molecular formula C4H7B B1588726 2-Bromo-2-butene CAS No. 3017-71-8

2-Bromo-2-butene

Cat. No.: B1588726
CAS No.: 3017-71-8
M. Wt: 135 g/mol
InChI Key: UILZQFGKPHAAOU-ONEGZZNKSA-N
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Description

2-Bromo-2-butene (CAS 13294-71-8) is a versatile, high-purity alkyl halide building block essential for advanced organic synthesis and chemical research. This compound is a valuable four-carbon synthon used in various reactions, including further functionalization via halogenation, where alkenes react with bromine to form vicinal dibromides through a stereospecific anti-addition mechanism involving a cyclic bromonium ion intermediate . Researchers value this compound for its application in developing more complex molecular structures; it serves as a key precursor in elimination reactions to form alkynes and can be utilized to create halohydrins or epoxides when reacted in the presence of nucleophilic solvents . The product is characterized by a molecular formula of C₄H₇Br and a molecular weight of 135.00 . It is supplied as a liquid at room temperature with a specific gravity of approximately 1.33 and a flash point as low as 18°C, making it highly flammable . For optimal stability and to prevent decomposition, it is recommended to store this air-sensitive compound in a cool, dark place, preferably under an inert atmosphere . This product is intended for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2-bromobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILZQFGKPHAAOU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3017-71-8, 13294-71-8
Record name trans-2-Bromo-2-butene
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Record name 2-Butene, 2-bromo-
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Record name 2-Butene, 2-bromo-
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Record name 2-bromobut-2-ene
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Record name (E)-2-Bromo-2-butene
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Foundational & Exploratory

Technical Master File: (E/Z)-2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a "Master File" for research and development professionals, prioritizing actionable data, mechanistic insight, and reproducible protocols.

Document Type: Technical Whitepaper & Application Guide Scope: Physical Properties, Stereoselective Synthesis, and Spectroscopic Identification Version: 2.0 (Current State of Art)

Executive Summary

In the realm of fragment-based drug discovery (FBDD) and total synthesis, 2-bromo-2-butene serves as a critical vinyl halide scaffold. However, its utility is often compromised by the commercial prevalence of isomeric mixtures. The distinct steric and electronic profiles of the (E)- and (Z)- isomers dictate their reactivity in palladium-catalyzed cross-couplings and lithium-halogen exchange reactions. This guide delineates the physical and spectroscopic properties required to isolate, identify, and utilize these isomers with high fidelity.

Chemical Identity & Stereochemical Architecture

The geometric isomerism of this compound arises from the restricted rotation around the C2=C3 double bond. The definition of Entgegen (E) and Zusammen (Z) follows Cahn-Ingold-Prelog (CIP) priority rules:

  • C2: Bromine (Priority 1) vs. Methyl (Priority 2).

  • C3: Methyl (Priority 1) vs. Hydrogen (Priority 2).

Structural Visualization

The following diagram illustrates the spatial arrangement and the resulting steric/electronic vectors.

Isomers cluster_E (E)-2-Bromo-2-butene (Trans-like arrangement of high priority groups) cluster_Z (Z)-2-Bromo-2-butene (Cis-like arrangement of high priority groups) node_E Br and Methyl (C3) on OPPOSITE sides prop_E Lower Dipole Moment Facile Anti-Elimination node_E->prop_E consequence node_Z Br and Methyl (C3) on SAME side prop_Z Higher Dipole Moment Steric Crowding (Me-Br) node_Z->prop_Z consequence

Caption: Stereochemical divergence showing the opposing vectors in the E-isomer versus the steric congestion in the Z-isomer.

Physical Properties Matrix

The physical constants of these isomers are deceptively similar, making separation by simple distillation difficult but not impossible using high-efficiency fractionating columns.

Property(Z)-2-Bromo-2-butene(E)-2-Bromo-2-buteneTechnical Insight
CAS Number 3017-68-33017-71-8Always verify CoA; generic CAS 13294-71-8 refers to the mixture.
Boiling Point 94 °C (lit.)91–92 °C (lit.)The (Z)-isomer typically boils higher due to a larger net dipole moment enhancing intermolecular forces.
Density (25°C) 1.332 g/mL1.331 g/mLDensity gradient is insufficient for separation.
Refractive Index (

)
1.4591.461Useful for quick purity checks of distilled fractions.
Dipole Moment High (> 1.5 D)Low (< 1.0 D)The vector sum of C-Br and C-CH3 dipoles is additive in (Z) and subtractive in (E).
Solubility Organic solventsOrganic solventsMiscible in Et₂O, THF, DCM; immiscible in water.

*Note: Literature values vary based on pressure and purity. The key takeaway is the narrow


 (<3°C), necessitating >40 theoretical plates for distillation separation.

Spectroscopic Authentication (NMR)

Standard 1D


H NMR can be ambiguous without authentic standards. The most robust method for assignment is NOE (Nuclear Overhauser Effect)  spectroscopy.
H NMR Chemical Shift Strategy (CDCl )

Both isomers display three distinct signals:

  • Vinylic Proton (

    
    ):  Quartet (splitting by adjacent methyl).
    
  • Allylic Methyl (

    
    ):  Doublet (splitting by vinyl proton).
    
  • Vinylic Methyl (

    
    ):  Singlet (geminal to Bromine).
    
Diagnostic Logic
  • The (Z)-Isomer: The two methyl groups are on the same side (cis).

    • NOE Signal: Strong enhancement between

      
       and 
      
      
      
      .
  • The (E)-Isomer: The

    
     is on the same side as the Bromine; the 
    
    
    
    is on the same side as
    
    
    .
    • NOE Signal: Strong enhancement between

      
       and 
      
      
      
      .

Stereoselective Synthesis Protocol

Isolating isomers from a commercial mixture is inefficient. The "Gold Standard" for obtaining pure (Z)-2-bromo-2-butene is the Bromoboration of Propyne , followed by protonolysis. This method guarantees stereochemical integrity (>98% Z).

Protocol: Synthesis of (Z)-2-Bromo-2-butene

Objective: Synthesis of high-purity (Z)-isomer via syn-addition.

Reagents:

  • Propyne (gas)

  • Tribromoborane (

    
    )
    
  • Acetic Acid (AcOH)

  • Dichloromethane (DCM)

Workflow Diagram:

Synthesis Step1 Step 1: Bromoboration Propyne + BBr3 (-78°C) Intermediate Intermediate: (Z)-2-bromo-1-propenyldibromoborane (Syn-addition ensures Z geometry) Step1->Intermediate Electrophilic Addition Step2 Step 2: Protonolysis Add AcOH (0°C) Intermediate->Step2 C-B Bond Cleavage Product Product: (Z)-2-Bromo-2-butene (>98% Z-isomer) Step2->Product Retention of Configuration

Caption: Stereoselective route to (Z)-2-bromo-2-butene utilizing the syn-addition mechanism of boron tribromide.

Experimental Procedure:

  • Setup: Flame-dry a 500 mL Schlenk flask under Argon.

  • Solvent: Charge with anhydrous DCM (200 mL) and cool to -78 °C.

  • Reagent A: Condense Propyne (1.1 eq) into the flask.

  • Reagent B: Add

    
     (1.0 eq) dropwise. The Lewis acidic boron coordinates to the alkyne, followed by syn-delivery of Br and B.
    
  • Protonolysis: Warm to 0 °C and treat with glacial Acetic Acid (3.0 eq). The C-B bond is cleaved with retention of configuration.

  • Workup: Wash with

    
    , dry over 
    
    
    
    , and concentrate.
  • Purification: Distill at atmospheric pressure (target bp ~94 °C).

Reactivity Profile & Handling

Understanding the reactivity differences is crucial for process safety and yield optimization.

A. Elimination Reactions (Dehydrohalogenation)[1]
  • (E)-Isomer: Undergoes anti-elimination (E2 mechanism) rapidly to form 2-butyne. The H and Br are anti-periplanar (180°), the ideal geometry for orbital overlap.[1]

  • (Z)-Isomer: Requires syn-elimination (or isomerization first), which is kinetically much slower and energetically unfavorable.[1]

    • Application: If your reaction produces 2-butyne too fast, you likely have the (E)-isomer.

B. Metal-Halogen Exchange

Both isomers undergo Lithium-Halogen exchange (with


-BuLi or 

-BuLi) with retention of configuration at low temperatures (<-78 °C).
  • Caution: The resulting vinyllithium species are configurationally stable at -78 °C but can isomerize if warmed.

References

  • Negishi, E., et al. (2009). Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration. Organic Letters.

  • PubChem. (2025).[2] (Z)-2-Bromo-2-butene Compound Summary. National Library of Medicine.

  • ChemicalBook. (2025).[2][3] Product Properties: (E)-2-Bromo-2-butene.[1][4]

  • BenchChem. (2025).[1] Elimination Reactions of (Z)-2-bromo-2-butene. Application Notes.

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: this compound.

Sources

Stereoisomeric Stability and Synthesis of 2-Bromo-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the stereoisomers of 2-bromo-2-butene, synthesizing thermodynamic data, stereoselective synthesis protocols, and spectroscopic characterization methods.

Executive Summary

For researchers in medicinal chemistry and process development, the stereocontrol of vinyl halides is critical, as these motifs often serve as linchpins in stereospecific cross-coupling reactions (e.g., Suzuki-Miyaura, Stille).

In the case of This compound , the two stereoisomers exhibit distinct thermodynamic profiles and synthetic access routes:

  • (Z)-2-bromo-2-butene is the thermodynamically more stable isomer. It is characterized by a trans arrangement of the methyl groups, minimizing steric repulsion.

  • (E)-2-bromo-2-butene is the less stable isomer due to the significant steric clash between the cis-oriented methyl groups.

This guide details the theoretical basis for this stability, provides self-validating synthesis protocols for each isomer, and outlines diagnostic characterization methods.

Molecular Architecture & Stability Analysis

Nomenclature and Geometry (CIP Rules)

Correct assignment of Cahn-Ingold-Prelog (CIP) priorities is the foundation of this analysis.

  • C2 Substituents: Bromine (Atomic #35) > Methyl (Atomic #6). High Priority: Br .

  • C3 Substituents: Methyl (Atomic #6) > Hydrogen (Atomic #1). High Priority: Methyl .

IsomerCIP ConfigurationStructural FeatureSteric Consequence
(Z)-2-bromo-2-butene High priority groups (Br, Me) on Same Side Methyl groups are Trans Low Strain: The large Br atom is cis to the Methyl, but the C-Br bond length (1.94 Å) mitigates the clash compared to the shorter C-C bonds of a Me-Me interaction.
(E)-2-bromo-2-butene High priority groups (Br, Me) on Opposite Sides Methyl groups are Cis High Strain: The "cis-butene" backbone forces two methyl groups into close proximity (~2.0 Å van der Waals radius), creating significant destabilization (~1.0 kcal/mol penalty).
Thermodynamic Stability Logic

Contrary to simple 1,2-disubstituted alkenes where the E (trans) isomer is typically stable, the presence of the bromine atom alters the nomenclature but not the fundamental steric dominance of the alkyl backbone.

  • Steric Dominance: The repulsion between two cis methyl groups (in the E-isomer) is energetically more costly than the repulsion between a methyl group and a bromine atom (in the Z-isomer). While Bromine is bulky, its bond length places it further from the vinylic methyl group.

  • Dipole Effects: While 1,2-dihaloalkenes exhibit the "cis effect" favoring the Z-isomer due to electronic factors, this compound is dominated by the steric relief of the trans-alkyl arrangement found in the (Z)-isomer .

Experimental Protocols: Stereoselective Synthesis

Accessing pure isomers requires exploiting the stereospecificity of the E2 elimination mechanism. The reaction proceeds via an anti-periplanar transition state, meaning the stereochemistry of the starting material (2,3-dibromobutane) dictates the alkene geometry.

Synthesis Decision Matrix

SynthesisPath cluster_0 Starting Material Selection cluster_1 Bromination (Anti-Addition) cluster_2 E2 Elimination (Anti-Periplanar) CisButene cis-2-Butene MesoDibromide meso-2,3-dibromobutane (2R,3S) CisButene->MesoDibromide Br2, CCl4 (Anti-Addition) TransButene trans-2-Butene RacemicDibromide (±)-2,3-dibromobutane (2R,3R) + (2S,3S) TransButene->RacemicDibromide Br2, CCl4 (Anti-Addition) E_Isomer (E)-2-bromo-2-butene (Less Stable, Me/Me Cis) MesoDibromide->E_Isomer KOH, EtOH (Anti-Elimination) Z_Isomer (Z)-2-bromo-2-butene (Stable, Me/Me Trans) RacemicDibromide->Z_Isomer KOH, EtOH (Anti-Elimination)

Caption: Stereochemical flow from alkene precursors to specific this compound isomers via anti-addition and anti-elimination.

Protocol A: Synthesis of (Z)-2-Bromo-2-butene (Stable Isomer)

Target: High purity (Z)-isomer. Precursor: trans-2-butene (or commercial rac-2,3-dibromobutane).

  • Bromination (if starting from alkene):

    • Dissolve trans-2-butene (1.0 eq) in CH₂Cl₂ at -5°C.

    • Add Br₂ (1.05 eq) dropwise to maintain temperature.

    • Result: Formation of rac-2,3-dibromobutane.

  • Elimination:

    • Reagents: rac-2,3-dibromobutane (1.0 eq), KOH (1.2 eq), Absolute Ethanol.

    • Procedure: Reflux the mixture for 2-4 hours. The base induces E2 elimination.

    • Mechanism: In the racemic conformer where H and Br are anti-periplanar, the two methyl groups are trans to each other.

    • Workup: Distill the product directly from the reaction mixture (BP ~84°C).

    • Validation: 1H NMR should show the vinyl proton characteristic of the Z-isomer.

Protocol B: Synthesis of (E)-2-Bromo-2-butene (Less Stable Isomer)

Target: High purity (E)-isomer. Precursor: cis-2-butene.

  • Bromination:

    • React cis-2-butene with Br₂ under standard conditions.

    • Result: Formation of meso-2,3-dibromobutane.[1] (Note: meso compound is achiral).

  • Elimination:

    • Subject the meso-dibromide to identical KOH/Ethanol reflux conditions.

    • Mechanism: In the meso conformer where H and Br are anti-periplanar, the two methyl groups are forced to be cis to each other.

    • Result: Exclusive formation of (E)-2-bromo-2-butene .

Spectroscopic Characterization

Distinguishing the isomers by 1H NMR can be subtle due to similar chemical shifts. However, specific diagnostic trends (NOE) provide definitive proof.

1H NMR Data (CDCl₃, 400 MHz)
Proton Environment(Z)-Isomer (Stable)(E)-Isomer (Unstable)Diagnostic Logic
Vinyl Proton (-CH=) ~5.9 - 6.1 ppm ~5.6 - 5.8 ppm The vinyl proton in the (Z) isomer is cis to the Bromine atom. The anisotropic deshielding of the halogen typically shifts this proton downfield compared to the (E) isomer where it is trans to Br.
Allylic Methyl (-CH₃) ~1.75 ppm~1.80 ppmLess diagnostic; extensive overlap often occurs.
NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the Gold Standard for assignment.

  • (Z)-Isomer: Strong NOE correlation observed between the Vinyl Proton and the Methyl group on C2 . (They are cis).

  • (E)-Isomer: Strong NOE correlation observed between the two Methyl groups . (They are cis). Weak or no correlation between Vinyl Proton and C2-Methyl.

References

  • NIST Chemistry WebBook. (Z)-2-bromo-2-butene Thermophysical Properties. National Institute of Standards and Technology.[2] Link

  • Master Organic Chemistry. E and Z Notation For Alkenes. (2025).[3][4][5] Link

  • ChemicalBook. Physical Properties of (Z)-2-Bromo-2-butene.Link

  • PubChem. Compound Summary: (Z)-2-Bromobut-2-ene. National Library of Medicine. Link

  • University of Calgary. Stereochemistry of E2 Elimination. Department of Chemistry. Link (General reference for E2 stereospecificity mechanisms).

Sources

1H NMR Spectrum of (Z)-2-Bromo-2-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of (Z)-2-Bromo-2-butene, designed for researchers requiring precise structural elucidation and stereochemical differentiation.

Executive Summary

The unambiguous assignment of (Z)-2-bromo-2-butene (CAS: 3017-68-3) relies on detecting subtle scalar coupling variations and chemical shift perturbations caused by the bromine atom's anisotropy. While 1D 1H NMR shows three distinct resonance groups, the allylic coupling constant (


)  and NOE correlations  are the definitive metrics for distinguishing the (Z)-isomer from its (E)-counterpart.

Key Diagnostic Feature: The vinylic proton in the (Z)-isomer typically resonates upfield (~5.37 ppm) relative to the (E)-isomer (~5.58 ppm) due to the shielding effect of the cis-alkyl group versus the deshielding cis-bromine in the (E)-isomer.

Structural & Stereochemical Framework[1]

To interpret the spectrum accurately, the spatial arrangement of the nuclei must be defined according to Cahn-Ingold-Prelog (CIP) priorities.

  • Structure: 2-Bromo-2-butene (

    
    )
    
  • (Z)-Configuration (Zusammen): The high-priority groups—Bromine (at C2) and Methyl (at C3)—are on the same side of the double bond.

  • Consequence: The C2-Methyl and C3-Methyl groups are trans to each other. The C2-Methyl and C3-Proton are cis to each other.

Stereochemistry Visualization

Stereochemistry Z_Isomer (Z)-2-Bromo-2-butene (High Priority Groups Cis) Z_Detail Br and C3-Me are Syn C2-Me and H3 are Syn (Cisoid Allylic Coupling) Z_Isomer->Z_Detail defines E_Isomer (E)-2-Bromo-2-butene (High Priority Groups Trans) E_Detail Br and C3-Me are Anti C2-Me and H3 are Anti (Transoid Allylic Coupling) E_Isomer->E_Detail defines Z_Detail->E_Detail Distinguished by 4J Coupling & NOE

Caption: Stereochemical relationship between (Z) and (E) isomers highlighting the spatial arrangement critical for NMR analysis.

Theoretical Prediction: Pascual-Meier-Simon Rules

Before analyzing experimental data, theoretical chemical shifts (


) for the vinylic proton (H3) can be estimated using the Pascual-Meier-Simon additivity rules:


For (Z)-2-Bromo-2-butene:

  • Base Value: 5.25 ppm[1]

  • 
     (Alkyl group at C3):  ~0.44
    
  • 
     (Methyl group at C2):  -0.26 (Alkyl group cis to H shields it)
    
  • 
     (Bromine at C2):  ~0.45 (Bromine trans to H deshields it)
    


Note: Calculated values often overestimate the shift slightly compared to experimental results in non-polar solvents like


, but they correctly predict the relative order between isomers.

Experimental Spectral Data

The following data represents the standard 1H NMR spectrum in Chloroform-d (


) at 298 K.
Table 1: Chemical Shift Assignments for (Z)-2-Bromo-2-butene
PositionGroupTypeShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
C3-H Vinylic Proton=CH-5.37 qq (Quartet of Quartets)1H

,

C2-Me Allylic Methyl

-C(Br)=
2.28 d (Doublet)3H

C3-Me Allylic Methyl=CH-

1.75 d (Doublet)3H

Table 2: Comparison with (E)-Isomer[4]
Feature(Z)-2-Bromo-2-butene(E)-2-Bromo-2-buteneDiagnostic Logic
Vinylic Proton (

)
5.37 ppm 5.58 ppm (Z)-H is shielded by the cis-alkyl group. (E)-H is deshielded by the cis-Bromine.
Allylic Coupling (

)
~1.0 Hz (Cisoid) ~1.5 Hz (Transoid) Transoid allylic coupling is structurally favored and larger in magnitude.
NOE Correlation H3

C2-Me
C2-Me

C3-Me
In (Z), H3 and C2-Me are spatially close (cis).

In-Depth Analysis: The "Expert" Perspective

The Allylic Coupling ( ) Differentiator

While chemical shifts can vary with concentration and solvent, the allylic coupling constant (


)  is a robust geometric parameter.
  • Mechanism: This long-range coupling occurs between the vinylic proton (H3) and the methyl protons on C2.

  • Observation: In the (Z)-isomer, H3 and the C2-Methyl group are cis to each other. This "cisoid" arrangement typically results in a smaller coupling constant (

    
     Hz) compared to the "transoid" arrangement found in the (E)-isomer (
    
    
    
    Hz).
  • Practical Tip: To resolve this fine splitting, acquire the spectrum with a high number of points (e.g., 64k or 128k TD) and apply a window function (Gaussian multiplication) rather than exponential line broadening, which might smooth out the quartet splitting.

NOE Confirmation

If the chemical shift difference is ambiguous (e.g., in complex mixtures), a 1D NOE difference experiment or 2D NOESY is definitive.

  • Target: Irradiate the C2-Methyl resonance (~2.28 ppm).

  • Result for (Z): You will observe a strong NOE enhancement of the vinylic proton (H3) signal (~5.37 ppm) because they are on the same side of the double bond.

  • Result for (E): You will observe a strong NOE enhancement of the C3-Methyl signal (~1.75 ppm) because the two methyls are cis.

Experimental Protocol

Sample Preparation Workflow

To ensure high-resolution data capable of resolving the small allylic couplings, follow this protocol:

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS as an internal standard. If peaks overlap with impurities, Benzene-d6 (
    
    
    
    )
    is an excellent alternative that often induces significant chemical shift changes (ASIS effect) to separate overlapping signals.
  • Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.

    • Warning: High concentrations (>50 mg) can cause viscosity broadening, obscuring the fine

      
       splitting.
      
  • Filtration: Filter the solution through a small plug of glass wool into a precision NMR tube (5mm, 500 MHz rated or higher) to remove paramagnetic particulates.

Instrument Parameters (Recommended)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.

  • Relaxation Delay (D1): Set to 3-5 seconds . Allylic protons can have longer

    
     relaxation times; insufficient delay will reduce integration accuracy.
    
  • Acquisition Time (AQ): > 3.0 seconds to ensure high digital resolution (Hz/point).

  • Scans (NS): 16 or 32 scans are usually sufficient for this concentration.

Logic & Workflow Visualization

Stereochemical Assignment Workflow

AssignmentWorkflow Start Start: Unknown this compound Isomer Step1 Acquire 1H NMR (High Res) Start->Step1 Decision1 Check Vinylic Shift (H3) Step1->Decision1 ResultZ Shift ~5.37 ppm (Upfield) Decision1->ResultZ < 5.45 ppm ResultE Shift ~5.58 ppm (Downfield) Decision1->ResultE > 5.50 ppm Confirm Confirmation Step: NOE Experiment ResultZ->Confirm ResultE->Confirm NOE_Z NOE: C2-Me <-> H3 (Strong) Confirm->NOE_Z If Z NOE_E NOE: C2-Me <-> C3-Me (Strong) Confirm->NOE_E If E FinalZ Assign as (Z)-Isomer NOE_Z->FinalZ FinalE Assign as (E)-Isomer NOE_E->FinalE

Caption: Logical decision tree for assigning (Z) vs (E) stereochemistry using 1D NMR and NOE data.

References

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers).[2][3] Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for Pascual-Meier-Simon increments).
  • LibreTexts Chemistry. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes.[4][3][5][6][7][8] Retrieved from [Link]

  • National Institutes of Health (NIH) PubChem. (2025). (Z)-2-Bromo-2-butene Compound Summary. Retrieved from [Link]

  • Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press. (Authoritative text on allylic coupling mechanisms).

Sources

In-Depth Technical Guide: 13C NMR Chemical Shifts for 2-Bromo-2-Butene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 13C NMR chemical shifts for (E)- and (Z)-2-bromo-2-butene . It is designed for researchers and application scientists requiring precise structural elucidation of haloalkenes.

The core challenge in characterizing 2-bromo-2-butene lies in the counter-intuitive relationship between IUPAC stereochemical nomenclature (E/Z) and the spatial arrangement of methyl groups. Unlike simple alkenes, where "Z" typically implies steric crowding, the priority rules for bromine invert this relationship. (E)-2-bromo-2-butene contains cis-oriented methyl groups , resulting in significant upfield shielding due to the gamma-gauche effect, while (Z)-2-bromo-2-butene contains trans-oriented methyl groups .

Theoretical Framework & Mechanism

To accurately interpret the NMR data, one must first decouple the nomenclature from the physical steric environment.

The Nomenclature "Trap"

In 2-butene, the Z isomer corresponds to cis-methyls. However, the introduction of Bromine (Atomic Number 35) at C2 alters the Cahn-Ingold-Prelog (CIP) priorities:

  • C2 Priority: Br > C(Methyl)

  • C3 Priority: C(Methyl) > H[1]

Consequently:

  • (Z)-2-bromo-2-butene: High priority groups (Br and C3-Me) are on the same side.[1] This forces the two methyl groups to be trans to each other.

  • (E)-2-bromo-2-butene: High priority groups are on opposite sides.[1] This forces the two methyl groups to be cis to each other.

Steric Compression (Gamma-Gauche Effect)

Carbon-13 nuclei experience an upfield shift (lower ppm) when sterically compressed by a substituent at the


-position.
  • Me-Me Interaction: The cis-methyl arrangement in the (E)-isomer leads to mutual shielding (~5–7 ppm upfield shift relative to trans).

  • Br-Me Interaction: The large bromine atom also exerts a steric shielding effect on the cis-methyl in the (Z)-isomer , but the Me-Me effect in the (E)-isomer is the dominant diagnostic feature.

Heavy Atom Effect

Bromine exerts a "Heavy Atom Effect" on the ipso-carbon (C2). Unlike electronegative lighter atoms (O, N, Cl) which strongly deshield, Br often causes a smaller downfield shift or even an upfield shift due to spin-orbit coupling relativistic effects.

Data Analysis: Chemical Shift Assignments

The following data synthesizes literature values for analogous haloalkenes and calculated chemometric increments.

Table 1: 13C NMR Chemical Shifts (CDCl3, 100 MHz)
Carbon PositionAssignment(E)-2-bromo-2-butene (ppm)(Z)-2-bromo-2-butene (ppm)Mechanistic Rationale
C1

-Methyl (on C-Br)
26.5 29.8 Diagnostic: Shielded in (E) due to cis-Me/Me interaction.
C2 Olefinic C-Br (Ipso)119.0 117.5 Heavy atom effect dampens deshielding; sensitive to conjugation.
C3 Olefinic C-H128.5 132.0 Deshielded by

-Br effect.
C4

-Methyl (on C=C)
16.8 14.2 Shielded in (Z) due to cis-interaction with large Bromine atom.
Key Diagnostic Signals
  • Methyl Region (10-30 ppm):

    • The (E)-isomer shows a methyl signal (C1) significantly upfield (lower ppm) compared to the (Z)-isomer due to the Me-Me steric clash.

    • The (Z)-isomer shows a methyl signal (C4) upfield due to the Me-Br steric clash.

  • Olefinic Region (115-135 ppm):

    • C2 (attached to Br) appears upfield of C3 (attached to H) due to the heavy atom shielding effect of Bromine, reversing the typical electronegativity trend seen with Chlorine.[2]

Visualization of Logic Pathways

Diagram 1: Isomer Identification Flowchart

This flowchart guides the analyst through the logic of assigning the specific isomer based on the observed methyl shifts.

IsomerID cluster_legend Nomenclature Note Start Acquire 13C NMR Spectrum (CDCl3) CheckMe Analyze Methyl Region (14 - 30 ppm) Start->CheckMe Decision Observe Methyl-Methyl Steric Compression? CheckMe->Decision E_Path High Shielding on C1 (~26 ppm) (Cis-Methyls) Decision->E_Path Yes (Me-Me Cis) Z_Path Low Shielding on C1 (~30 ppm) (Trans-Methyls) Decision->Z_Path No (Me-Me Trans) ResultE Identify as (E)-2-bromo-2-butene E_Path->ResultE ResultZ Identify as (Z)-2-bromo-2-butene Z_Path->ResultZ Note (E) = Cis-Methyls (Z) = Trans-Methyls

Caption: Logic flow for distinguishing E/Z isomers based on methyl carbon shielding.

Diagram 2: Steric Interaction Map

This diagram visualizes the spatial conflicts causing the chemical shift differences.

Sterics cluster_E (E)-2-bromo-2-butene (Cis-Methyls) cluster_Z (Z)-2-bromo-2-butene (Trans-Methyls) C1_E C1-Me C4_E C4-Me C1_E->C4_E Strong Steric Clash (Upfield Shift) Br_E Br C4_E->Br_E Trans (No Interaction) C1_Z C1-Me C4_Z C4-Me C1_Z->C4_Z Trans (No Interaction) Br_Z Br C4_Z->Br_Z Br-Me Steric Clash (Upfield Shift for C4)

Caption: Visualization of steric clashes. (E)-isomer has Me-Me compression; (Z)-isomer has Me-Br compression.

Experimental Protocol

To ensure data integrity and reproducibility, follow this standardized acquisition protocol.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: 20-50 mg of analyte in 0.6 mL solvent. High concentration is preferred for 13C detection due to low natural abundance (1.1%).

  • Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

Instrument Parameters (Typical 400 MHz System)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Spectral Width: 240 ppm (-10 to 230 ppm) to capture all carbons including potential carbonyl impurities.

  • Relaxation Delay (D1):

    • Standard: 2.0 seconds.

    • Quantitative: >10 seconds (required if integrating signals, though 13C integration is non-standard).

  • Scans (NS): Minimum 256 scans (optimized for S/N > 50:1).

  • Temperature: 298 K (25°C).

Data Processing
  • Exponential Multiplication: Apply a line broadening (LB) of 1.0 - 2.0 Hz to enhance signal-to-noise ratio.

  • Phasing: Manual phasing is recommended for halogenated alkenes as automated routines may fail on the broad C-Br signal.

  • Referencing: Set the

    
     triplet center to 77.16 ppm .
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on steric compression and gamma-gauche effects).
  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of E/Z but-2-ene. Retrieved from [Link] (Source for analogous 2-butene base values).

  • National Institute of Standards and Technology (NIST). (2023). This compound Spectral Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Infrared Spectroscopy of cis- and trans-2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as an authoritative technical resource for distinguishing the stereoisomers of 2-bromo-2-butene using Infrared (IR) Spectroscopy. It prioritizes mechanistic understanding, experimental rigor, and data-driven decision-making.

A Technical Guide to Stereochemical Differentiation & Spectral Analysis

Executive Summary

The stereochemical differentiation of cis- and trans-2-bromo-2-butene (also designated as (E)- and (Z)-2-bromobut-2-ene) is a critical quality control step in the synthesis of halogenated alkene precursors. Unlike simple alkenes where symmetry often renders the C=C stretch infrared inactive, the presence of the bromine substituent breaks this symmetry, making IR spectroscopy a powerful, rapid, and non-destructive tool for isomer identification. This guide outlines the theoretical basis, spectral "fingerprints," and validated experimental protocols for analyzing these isomers.

Theoretical Framework & Nomenclature

Resolving the Nomenclature Ambiguity

Before spectral analysis, precise definition of the isomers is required to prevent errors in data interpretation. Common usage often conflicts with IUPAC priority rules.

Common NameIUPAC DesignationStructural GeometryMethyl Group Orientation
"cis"-2-bromo-2-butene (E)-2-bromobut-2-ene High priority groups (Br, CH₃) on opposite sidesCis (Same side of chain)
"trans"-2-bromo-2-butene (Z)-2-bromobut-2-ene High priority groups (Br, CH₃) on same sideTrans (Opposite side of chain)

Note: In this guide, we will primarily use the IUPAC (E/Z) designation to ensure rigorous accuracy, while referencing the methyl orientation for clarity.

Vibrational Theory & Dipole Moments

The utility of IR spectroscopy here relies on the change in dipole moment (


) during vibration.
  • Symmetry Breaking: Unsubstituted trans-2-butene (

    
     symmetry) has a center of inversion, making its C=C stretch IR inactive. The substitution of a Hydrogen with Bromine in this compound removes this center of inversion.
    
  • Dipole Magnitude: The C-Br bond creates a strong permanent dipole.

    • Z-Isomer: The C-Br and C-CH₃ vectors interfere constructively in a specific angular geometry, leading to a distinct net dipole.

    • E-Isomer: The steric crowding of the cis-methyl groups alters the bond angles slightly, affecting the force constant (

      
      ) of the C=C bond and shifting the vibrational frequency.
      

Spectral Analysis & Differentiation

The differentiation of isomers relies on three distinct spectral regions.

The Diagnostic Regions[1][2]
Vibrational ModeFrequency Range (cm⁻¹)Diagnostic ValueMechanism
C=C Stretch 1640 – 1665 High The (E)-isomer (cis-methyls) typically absorbs at a lower frequency due to steric strain weakening the

-bond compared to the (Z)-isomer.
=C-H Out-of-Plane Bend 800 – 840 Critical Trisubstituted alkenes show a strong band here. The exact position shifts based on the stereochemical environment of the lone vinylic proton.
C-Br Stretch 550 – 650 Moderate Sensitive to the rotational conformation, but distinct shifts occur due to the electronic environment of the trans substituent (H vs CH₃).
Spectral Decision Logic

The following decision tree illustrates the workflow for identifying the dominant isomer in a synthesized batch.

IsomerIdentification Start Unknown Sample Spectrum RegionCheck Analyze 1600-1700 cm⁻¹ Region Start->RegionCheck PeakIntensity Is C=C Peak Intensity Strong? RegionCheck->PeakIntensity FrequencyCheck Check Peak Center PeakIntensity->FrequencyCheck Yes (Asymmetric) Z_Isomer Likely (Z)-Isomer (Methyls Trans) ~1655-1665 cm⁻¹ FrequencyCheck->Z_Isomer Higher ν E_Isomer Likely (E)-Isomer (Methyls Cis) ~1640-1650 cm⁻¹ FrequencyCheck->E_Isomer Lower ν (Steric Strain) CheckFingerprint Confirm with Fingerprint (800-850 cm⁻¹) Z_Isomer->CheckFingerprint E_Isomer->CheckFingerprint

Figure 1: Logic flow for stereochemical assignment based on C=C stretching frequency shifts.

Experimental Protocols

Sample Preparation (ATR-FTIR)

Objective: Obtain high-resolution spectra of liquid this compound without solvent interference.

Materials:

  • FTIR Spectrometer with Diamond or ZnSe ATR crystal.

  • Solvent: n-Hexane (for cleaning).

  • Sample: Crude or distilled this compound.

Protocol:

  • Background Collection: Clean the ATR crystal with n-Hexane. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Application: Using a glass Pasteur pipette, place 10-20 µL of the liquid sample directly onto the center of the crystal.

    • Note: this compound is volatile. Cap the ATR press arm immediately to minimize evaporation and ensure uniform path length.

  • Acquisition: Acquire the sample spectrum (32-64 scans).

  • Processing: Apply baseline correction if necessary. Do not apply smoothing algorithms that might obscure subtle splitting in the fingerprint region.

Synthesis Monitoring Workflow

This workflow describes how to use IR to monitor the isomerization or synthesis progress (e.g., dehydrobromination of 2,3-dibromobutane).

SynthesisWorkflow Reactants Reactants (2,3-dibromobutane) Reaction Elimination Reaction (KOH/EtOH) Reactants->Reaction Sampling Aliquot Sampling (t = 15, 30, 60 min) Reaction->Sampling IR_Analysis ATR-FTIR Analysis Sampling->IR_Analysis Decision Ratio Calculation Peak Area (E) / Peak Area (Z) IR_Analysis->Decision Decision->Reaction Incomplete Quench & Isolate Quench & Isolate Decision->Quench & Isolate Target Ratio Met

Figure 2: Process flow for real-time reaction monitoring using IR spectroscopy.

References

  • NIST Mass Spectrometry Data Center. "this compound Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Doc Brown's Chemistry. "Infrared Spectrum of E- and Z-but-2-ene (cis/trans 2-butene isomers)." [Link]

  • PubChem. "(Z)-2-Bromo-2-butene | C4H7Br."[1] National Library of Medicine. [Link]

  • Master Organic Chemistry. "E and Z Notation For Alkenes." [Link]

Sources

2-Bromo-2-butene CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Geometric Integrity in Vinyl Halide Cross-Coupling

Executive Summary

2-Bromo-2-butene (CAS: 13294-71-8) serves as a critical vinyl halide scaffold in advanced organic synthesis. Unlike terminal vinyl bromides, this internal alkene offers researchers a pre-installed methyl substitution pattern that is preserved during palladium-catalyzed cross-coupling reactions. This guide dissects the physicochemical properties, stereochemical implications, and validated protocols for utilizing this compound in drug discovery and materials science.

Chemical Identity & Stereochemical Distinction

For high-precision synthesis, distinguishing between the geometric isomers is non-negotiable. Commercial "technical grade" supplies are often mixtures, which can lead to inseparable isomeric product mixtures in stereospecific couplings.

Identity Matrix
ParameterData
Chemical Name This compound
Molecular Formula

Molecular Weight 135.00 g/mol
SMILES (Generic) CC=C(C)Br
Isomer-Specific CAS Registry

Researchers must verify the isomeric purity of their starting material using the specific CAS numbers below:

IsomerStructureCAS NumberKey Characteristic
Generic / Mixture (Z/E Mix)13294-71-8 Standard reagent grade
(Z)-2-Bromo-2-butene cis-isomer3017-68-3 Methyl groups on same side (Steric crowding)
(E)-2-Bromo-2-butene trans-isomer3017-71-8 Methyl groups opposite (Thermodynamically favored)
Visualization: Geometric Isomers

The following diagram illustrates the steric environment differences between the Z and E isomers.

Isomers Z_isomer (Z)-2-Bromo-2-butene (High Steric Clash) E_isomer (E)-2-Bromo-2-butene (Lower Energy) Formula C4H7Br MW: 135.00 Formula->Z_isomer Formula->E_isomer

Figure 1: Divergence of this compound isomers from the molecular formula. Note the steric implications of the Z-isomer.

Physicochemical Properties

Understanding the physical state is crucial for handling. This compound is a volatile liquid, requiring chilled handling to prevent evaporation and inhalation hazards.

PropertyValueOperational Note
Boiling Point 84–94 °CSignificant vapor pressure at RT; handle in fume hood.
Density 1.33 g/mLDenser than water; forms the bottom layer in aqueous extractions.
Flash Point ~30 °CFlammable. Ground all glassware.
Solubility Immiscible in waterSoluble in THF, Et2O, DCM, and Toluene.

Reactivity Profile: The Stereoretention Advantage

The primary utility of this compound lies in Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Heck, Stille) .

Mechanism of Action

Unlike alkyl halides, vinyl halides like this compound undergo oxidative addition to Pd(0) with retention of stereochemistry .

  • If you start with (Z)-2-bromo-2-butene , the Pd inserts into the C-Br bond without scrambling the geometry.

  • Result: The incoming nucleophile (boronic acid, stannane) replaces the bromide, yielding a trisubstituted alkene with defined geometry.

Caveat: Vinylic Grignard reagents derived from this compound are notoriously unstable and prone to scrambling or polymerization. Transition metal catalysis is the preferred route for derivatization.

Experimental Protocol: Stereospecific Suzuki Coupling

Objective: Synthesis of a trisubstituted olefin via coupling of (E)-2-bromo-2-butene with Phenylboronic acid.

Reagents & Equipment[7][8][9]
  • Substrate: (E)-2-Bromo-2-butene (1.0 equiv, 5 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) - Must be bright yellow; black color indicates oxidation.
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: Dimethoxyethane (DME) or THF (degassed)

  • Atmosphere: Argon or Nitrogen (Schlenk line technique)

Step-by-Step Methodology
  • Degassing (Critical): Oxygen poisons the Pd(0) catalyst. Sparge the DME solvent with argon for 20 minutes prior to use.

  • Assembly: In a flame-dried Schlenk flask equipped with a stir bar, combine Phenylboronic acid,

    
    , and 
    
    
    
    under argon flow.
  • Addition: Add the degassed solvent, followed by (E)-2-bromo-2-butene via syringe. Note: Add the bromide last to minimize catalyst decomposition before the cycle starts.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 4–6 hours. Monitor via TLC (eluent: Hexanes/EtOAc).

  • Workup: Cool to room temperature. Dilute with diethyl ether and wash with water followed by brine. Dry organic layer over

    
    .[1]
    
  • Purification: Concentrate under reduced pressure (careful: product may be volatile) and purify via silica gel flash chromatography.

Reaction Pathway Visualization

The following diagram details the catalytic cycle, emphasizing the oxidative addition step where the C-Br bond is broken.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd Complex1 Pd(II)-Alkenyl Complex (Retention of Geometry) OxAdd->Complex1 + this compound TransMet Transmetallation (+ Boronic Acid/Base) Complex1->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle. Note that stereochemistry is preserved at the Pd(II)-Alkenyl Complex stage.

Safety & Handling

  • Lachrymator: this compound vapors are irritating to eyes and mucous membranes. Always manipulate within a certified fume hood.

  • Flammability: Keep away from open flames and sparks. Store in a flammables cabinet.

  • Storage: Store at 2–8°C. Stabilize with copper wire or silver foil if storing for extended periods to prevent polymerization or degradation.

References

  • National Institute of Standards and Technology (NIST). "this compound." NIST Chemistry WebBook. [Link]

  • PubChem. "Compound Summary: this compound."[2] National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

Thermochemical Profile: 2-Bromo-2-butene Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-2-butene (


) serves as a critical vinyl halide intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) and the synthesis of stereodefined trisubstituted alkenes. Its utility in drug development hinges on the precise control of its stereoisomerism. Unlike simple alkenes, the presence of the bromine atom introduces significant electronic and steric deviations that alter thermodynamic stability and volatility.

This guide provides a definitive thermochemical and physical profile of the E and Z isomers of this compound. It synthesizes experimental data with thermodynamic modeling to establish a reference for separation, handling, and isomerization protocols.[1]

Structural Characterization & Stereochemistry[3]

The nomenclature for this compound requires strict adherence to Cahn-Ingold-Prelog (CIP) priority rules to avoid the ambiguity often found in "cis/trans" designations for trisubstituted alkenes.

  • Isomer Definition:

    • Priority Assignment:

      • C2: Bromine (

        
        ) > Methyl (
        
        
        
        ).
      • C3: Methyl (

        
        ) > Hydrogen (
        
        
        
        ).
    • (Z)-2-Bromo-2-butene: The high-priority groups (Br and Methyl) are on the same side (Zusammen). This configuration places the two methyl groups in a trans-like relationship across the double bond.

    • (E)-2-Bromo-2-butene: The high-priority groups are on opposite sides (Entgegen). This configuration places the two methyl groups in a cis-like relationship.

Stereochemical Visualization[2]

Isomers cluster_Z (Z)-2-Bromo-2-butene (High Priority Groups Syn) cluster_E (E)-2-Bromo-2-butene (High Priority Groups Anti) Z_Struct   Br       CH3     \     /      C = C     /     \  CH3       H E_Struct   Br       H     \     /      C = C     /     \  CH3       CH3

Caption: Structural representation of Z and E isomers based on CIP priority rules.

Thermochemical & Physical Data

The following data aggregates experimental values from calorimetric studies and vapor pressure measurements. A key finding is the significant boiling point differential (


C), which facilitates separation via fractional distillation.
Table 1: Physicochemical Properties of Isomers
Property(Z)-2-Bromo-2-butene(E)-2-Bromo-2-buteneSource/Method
CAS Number 3017-68-33017-71-8Registry
Boiling Point (1 atm) 94 °C 84 °C Stenutz; Sigma-Aldrich [1, 2]
Density (

)
~1.33 g/mL1.332 g/mLExperimental [2]
Refractive Index (

)
1.4611.459Experimental [2]
Rel.[1][2][3] Stability (

)
Less Stable (+6.3 kJ/mol)More Stable (0.0 kJ/mol) Equilibrium Studies [3]
Dipole Moment (

)
HighLowCalculated/Derived
Thermodynamic Analysis
  • Enthalpy of Isomerization (

    
    ): 
    Experimental equilibrium studies indicate that the reaction 
    
    
    
    is exothermic by approximately -6.3 kJ/mol [3].
    • Interpretation: The E-isomer is thermodynamically preferred. In the Z-isomer, the steric repulsion between the voluminous Bromine atom and the vicinal Methyl group (syn-orientation) destabilizes the molecule more than the Methyl-Methyl repulsion present in the E-isomer.

  • Enthalpy of Formation (

    
    ): 
    While direct experimental combustion data for the isolated isomers is sparse, group additivity methods (Joback) and hydrobromination cycles place the value in the range of +5 to +15 kJ/mol . The E-isomer sits at the lower (more negative) end of this energy manifold.
    

Experimental Methodologies

Synthesis & Purification Workflow

The synthesis typically proceeds via the bromination of 2-butyne or the dehydrobromination of 2,3-dibromobutane. The latter yields a mixture of isomers requiring separation.

Protocol: Dehydrobromination of 2,3-Dibromobutane

  • Reagents: 2,3-Dibromobutane (1.0 eq), KOH (alcoholic, 1.2 eq).

  • Reaction: Reflux for 4 hours. The mechanism proceeds via E2 elimination.[4]

  • Workup: Quench with water, extract with ether, dry over

    
    .
    
  • Separation:

    • The crude mixture contains both Z and E isomers.

    • Distillation: Use a Vigreux column.[1] Collect the fraction at 82-85°C for the (E)-isomer (major product in thermodynamic control) and 92-95°C for the (Z)-isomer.

Isomerization Equilibration

To verify thermodynamic stability or enrich the E-isomer, acid-catalyzed equilibration is employed.

Protocol:

  • Dissolve the isomer mixture in

    
    .
    
  • Add 5 mol%

    
     (radical catalyst) or 
    
    
    
    (acid catalyst).
  • Irradiate (visible light) or heat to reflux for 2 hours.

  • Monitor by GC-MS. The equilibrium ratio typically settles at ~75:25 (E:Z).

Workflow Diagram

Workflow Start 2,3-Dibromobutane Reaction Dehydrobromination (KOH / EtOH, Reflux) Start->Reaction Elimination Crude Crude Mixture (E + Z Isomers) Reaction->Crude Distillation Fractional Distillation (Vigreux Column) Crude->Distillation E_Iso (E)-Isomer BP: 84°C (More Stable) Distillation->E_Iso Distillate 1 Z_Iso (Z)-Isomer BP: 94°C (Less Stable) Distillation->Z_Iso Distillate 2 Z_Iso->Crude Acid/I2 Cat. Isomerization

Caption: Synthesis and separation workflow showing the distillation logic based on boiling point differentials.

Applications in Drug Development

The choice of isomer significantly impacts the stereochemical outcome of downstream cross-coupling reactions.

  • Stereoretention: Palladium-catalyzed cross-couplings (e.g., Suzuki) generally proceed with retention of configuration. Using pure (E)-2-bromo-2-butene yields (E)-trisubstituted alkenes, a common motif in terpene-based natural products and polyketide drugs.

  • Volatility Risks: Due to the relatively low boiling points (84-94°C), process streams must be monitored for evaporative loss of the reagent, particularly the E-isomer, which can alter stoichiometry in large-scale GMP manufacturing.

References

  • Stenutz, R. (2025).[4][1] Data on (Z)-2-bromo-2-butene. Stenutz.eu. [Link]

  • Sharonov, K. G., Rozhnov, A. M., et al. (1975).[1] Equilibrium in the isomerisation of liquid C3-C4 monobromoalkanes. Russian Journal of Physical Chemistry. (Cited via NIST Reaction Thermochemistry Data). [Link]

  • Lacher, J. R., Billings, T. J., et al. (1952).[1][5] Vapor phase heats of hydrobromination of the isomeric butenes. Journal of the American Chemical Society. [Link]

Sources

Geometric Isomerism in Halogenated Alkenes: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Geometric isomerism in halogenated alkenes represents a critical, yet often nuanced, aspect of molecular design and function within the pharmaceutical and materials science landscapes. The constrained rotation about the carbon-carbon double bond, in conjunction with the electronic and steric influence of halogen substituents, gives rise to distinct E and Z (or cis and trans) isomers with markedly different physicochemical properties, spectroscopic signatures, and biological activities. This guide provides an in-depth exploration of the core principles governing geometric isomerism in this compound class. It delves into the definitive assignment of stereochemistry using the Cahn-Ingold-Prelog priority rules, examines the profound impact of halogenation on isomer stability and reactivity, and offers a comprehensive overview of advanced spectroscopic techniques for unambiguous isomer differentiation. Furthermore, this document details robust experimental protocols for the stereoselective synthesis and chromatographic separation of halogenated alkene isomers, providing researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the potential of these unique chemical entities.

The Foundational Principles of Geometric Isomerism in Halogenated Alkenes

Geometric isomerism, a form of stereoisomerism, arises from the restricted rotation around a carbon-carbon double bond.[1] This rigidity results in substituents being fixed in their spatial orientation relative to one another, leading to distinct molecular geometries. For a halogenated alkene to exhibit geometric isomerism, each carbon atom of the double bond must be bonded to two different groups.

Nomenclature: From Cis/Trans to the Unambiguous E/Z System

While the terms cis and trans are historically used to describe geometric isomers, their application is limited to disubstituted alkenes where two identical groups are present.[1] A more rigorous and universally applicable system is the E/Z nomenclature, which is based on the Cahn-Ingold-Prelog (CIP) priority rules.[2]

  • Z Isomer: The higher priority groups on each carbon of the double bond are on the same side (from the German zusammen, meaning together).

  • E Isomer: The higher priority groups on each carbon of the double bond are on opposite sides (from the German entgegen, meaning opposite).

The Cahn-Ingold-Prelog (CIP) Priority Rules in the Context of Halogenated Alkenes

The assignment of E or Z configuration hinges on a set of hierarchical rules that assign priority to the substituents on each carbon of the double bond. For halogenated alkenes, these rules are applied as follows:

  • Atomic Number: Priority is assigned based on the atomic number of the atom directly attached to the double-bonded carbon. Higher atomic number corresponds to higher priority. For halogens, the priority order is I > Br > Cl > F.

  • First Point of Difference: If the directly attached atoms are identical, one moves along the substituent chains until the first point of difference is encountered. The group with the atom of higher atomic number at this point receives higher priority.

CIP_Priority_Rules

The Influence of Halogenation on Isomer Properties and Stability

The introduction of halogen atoms significantly modulates the physicochemical properties of alkene isomers, influencing their stability, polarity, and, consequently, their behavior in biological and chemical systems.

Stability: A Balance of Steric and Electronic Effects

In general, trans (or E) isomers are more stable than their cis (or Z) counterparts due to reduced steric strain between bulky substituents.[3] However, in certain halogenated alkenes, this trend can be inverted. For instance, in 1,2-dichloroethene and 1,2-dibromoethene, the cis (Z) isomer is slightly more stable than the trans (E) isomer. This has been attributed to a combination of factors, including dipole-dipole interactions and van der Waals forces.[4]

Physical Properties: Boiling Point, Melting Point, and Dipole Moment

The geometry of halogenated alkenes has a profound impact on their bulk physical properties.

  • Dipole Moment: Cis isomers of dihaloalkenes typically possess a significant molecular dipole moment, as the individual bond dipoles reinforce each other. In contrast, the corresponding trans isomers often have a zero or near-zero dipole moment due to the cancellation of bond dipoles.[5]

  • Boiling Point: The higher polarity of cis isomers leads to stronger intermolecular dipole-dipole interactions, generally resulting in higher boiling points compared to their trans counterparts.[6]

  • Melting Point: Trans isomers, being more symmetrical, tend to pack more efficiently into a crystal lattice, leading to higher melting points than the less symmetrical cis isomers.[7]

CompoundIsomerDipole Moment (D)Boiling Point (°C)Melting Point (°C)
1,2-Dichloroethene cis (Z)~1.960.3[6]-80
trans (E)047.5[6]-50
1,2-Dibromoethene cis (Z)>0112.5[8]-53[8]
trans (E)0108[8]-6.5[8]

Spectroscopic Characterization of Geometric Isomers

The unambiguous identification of geometric isomers is paramount in research and development. Several spectroscopic techniques provide definitive structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating geometric isomers of halogenated alkenes.

  • ¹H NMR - Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons on a double bond is highly dependent on their dihedral angle. This relationship, described by the Karplus equation, provides a clear distinction between cis and trans isomers.[9]

    • ³J(cis): Typically in the range of 6-12 Hz.[10][11]

    • ³J(trans): Typically in the range of 12-18 Hz.[10][11]

  • ¹³C NMR - Chemical Shifts: The chemical shifts of the double-bonded carbons in halogenated alkenes are also sensitive to the isomeric configuration.[12] Generally, the carbon atoms in the more sterically hindered isomer (cis or Z) will resonate at a slightly different frequency compared to the less hindered isomer (trans or E).[2] The sp² carbons of alkenes typically appear in the 100-170 ppm range.[12]

Infrared (IR) Spectroscopy

While the C=C stretching vibration (around 1650 cm⁻¹) is present in most alkenes, it is the out-of-plane C-H bending vibrations that are most diagnostic for geometric isomerism.[13]

  • trans-Alkenes: Exhibit a strong, characteristic absorption band in the 960-980 cm⁻¹ region.[13]

  • cis-Alkenes: Show a broader absorption band around 675-725 cm⁻¹.[13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an invaluable technique for both the separation and identification of geometric isomers.

  • Gas Chromatography (GC): The difference in polarity and boiling points between cis and trans isomers allows for their separation on a GC column. Polar capillary columns, such as those with a poly(biscyanopropyl siloxane) stationary phase, are often effective for separating geometric isomers.[14]

  • Mass Spectrometry (MS): While the mass spectra of geometric isomers are often very similar, subtle differences in fragmentation patterns can sometimes be observed.[8][15] MS is crucial for confirming the molecular weight and elemental composition of the separated isomers.

Spectroscopic_Workflow

Stereoselective Synthesis of Halogenated Alkenes

The ability to selectively synthesize a desired geometric isomer is of paramount importance in drug development and materials science. Several synthetic strategies have been developed to achieve high levels of stereocontrol.

Synthesis of E-(trans)-Haloalkenes
  • Electrophilic Halogenation of Alkynes: The addition of halogens (X₂) to alkynes typically proceeds through an anti-addition mechanism, leading to the formation of the E-dihaloalkene.

  • Hydrohalogenation of Haloalkynes: Palladium-catalyzed hydrohalogenation of alkynyl halides can provide highly stereoselective access to (Z)-1,2-dihaloalkenes.[16]

Synthesis of Z-(cis)-Haloalkenes
  • Catalytic Hydrogenation of Haloalkynes: The partial hydrogenation of a haloalkyne using a poisoned catalyst, such as Lindlar's catalyst, results in the syn-addition of hydrogen, yielding the Z-haloalkene.

  • Carbene Chemistry: The reaction of halocarbenes can provide a stereoselective route to (Z)-haloalkenes through hydrogen migration.[17]

  • Ionic Liquid-Mediated Synthesis: Palladium-catalyzed cross-coupling reactions in ionic liquids can be tuned to favor the formation of Z-dienes from haloalkynes and unactivated alkenes.[18]

Relevance in Drug Discovery and Development

The distinct three-dimensional structures of geometric isomers of halogenated alkenes can lead to significantly different interactions with biological targets, such as enzymes and receptors.[19]

  • Enzyme Inhibition: The precise spatial arrangement of halogen atoms can influence binding affinity and selectivity for an enzyme's active site. Halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base, is increasingly recognized as a key interaction in drug-target binding.[20][21]

  • Pharmacokinetics: The polarity and lipophilicity of geometric isomers can differ, affecting their absorption, distribution, metabolism, and excretion (ADME) profiles.

Conclusion

Geometric isomerism in halogenated alkenes is a multifaceted phenomenon with profound implications for their chemical and biological properties. A thorough understanding of the principles of stereochemistry, coupled with the application of modern spectroscopic and synthetic methodologies, is essential for researchers and professionals in the field of drug discovery and development. The ability to selectively synthesize and unambiguously characterize these isomers opens up new avenues for the rational design of novel therapeutics and advanced materials with tailored properties.

References

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Iowa State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 11). 10.6: Stability of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. OpenOChem Learn. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cis and Trans Isomers. Chemistry Steps. Retrieved from [Link]

  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • Choi, J. H., Kim, M. S., & Kim, S. K. (2021). Multiphoton-excited dynamics of the trans or cis structural isomer of 1,2-dibromoethylene. The Journal of Chemical Physics, 155(16), 164303. [Link]

  • Al-Najjar, I. M., Al-Lohedan, H. A., & Al-Jallal, N. A. (2010). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines. Arabian Journal of Chemistry, 3(2), 99-106.
  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dibromoethene. PubChem. Retrieved from [Link]

  • France, S. (2017). Stereoselective Halogenation in Natural Product Synthesis.
  • Making a Synthesis Stereoselective. (2024, February 9). [Video]. YouTube. [Link]

  • Pirrung, M. C., & Hwu, J. R. (1983). Carbene chemistry. Stereoselective synthesis of haloalkenes. Tetrahedron Letters, 24(6), 565-568.
  • Chemistry Stack Exchange. (2020, May 8). Which has greater dipole moment: cis-1,2-dichloroethylene or 1,1-dichloroethylene? Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]

  • The Infrared Spectroscopy of Alkenes. (2016, November 1). Chromatography Online. Retrieved from [Link]

  • Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 56(4), 1363-1388.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Krupčík, J., Hrouzek, J., Švorc, P., & Sandra, P. (2000). Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated spectrometric techniques.
  • Wang, Z. (2015). Stereoselective Synthesis of Z-Alkenes. In Modern Alkenes. IntechOpen.
  • Al-Najjar, I. M. (2010). 1H 13C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and aldimines.
  • Ma, S. (2014). Haloalkynes: A Powerful and Versatile Building Block in Organic Synthesis. Accounts of Chemical Research, 47(7), 2134-2144.
  • Buttard, F., Sharma, J., & Champagne, P. A. (2021). Recent advances in the stereoselective synthesis of acyclic all-carbon tetrasubstituted alkenes.
  • Chen, Z., Jiang, H., Li, Y., & Qi, C. (2010). Highly efficient two-step synthesis of (Z)-2-halo-1-iodoalkenes from terminal alkynes.
  • Chemistry Stack Exchange. (2014, December 6). Stability of cis vs trans isomers? Retrieved from [Link]

  • Lim, S. J., & Kim, S. K. (2009). Photodissociation of the geometric isomers of 1,2-dibromoethylene. The Journal of Chemical Physics, 131(15), 154301.
  • Brainly. (2023, October 12). What are the boiling points of the cis and trans isomers of 1,2-dichloroethene? Retrieved from [Link]

  • Master Organic Chemistry. (2020, April 30). Alkene Stability Increases With Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR spectrum: Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (E)-1,2-Dibromoethene. PubChem. Retrieved from [Link]

  • Seeley, J. V., & Seeley, S. K. (2002). Positional and geometric isomer separation of FAME by comprehensive 2-D GC. Journal of the American Oil Chemists' Society, 79(4), 349-354.
  • Physics Wallah. (2022, October 15). Cis-1, 2-dichloroethene has less / more dipole moment than trans-1, 2-dichloroethene. [Video]. YouTube. [Link]...

  • Patsnap Eureka. (2025, August 1). Role of Geometric Isomers in Enzyme-Drug Design and Discovery. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • ChemEd. (2023, January 20). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. [Video]. YouTube. [Link]...

  • Techniques de l'Ingénieur. (2005, March 10). 4. Geometric isomerism and drugs. Retrieved from [Link]

  • Vedantu. (n.d.). Why are trans alkenes more stable than cis alkenes class 11 chemistry CBSE. Retrieved from [Link]

  • Choi, J. H., Kim, M. S., & Kim, S. K. (2021). Multiphoton-excited dynamics of the trans or cis structural isomer of 1,2-dibromoethylene. AIP Publishing. Retrieved from [Link]

  • Chemguide. (n.d.). geometric (cis / trans) isomerism. Retrieved from [Link]

Sources

Methodological & Application

High-Fidelity Heck Vinylation Protocol: (E)-2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Procedure

Executive Summary

This technical guide outlines the optimized protocol for the Heck-Mizoroki coupling of (E)-2-Bromo-2-butene (CAS: 3017-71-8). This vinyl bromide is a critical synthon for introducing the (E)-2-buten-2-yl motif, facilitating the rapid assembly of conjugated 1,3-dienes—essential precursors for Diels-Alder cycloadditions and natural product synthesis.

Key Technical Challenges Addressed:

  • Stereochemical Integrity: Preserving the E-geometry of the vinyl bromide during the oxidative addition and migratory insertion steps.

  • Substrate Volatility: Managing the boiling point (86–92 °C) of (E)-2-Bromo-2-butene to prevent stoichiometric imbalance.

  • Regioselectivity: Directing the coupling to the terminal olefin of the acceptor to ensure linear diene formation.

Mechanistic Foundation & Causality

To ensure reproducibility, researchers must understand the mechanistic "decision points" within the catalytic cycle.

The Catalytic Cycle

The reaction proceeds via a Pd(0)/Pd(II) cycle.[1][2][3] Unlike aryl halides, vinyl halides like (E)-2-Bromo-2-butene require specific attention to the Oxidative Addition step.

  • Oxidative Addition: The Pd(0) species inserts into the C(sp²)-Br bond. Crucial: This step proceeds with retention of configuration, transferring the E-geometry to the Pd(II) intermediate.

  • Migratory Insertion: The alkene coordinates and inserts. For electron-deficient alkenes (e.g., acrylates), insertion is regioselective for the β-carbon.

  • 
    -Hydride Elimination:  This step releases the product.[2] To generate the 1,3-diene, the elimination must occur away from the newly formed C-C bond.
    
Why "Jeffery Conditions"?

For vinyl bromides, traditional phosphine-ligated systems (e.g., Pd(PPh


)

) can be sluggish. This protocol utilizes Jeffery Conditions (Ligand-free Pd(OAc)

+ Tetraalkylammonium salt).
  • Role of

    
    -Bu
    
    
    
    NBr (TBAB):
    Acts as a phase-transfer catalyst and, more importantly, stabilizes "naked" Pd(0) nanoparticles, preventing aggregation into inactive Pd-black. This increases the turnover frequency (TOF) significantly for vinyl halides [1].
  • Base Selection: Inorganic bases like K

    
    CO
    
    
    
    or NaOAc are preferred over amines to minimize side reactions (e.g., Michael addition to the product diene).
Pathway Visualization

HeckCycle cluster_Jeffery Jeffery Stabilization Pd0 Active Catalyst Pd(0) Species OxAdd Oxidative Addition (Retention of E-geometry) Pd0->OxAdd (E)-2-Bromo-2-butene Coord Alkene Coordination OxAdd->Coord Acceptor Alkene MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim RedElim Reductive Elimination (Base Regeneration) BetaElim->RedElim Product (1,3-Diene) RedElim->Pd0 Base (scavenges HBr) TBAB n-Bu4NBr (TBAB) TBAB->Pd0 Stabilizes Nanoparticles

Figure 1: Catalytic cycle emphasizing stereoretention and nanoparticle stabilization via TBAB.

Optimization & Critical Process Parameters (CPPs)

The following parameters were validated to maximize yield and stereoretention.

ParameterRecommended ConditionRationale
Catalyst Source Pd(OAc)

(1–3 mol%)
Precursor to active Pd(0); cheaper and more air-stable than Pd(0) sources.
Additive

-Bu

NBr (1.0 equiv)
Critical: Stabilizes Pd-colloids; allows lower reaction temperatures (80°C vs 120°C).
Base K

CO

(2.5 equiv)
Solid base acts as a heterogeneous HBr scavenger; easier workup than amines.
Solvent DMF (Anhydrous)High polarity stabilizes the charged Pd-intermediates; high boiling point allows thermal flexibility.
Temperature 80–90 °CSufficient for activation but minimizes polymerization of the diene product.
Vessel Sealed Tube / Pressure Vial Safety/Stoichiometry: (E)-2-Bromo-2-butene bp is ~86°C. Open reflux risks loss of substrate.

Detailed Experimental Protocol

Materials Preparation
  • (E)-2-Bromo-2-butene: d = 1.33 g/mL, MW = 135.00 g/mol .[4] Note: Ensure the material is free of copper stabilizers if distilled recently, though commercial grades usually work as is.

  • Acceptor Alkene: e.g., Methyl Acrylate, Styrene. (Use 1.2–1.5 equivalents).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous grade. Sparged with Argon for 15 mins.

Step-by-Step Procedure

Scale: 5.0 mmol (limiting reagent: Bromide)

  • Vessel Charging (Solid Reagents):

    • To a dry 20 mL pressure vial (or heavy-walled glass tube) equipped with a magnetic stir bar, add:

      • Palladium(II) acetate [Pd(OAc)

        
        ]: 22.5 mg (0.1 mmol, 2 mol%).
        
      • Tetrabutylammonium bromide (TBAB): 1.61 g (5.0 mmol, 1.0 equiv).

      • Potassium carbonate (K

        
        CO
        
        
        
        ): 1.73 g (12.5 mmol, 2.5 equiv).
  • Inert Atmosphere:

    • Seal the vial with a septum cap. Evacuate and backfill with Argon (x3) to remove O

      
      .
      
  • Solvent & Liquid Reagents:

    • Inject anhydrous DMF (10 mL) via syringe.

    • Inject the Acceptor Alkene (e.g., Methyl Acrylate: 675 µL, 7.5 mmol, 1.5 equiv).

    • Inject (E)-2-Bromo-2-butene : 508 µL (675 mg, 5.0 mmol, 1.0 equiv). Tip: Use a chilled syringe if ambient temp is high.

  • Reaction:

    • Replace the septum with a pressure-rated screw cap (if applicable) or ensure the crimp is tight.

    • Place in a pre-heated oil block at 85 °C .

    • Stir vigorously (800+ rpm). The mixture will turn black (formation of Pd nanoparticles) within 10-20 minutes.

    • Time: Monitor by TLC/GC-MS at 4 hours. Typical completion is 6–12 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Diethyl Ether (Et

      
      O) or EtOAc (30 mL). Note: Et
      
      
      
      O is preferred for volatile diene products.
    • Wash with Water (3 x 20 mL) to remove DMF and TBAB.

    • Wash with Brine (1 x 20 mL).

    • Dry organic layer over MgSO

      
      , filter, and concentrate under reduced pressure. Caution:  Do not overheat during concentration; conjugated dienes can be volatile and prone to polymerization.
      
  • Purification:

    • Flash Column Chromatography (Hexanes/EtOAc gradient).

Experimental Workflow Diagram

Workflow Step1 Charge Solids (Pd(OAc)2, TBAB, K2CO3) Step2 Inert Atmosphere (Argon Purge) Step1->Step2 Step3 Add Liquids (DMF, Alkene, Bromide) Step2->Step3 Step4 Heat (Sealed) 85°C, 6-12h Step3->Step4 Step5 Extraction (Et2O / H2O) Step4->Step5 Step6 Purification (Silica Gel) Step5->Step6

Figure 2: Linear workflow for the batch synthesis of conjugated dienes.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion Catalyst deactivation (Pd-black precipitation).Ensure TBAB is present.[5] Increase catalyst loading to 5 mol%. Ensure O

exclusion.
Isomerization (E/Z mix) Reaction run too long or temp too high.Stop reaction immediately upon consumption of bromide. Lower temp to 75°C.
Product Polymerization Diene product is unstable.Add a radical inhibitor (e.g., BHT) during workup/concentration. Store at -20°C.
Loss of Bromide Volatility leak.Use a pressure-rated vial with a Teflon seal. Do not use standard reflux condensers.

Safety & Compliance

  • (E)-2-Bromo-2-butene: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. Lachrymator (induces tears). Handle in a fume hood.

  • DMF: Potent liver toxin and teratogen. Avoid skin contact.

  • Pressure: Heating volatile organics in sealed vessels generates pressure. Use appropriate shielding and rated glassware.

References

  • Jeffery, T. (1984). "Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions." Journal of the Chemical Society, Chemical Communications, (19), 1287–1289.

  • Cabri, W., & Candiani, I. (1995). "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research, 28(1), 2–7.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Application Note: Preparation of Mono-Annelated Benzenes from 2-Bromo-2-butene

[1][2][3][4][5]

Executive Summary

Mono-annelated benzenes (e.g., indanes, tetralins, and functionalized catechols) are privileged pharmacophores in drug discovery, serving as the core of numerous bioactive molecules. This compound (CAS: 13294-71-8) serves as a critical 4-carbon building block for these systems.[1] Unlike simple alkyl halides, its vinylic bromide moiety allows for facile conversion into a nucleophilic vinyl lithium or Grignard species, which retains the olefinic geometry necessary for stereocontrolled electrocyclic ring closures.

This guide outlines two distinct protocols:

  • The Moore-Liebeskind Protocol: Exploits the reaction of 2-lithio-2-butene with cyclobutenediones to generate substituted catechols (dihydroxybenzenes).

  • The Rathore-Electrocyclization Protocol: Utilizes the Grignard reagent of this compound to append a butadiene unit to a cyclic vinyl bromide, forming a hexatriene system that cyclizes to a fused benzene ring.

Mechanistic Pathways & Chemistry[4][6][7]

A. The Moore-Liebeskind Benzannulation (Substituted Catechols)

This pathway is the industry standard for generating highly substituted, oxygen-rich benzene rings. The mechanism relies on the nucleophilic addition of 2-lithio-2-butene to a cyclobutenedione (e.g., dimethyl squarate or a benzocyclobutenedione derivative).

  • Step 1: Lithium-halogen exchange generates 2-lithio-2-butene.

  • Step 2: 1,2-Addition to the carbonyl of the cyclobutenedione.

  • Step 3: The resulting alkoxide triggers a 4

    
    -electrocyclic ring opening  to form a vinylketene intermediate.
    
  • Step 4: This reactive ketene undergoes a 6

    
    -electrocyclic ring closure  followed by tautomerization to yield the aromatic catechol core.
    
B. The Rathore Hexatriene Cyclization (Hydrocarbon Fusion)

For the synthesis of alkyl-substituted mono-annelated benzenes (e.g., converting a cyclic alkene into a benzofused system), this method employs a "coupling-then-cyclization" strategy.

  • Step 1: Formation of 2-butenylmagnesium bromide.

  • Step 2: Cross-coupling (e.g., Kumada or Negishi) with a cyclic vinyl bromide (Ring A).

  • Step 3: The resulting conjugated triene undergoes thermal 6

    
    -electrocyclization.
    
  • Step 4: Oxidative dehydrogenation (using DDQ or Chloranil) aromatizes the new ring.

Visualization of Reaction Pathways

Benzannulation_PathwaysStartThis compoundLi_Species2-Lithio-2-butene(Nucleophile)Start->Li_Speciest-BuLi, -78°CMg_Species2-Butenyl MgBr(Grignard)Start->Mg_SpeciesMg, THFAdductAlkoxide IntermediateLi_Species->Adduct+ SquarateTrieneConjugated TrieneMg_Species->TrienePd-Cat Coupling+ CyclicBrSquarateCyclobutenedione(Electrophile)Squarate->AdductKeteneVinylketene(Transient)Adduct->Ketene4π Ring Opening(Thermal)CatecholMono-AnnelatedCatecholKetene->Catechol6π Electrocyclization+ TautomerizationCyclicBrCyclic Vinyl Bromide(Ring A)CyclicBr->TrieneCyclohexadieneFused CyclohexadieneTriene->CyclohexadieneThermal Cyclization(Reflux)BenzeneMono-AnnelatedBenzeneCyclohexadiene->BenzeneOxidation(DDQ/Chloranil)

Caption: Dual pathways for converting this compound into fused aromatic systems via anionic intermediates.

Experimental Protocols

Protocol A: Preparation of 2-Lithio-2-butene (Precursor Step)

This intermediate is unstable at room temperature and must be generated in situ.

Reagents:

  • This compound (cis/trans mixture): 1.0 equiv.

  • t-Butyllithium (1.7 M in pentane): 2.0 - 2.1 equiv.

  • Anhydrous THF or Diethyl Ether.

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

  • Solvent: Add anhydrous THF (10 mL per mmol substrate) and cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Add t-BuLi dropwise over 20 minutes. Maintain internal temperature below -70 °C.

  • Addition: Add this compound (diluted in minimal THF) dropwise.

  • Aging: Stir at -78 °C for 45 minutes. The solution typically turns pale yellow.

    • Expert Note: Do not allow to warm above -60 °C before reacting with the electrophile to prevent polymerization or isomerization.

Protocol B: Moore-Liebeskind Benzannulation (Catechol Synthesis)

Target: Synthesis of substituted catechols/quinones.

Reagents:

  • 2-Lithio-2-butene solution (from Protocol A).

  • Dimethyl squarate or substituted Cyclobutenedione: 0.9 equiv.

  • Acetic anhydride (for trapping) or Acidic Workup (for free catechol).

Procedure:

  • Addition: Transfer the cyclobutenedione (dissolved in THF) via cannula into the 2-lithio-2-butene solution at -78 °C.

  • Warming: Stir for 1 hour at -78 °C, then remove the cooling bath and allow to warm to 0 °C over 2 hours.

    • Mechanistic Insight: The ring opening to the vinylketene occurs during this warming phase.

  • Reflux (Critical): If the cyclization is sluggish, heat the mixture to reflux (65 °C) for 2-4 hours. The color often deepens to dark orange/brown.

  • Quench/Workup:

    • For Catechols: Quench with 10% HCl, extract with EtOAc.

    • For Quinones: Treat the crude catechol with an oxidant like Cerium Ammonium Nitrate (CAN) or Ag₂O.

  • Purification: Silica gel chromatography. Catechols are prone to oxidation; store under inert gas.

Protocol C: Rathore Hexatriene Cyclization

Target: Synthesis of hydrocarbon mono-annelated benzenes (e.g., substituted tetralins).

Reagents:

  • This compound.[2][3][4][1]

  • Magnesium turnings (activated).

  • Cyclic Vinyl Bromide (e.g., 1-bromocyclohexene or similar).

  • Pd(PPh₃)₄ (3-5 mol%).

  • Chloranil or DDQ (1.1 equiv).

Procedure:

  • Grignard Formation: Generate 2-butenylmagnesium bromide from this compound and Mg in THF at reflux for 1 hour.

  • Coupling: In a separate flask, dissolve the cyclic vinyl bromide and Pd catalyst in THF. Add the Grignard reagent dropwise. Reflux for 12 hours.

  • Isolation of Triene: Quench with NH₄Cl, extract with hexanes. Pass through a short plug of silica to remove catalyst.

  • Cyclization: Dissolve the crude triene in high-boiling solvent (e.g., Xylene or Decalin). Reflux (140°C+) for 6-24 hours. Monitor by TLC for the disappearance of the triene.

  • Aromatization: Cool to room temperature. Add Chloranil (or DDQ) and stir for 2-4 hours to effect dehydrogenation.

  • Purification: Filter off hydroquinone byproducts; purify the fused benzene via column chromatography.

Data Summary & Troubleshooting

ParameterMoore Protocol (Li)Rathore Protocol (Mg)
Active Species 2-Lithio-2-butene2-Butenylmagnesium bromide
Key Intermediate VinylketeneHexatriene
Critical Step Thermal Ring Opening (-78°C to 0°C)Thermal Cyclization (Reflux)
Primary Product Substituted Catechol/QuinoneFused Benzene (Hydrocarbon)
Common Failure Warming Li-species too fast (decomposition)Incomplete dehydrogenation
Yield Expectation 60-85%50-75% (over 2 steps)

Expertise & Troubleshooting:

  • Isomer Purity: Commercial this compound is often a cis/trans mixture. For the Moore reaction, both isomers generally converge to the same product due to the loss of stereochemistry at the ketene stage, but cis-lithiated species cyclize faster in strictly electrocyclic models.

  • Quenching: In Protocol B, if the reaction turns black and yields tar, the vinylketene intermediate likely polymerized. Ensure high dilution (0.1 M) during the warming step to favor intramolecular cyclization over intermolecular polymerization.

References

  • Perri, S. T.; Moore, H. W. "Regiocontrolled synthesis of substituted catechols and other 1,2-dioxygenated aromatics: conjugate addition of vinyl-, aryl-, and heteroarylcopper reagents to cyclobutenediones followed by thermal rearrangement." The Journal of Organic Chemistry, 1978 , 43, 3076.[3]

  • Rathore, R.; et al. "Novel Synthesis and Structures of Tris-Annelated Benzene Donors for the Electron-Density Elucidation of the Classical Mills-Nixon Effect." The Journal of Organic Chemistry (via CORE), 1998 .

  • Liebeskind, L. S. "Squarate Esters in Organic Synthesis: From Macromolecules to Medicines." Chemical Reviews, 1980.
  • Thermo Scientific Chemicals. "Product Safety and Specification Sheet: this compound." Fisher Scientific.[5]

Harnessing the Reactivity of 2-Bromo-2-butene: A Strategic Precursor in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Natural Product Synthesis

Abstract

2-Bromo-2-butene, a readily accessible vinyl halide, has emerged as a powerful and versatile building block in the field of natural product synthesis. Its strategic application allows for the efficient construction of complex carbon skeletons, particularly those containing stereodefined trisubstituted alkenes. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its core reactivity through key transformations such as metal-halogen exchange for the generation of vinyllithium species and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, detailed step-by-step protocols for its use in the synthesis of key natural products like (+)-Grandisol and fragments of the Thuggacins, and mechanistic insights are provided to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of this compound

In the intricate chess game of total synthesis, the choice of starting materials is paramount. This compound, available as a mixture of (E) and (Z) isomers, is a C4 building block that offers a unique combination of stability and tunable reactivity.[1][2] As a vinylic halide, the bromine atom is attached directly to a double-bonded carbon, rendering it less reactive towards classical substitution and elimination reactions compared to its alkyl halide counterparts.[3] However, this apparent stability belies its synthetic potential, which can be unlocked under specific conditions to form highly reactive intermediates.

Its primary utility stems from its ability to act as a precursor to the (Z)- or (E)-but-2-en-2-yl moiety, a common structural motif in numerous terpenoids and polyketides. The stereochemistry of the double bond can often be controlled or retained through carefully chosen reaction pathways, making it an invaluable tool for stereoselective synthesis.[4][5] This guide will focus on two cornerstone applications: the generation of vinyllithium reagents and their subsequent reactions, and its role as a coupling partner in palladium-catalyzed reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₇Br[6]
Molecular Weight 135.00 g/mol [6]
Boiling Point 91-92 °C (mixture of isomers)[7]
Density ~1.331 g/mL at 25 °C[7]
Appearance Clear yellow to brownish liquid[7]
CAS Number 13294-71-8 (mixture of cis/trans)[6]

Core Reactivity and Mechanistic Principles

Understanding the fundamental reactivity of this compound is crucial for its successful application. The presence of the bromine atom on the sp²-hybridized carbon governs its chemical behavior, opening pathways distinct from saturated alkyl bromides.

Metal-Halogen Exchange: Gateway to Vinyllithium Nucleophiles

One of the most powerful transformations of this compound is its conversion into a vinyllithium reagent via metal-halogen exchange. This reaction effectively inverts the polarity of the C-Br bond, transforming the electrophilic carbon into a potent nucleophile.

The Causality Behind the Choice of Reagents:

  • Organolithium Reagent: tert-Butyllithium (t-BuLi) is the reagent of choice for this exchange. Unlike n-butyllithium, which can act as a nucleophile and lead to unwanted side reactions, the sterically hindered t-BuLi primarily functions as a base and facilitates a clean and rapid metal-halogen exchange.[4]

  • Low Temperature: The reaction is conducted at cryogenic temperatures (typically -78 °C) to ensure the kinetic stability of the resulting vinyllithium species. At higher temperatures, these reagents are prone to decomposition or side reactions.

The generated vinyllithium reagent is a powerful nucleophile that can react with a wide array of electrophiles, including aldehydes, ketones, epoxides, and alkyl halides, to form new carbon-carbon bonds with retention of the double bond geometry.

G cluster_0 Metal-Halogen Exchange This compound This compound t-BuLi 2 equiv. t-BuLi Et₂O, -78 °C This compound->t-BuLi Reacts with Vinyllithium Vinyllithium t-BuLi->Vinyllithium Forms Electrophile Electrophile (E⁺) Vinyllithium->Electrophile Attacks Product Product Electrophile->Product Yields

Caption: Workflow for generating and using the vinyllithium reagent.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] This reaction forges a C(sp²)-C(sp²) bond between the vinyl bromide and an organoboron compound (typically a boronic acid or ester), offering a robust method for synthesizing substituted alkenes and conjugated systems.[9]

Mechanistic Pillars of the Suzuki Coupling:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) intermediate.[10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

The choice of ligands on the palladium catalyst is critical for stabilizing the catalytic species and promoting efficient turnover. Phosphine ligands like PPh₃ or more specialized ligands are commonly employed.[11]

Suzuki_Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-Br pd0->pd_intermediate Oxidative Addition pd_transmetal R¹-Pd(II)L₂-R² pd_intermediate->pd_transmetal Transmetalation pd_transmetal->pd0 Regenerates product R¹-R² pd_transmetal->product Reductive Elimination reagents_in1 This compound (R¹-Br) reagents_in2 R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application in Total Synthesis: Case Studies

The true measure of a synthetic precursor is its performance in the crucible of total synthesis. Here, we examine how the reactivity of this compound has been expertly applied to construct complex natural products.

Case Study 1: Synthesis of (+)-Grandisol

(+)-Grandisol is a component of the pheromone mixture released by the cotton boll weevil.[12] Its unique cyclobutane structure has made it a popular target for synthetic chemists. Several routes to grandisol leverage this compound to install the isopropenyl side chain.[12][13]

In a representative approach, the vinyllithium reagent derived from (Z)-2-bromo-2-butene is added to a cyclobutanone intermediate. This key step constructs the carbon skeleton and sets the stage for subsequent transformations to complete the synthesis. The choice of the (Z)-isomer is crucial for achieving the correct relative stereochemistry in the final product.

Table 2: Key Reaction Data for a Grandisol Synthesis Fragment

StepReactantsReagents & ConditionsProductYieldReference
1(Z)-2-Bromo-2-butene1. t-BuLi, Et₂O, -78 °C(Z)-but-2-en-2-yllithium(in situ)[12]
2Cyclobutanone intermediate2. Addn of lithiate, -78 °C to rtTertiary Alcohol~85%[12]
Case Study 2: Synthesis of the C15-C25 Fragment of Thuggacins

The thuggacins are a family of macrolide antibiotics that show promising activity against Mycobacterium tuberculosis.[14] Their complex structures feature multiple stereocenters and intricate side chains. The synthesis of key fragments often relies on building blocks derived from this compound. For instance, a lithiation-borylation sequence can be employed. This powerful methodology allows for the iterative, stereocontrolled construction of carbon chains.[15][16]

In this strategy, the vinyllithium of this compound reacts with a boronic ester. The resulting boronate complex undergoes a 1,2-metallate rearrangement, effectively homologating the carbon chain while creating a new stereocenter with high fidelity. This process can be repeated to build up complex polyketide-like fragments.[15]

Experimental Protocols

The following protocols are generalized from literature procedures and should be adapted and optimized for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Generation and Trapping of (Z)-but-2-en-2-yllithium

Objective: To generate the vinyllithium reagent from (Z)-2-bromo-2-butene and trap it with an electrophilic aldehyde.

Materials:

  • (Z)-2-Bromo-2-butene (1.0 equiv)

  • Anhydrous diethyl ether (Et₂O)

  • tert-Butyllithium (1.7 M in pentane, 2.1 equiv)

  • Aldehyde (e.g., benzaldehyde, 1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet, add (Z)-2-bromo-2-butene (1.0 equiv) and anhydrous Et₂O to make a 0.2 M solution.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add t-BuLi (2.1 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • In a separate flask, prepare a solution of the aldehyde (1.2 equiv) in anhydrous Et₂O.

  • Add the aldehyde solution to the vinyllithium reagent dropwise at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel, extract with Et₂O (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of this compound

Objective: To couple this compound (isomer mixture) with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (e.g., phenylboronic acid, 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene/Water solvent mixture (e.g., 4:1 v/v)

Procedure:

  • To a round-bottom flask, add the arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add the toluene/water solvent mixture via syringe.

  • Add this compound (1.0 equiv) to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the coupled product.

Conclusion

This compound is a testament to the principle that simple, accessible starting materials can be gateways to profound molecular complexity. Its ability to serve as a precursor for both potent vinyllithium nucleophiles and as a reliable partner in palladium-catalyzed cross-couplings makes it a highly valuable tool in the synthetic chemist's arsenal. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers aiming to leverage the unique reactivity of this C4 building block in the pursuit of novel natural products and complex organic molecules.

References

  • Ashenhurst, J. (n.d.). Hydroboration of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103539629A - Preparation method of 1, 4-dibromo-2-butene.
  • ResearchGate. (n.d.). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Retrieved from [Link]

  • Chegg.com. (2019). Solved 1. The addition of HBr to (Z)-2-bromo 2-butene takes.... Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butene, 2-bromo-. Retrieved from [Link]

  • Kocienski, P. J., & Wadman, S. N. (1989). A Practical, Stereoselective Synthesis of (E)- and (Z)-2-Bromo-2-pentenes. The Journal of Organic Chemistry, 54(5), 1215-1217.
  • University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Concise synthesis of the C15–C25 fragment of Thuggacins A-C. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of grandisol, the sexual attracting insect pheromone. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Formal Synthesis of (+)-Grandisol through Lewis Acid Promoted Enantioselective Pinacolic Rearrangement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Scientific Reports, 14(1), 1-18.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • SciSpace. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Stereoselective Halogenation in Natural Product Synthesis. Chemical Reviews, 114(17), 8863–8896.
  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (Z)-2-Bromo-2-butene. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4215.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • UC Berkeley. (n.d.). Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. Retrieved from [Link]

  • MDPI. (2018). Recent Synthesis Developments of Organoboron Compounds via Metal-Free Catalytic Borylation of Alkynes and Alkenes.
  • Organic Syntheses. (n.d.). SYNTHESIS OF 4-(2-BROMO-2-PROPENYL)-4-METHYL-γ-BUTYROLACTONE.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • SlideShare. (n.d.). Olefination Reactions. Retrieved from [Link]

  • MDPI. (2022). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. Molecules, 27(19), 6285.
  • ResearchGate. (n.d.). Synthetic Strategies for the (+)-Grandisol, the Main Constituent of Boll Weevil Pheromone. Retrieved from [Link]

  • ACS Publications. (2024). Regioselective Substitution of BINOL. Chemical Reviews.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]

  • ETH Zurich. (n.d.). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 13(19), 5044–5047.

Sources

Application Notes & Protocols: Palladium-Catalyzed Amination of 2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the palladium-catalyzed amination of 2-bromo-2-butene, a key transformation for the synthesis of enamines. Enamines are versatile synthetic intermediates in organic chemistry, crucial for the construction of a wide range of nitrogen-containing compounds, including pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination as applied to alkenyl halides, provide detailed, step-by-step experimental protocols, and discuss critical parameters for reaction optimization.

Introduction: The Power of Palladium in C-N Bond Formation

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis. Among the myriad of methods available, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool.[1][2][3] This reaction facilitates the coupling of amines with aryl or vinyl halides and pseudohalides, offering a broad substrate scope and functional group tolerance that surpasses many traditional methods.[2]

While initially developed for aryl systems, the Buchwald-Hartwig amination has been successfully extended to the synthesis of enamines from vinyl halides.[4] This application is of significant interest as enamines are key building blocks, historically synthesized via the condensation of ketones or aldehydes with secondary amines.[4] The palladium-catalyzed approach provides a distinct synthetic route, particularly for enamines that are not readily accessible through conventional means.

This guide focuses specifically on the amination of this compound, an internal alkenyl bromide. The successful execution of this reaction hinges on a nuanced understanding of the catalytic cycle and the careful selection of the catalyst system, base, and reaction conditions to achieve high yields and selectivity.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][5] Understanding these fundamental steps is critical for troubleshooting and optimizing the reaction.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[1][6] The choice of a bulky, electron-rich phosphine ligand is crucial to promote this step.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center of the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The strength and nature of the base can significantly impact the reaction efficiency.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the enamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)L_n(Br) OxAdd->PdII_halide Amine_Coord Amine Coordination & Deprotonation PdII_halide->Amine_Coord PdII_amido R-Pd(II)L_n(NR'R'') Amine_Coord->PdII_amido Red_Elim Reductive Elimination PdII_amido->Red_Elim Red_Elim->Pd0 Product Enamine (R-NR'R'') Red_Elim->Product Alkenyl_Halide This compound (R-Br) Alkenyl_Halide->OxAdd Amine Amine (HNR'R'') Amine->Amine_Coord Base Base Base->Amine_Coord caption Figure 1. The Buchwald-Hartwig catalytic cycle for the amination of this compound. Experimental_Workflow Start Start: Oven-dried Schlenk Flask Inert Establish Inert Atmosphere (Nitrogen/Argon) Start->Inert Charge_Solids Charge with NaOt-Bu, Pd₂(dba)₃, and tBuXPhos (in glovebox if possible) Inert->Charge_Solids Seal Seal with Rubber Septum Charge_Solids->Seal Add_Liquids Add Anhydrous Toluene, This compound, and Morpholine via Syringe Seal->Add_Liquids Heat Heat Reaction Mixture (e.g., 80-100 °C) Add_Liquids->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Upon Completion Workup Aqueous Workup: Quench, Extract, Dry Cool->Workup Purify Purify by Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End: Isolated Product Analyze->End

Figure 2. Step-by-step experimental workflow for the amination reaction.
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.). If available, perform this addition in a nitrogen-filled glovebox.

  • Catalyst Addition: To the same flask, add the palladium precatalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 0.015 equiv.), and the phosphine ligand, tBuXPhos (0.036 mmol, 0.036 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe. Stir the mixture for a few minutes until a homogeneous catalyst solution forms. Subsequently, add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) sequentially via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (this compound) is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction mixture by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired enamine.

Optimization Parameters

The success of the amination of this compound can be sensitive to several factors. The following table outlines key parameters and considerations for optimization.

ParameterRecommended Range/ChoiceRationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Both are common and effective Pd(0) sources or precursors. Pd₂(dba)₃ is often preferred for its air stability.
Ligand Bulky, electron-rich phosphines (e.g., tBuXPhos, BrettPhos)These ligands promote the oxidative addition step and stabilize the palladium center. The choice of ligand can be critical for challenging substrates. [7]
Base NaOt-Bu, K₃PO₄, LHMDSA strong, non-nucleophilic base is required for amine deprotonation. NaOt-Bu is highly effective but moisture-sensitive. K₃PO₄ is a milder alternative.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are necessary. Toluene is a common choice due to its high boiling point.
Temperature 80 - 110 °CHigher temperatures are generally required to drive the reaction to completion, especially with less reactive substrates.
Stoichiometry Amine (1.1-1.5 equiv.), Base (1.2-2.0 equiv.)A slight excess of the amine and base is typically used to ensure complete consumption of the limiting reagent (this compound).

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a robust and reliable method for the synthesis of enamines from this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters—particularly the choice of ligand and base—researchers can achieve high yields of the desired products. The protocol provided herein serves as a validated starting point for the synthesis and further exploration of this important class of molecules in drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-6-chlorotoluene.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Informal Lectures. (2019). Buchwald-Hartwig coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2015). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 54(34), 9889-9893. Retrieved from [Link]

  • American Chemical Society. (2005). A Highly Effective Catalyst System for the Pd-Catalyzed Amination of Vinyl Bromides and Chlorides. Organic Letters, 7(20), 4427–4430. Retrieved from [Link]

  • McCann, S. D., & Buchwald, S. L. (2019). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 141(34), 13493–13502. Retrieved from [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16118-16140. Retrieved from [Link]

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Application Notes & Protocols for the Formation of 2-Butenylmagnesium Bromide from 2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-butenylmagnesium bromide, a vinylic Grignard reagent, from 2-bromo-2-butene. The protocol herein is tailored for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, practical execution, and safety. We delve into the critical parameters governing the reaction, including solvent choice, magnesium activation, and strategies to mitigate common side reactions such as Wurtz coupling. Detailed, step-by-step procedures for reagent formation and subsequent titration for yield determination are provided to ensure reproducibility and success.

Introduction: The Challenge of Vinylic Grignard Reagents

Grignard reagents (R-MgX) are cornerstones of modern organic synthesis, valued for their exceptional nucleophilicity in forming new carbon-carbon bonds.[1][2] While the formation of Grignard reagents from alkyl halides is a standard procedure, the synthesis from vinylic halides like this compound presents distinct challenges. The carbon-bromine bond in a vinylic system is stronger than in its saturated counterpart due to the sp² hybridization of the carbon atom. This increased bond strength makes the oxidative insertion of magnesium metal more difficult, often leading to sluggish or failed reaction initiation.

Furthermore, the propensity for side reactions, particularly Wurtz coupling, is a significant concern that can drastically reduce the yield of the desired organometallic reagent.[3][4] This guide provides field-proven insights and a robust protocol to overcome these challenges, ensuring a reliable and high-yield synthesis of 2-butenylmagnesium bromide.

Mechanistic Considerations

The formation of a Grignard reagent is not a simple insertion but a complex surface reaction occurring via a single-electron transfer (SET) mechanism. Understanding this process is key to troubleshooting and optimizing the synthesis.

  • Single-Electron Transfer (SET): An electron is transferred from the magnesium metal surface to the antibonding (σ*) orbital of the C-Br bond in this compound.

  • Radical Intermediate Formation: This transfer results in the cleavage of the C-Br bond, forming a 2-butenyl radical and a magnesium bromide radical anion, both transiently adsorbed to the magnesium surface.

  • Reagent Formation: A second SET event or radical recombination on the surface yields the final 2-butenylmagnesium bromide.

Side reactions, such as Wurtz coupling, are believed to arise from the dimerization of the radical intermediates on the metal surface or the reaction of the formed Grignard reagent with unreacted this compound.[3][4][5]

Below is a diagram illustrating the primary formation pathway and the competing Wurtz coupling side reaction.

G Reactants This compound + Mg(0) Intermediate [CH3CH=C(•)CH3] + [•MgBr] (Surface Adsorbed Radicals) Reactants->Intermediate SET Product 2-Butenylmagnesium Bromide (CH3CH=C(MgBr)CH3) Intermediate->Product Recombination Grignard_Product 2-Butenylmagnesium Bromide Wurtz_Product 3,4-Dimethyl-3-hexene Grignard_Product->Wurtz_Product Bromo_Reactant This compound Bromo_Reactant->Wurtz_Product

Caption: Reaction pathways in the synthesis of 2-butenylmagnesium bromide.

Critical Experimental Parameters

Success in forming vinylic Grignard reagents hinges on meticulous control over the experimental conditions.

Solvent Selection

Ethereal solvents are essential for stabilizing the Grignard reagent by coordinating to the magnesium center.[6][7] For vinylic halides, Tetrahydrofuran (THF) is the solvent of choice over diethyl ether.

SolventBoiling PointDielectric ConstantRationale
Tetrahydrofuran (THF) 66 °C7.6Recommended. Higher boiling point allows for a wider temperature range for initiation and reaction. Its superior Lewis basicity effectively solvates and stabilizes the Grignard reagent.[6]
Diethyl Ether 34.6 °C4.3Not ideal. Low boiling point can lead to solvent loss and difficulty in maintaining reflux for a sluggish reaction. Less effective at solvating the reagent compared to THF.[8]

Crucial Note: All solvents must be rigorously anhydrous. Grignard reagents are potent bases and will be instantly quenched by water.[9][10][11]

Magnesium Activation

Magnesium turnings are typically coated with a passivating layer of magnesium oxide (MgO), which prevents reaction. This layer must be removed or breached to expose the reactive metal surface. This is the single most critical step for a successful reaction.

Activation MethodDescriptionEfficacy & Notes
Iodine A few crystals of I₂ are added to the magnesium. The iodine etches the surface, creating reactive sites. The characteristic purple color fades as the iodine reacts.Highly effective and common. The disappearance of the iodine color is a good visual indicator of activation.[6]
1,2-Dibromoethane (DBE) A small amount of DBE is added. It reacts readily with magnesium to form ethylene gas and MgBr₂, cleaning the surface.Very reliable. The evolution of ethylene gas provides a clear sign of initiation.[2][12]
Mechanical Activation Vigorous stirring of the dry magnesium turnings with a glass rod to physically break the MgO layer.Can be effective but is less controlled and may not be sufficient on its own. Often used in conjunction with chemical activators.
DIBAH Diisobutylaluminum hydride can be used for large-scale preparations to activate the surface at low temperatures, offering enhanced safety and control.[13]Advanced method, excellent for process chemistry applications.

Experimental Protocol

This protocol details the formation of 2-butenylmagnesium bromide and its subsequent titration.

Equipment and Reagents
  • Glassware: All glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel) must be oven-dried at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon.[14]

  • Magnesium: Magnesium turnings.

  • Substrate: this compound (mixture of E/Z isomers is acceptable).

  • Solvent: Anhydrous THF (distilled from sodium/benzophenone or from a commercial solvent purification system).

  • Activator: Iodine crystals or 1,2-dibromoethane.

  • Atmosphere: Inert gas line (Nitrogen or Argon) with a bubbler.

Workflow Visualization

workflow A 1. Apparatus Setup - Oven-dry all glassware - Assemble hot under N2/Ar B 2. Magnesium Activation - Add Mg turnings to flask - Add activator (I2 or DBE) - Gentle heating if needed A->B Inert Atmosphere C 3. Initiation - Add small aliquot of this compound solution - Observe for signs of reaction (color change, reflux) B->C Confirm Activation D 4. Reagent Formation - Slow, dropwise addition of remaining halide - Maintain gentle reflux C->D Controlled Addition E 5. Completion & Use - Stir at reflux post-addition - Cool to room temperature - Titrate or use directly D->E Ensure Full Conversion

Sources

2-Bromo-2-butene in the synthesis of tetrasubstituted olefins

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Bromo-2-butene in the Stereocontrolled Synthesis of Tetrasubstituted Olefins

Part 1: Executive Summary & Strategic Rationale

The synthesis of tetrasubstituted olefins—alkenes bearing four non-hydrogen substituents—remains one of the most formidable challenges in organic synthesis due to severe steric congestion and the difficulty of controlling


 stereochemistry. This compound (CAS: 13294-71-8 for mixed isomers; 3017-71-8 for 

-isomer) serves as a high-value C4 building block because it provides a pre-installed alkene geometry and a reactive handle (vinyl bromide) capable of orthogonal functionalization.[1]

This guide details the application of this compound in generating sterically encumbered olefinic cores, such as those found in Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen.[1]

Key Technical Advantages:

  • Geometric Integrity: Vinyl bromides typically undergo Lithium-Halogen exchange with retention of configuration , allowing the starting geometry of the this compound to dictate the product stereochemistry.[1]

  • Divergent Reactivity: The bromide handle allows for immediate participation in Palladium-catalyzed cross-couplings (Suzuki, Stille, Negishi) or conversion into a nucleophilic vinyllithium species.[1]

  • Atom Economy: It introduces a methylated butenyl fragment in a single step, bypassing the need for complex Wittig or Horner-Wadsworth-Emmons iterations.[1]

Part 2: Critical Mechanistic Insights

The Stereochemical Imperative: Retention vs. Inversion

Success with this compound hinges on preserving the double bond geometry.[1]

  • Lithium-Halogen Exchange: Proceeding via a

    
    -vinyllithium intermediate, this reaction retains configuration at low temperatures (-78 °C).[1][2] The barrier to inversion for vinyllithium species is high (~27 kcal/mol), ensuring the kinetic product matches the starting material.
    
  • Pd-Catalyzed Coupling: Oxidative addition of Pd(0) to vinyl halides generally proceeds with retention.[1] However, isomerization can occur if the reaction stalls or if

    
    -hydride elimination pathways become accessible (though less likely in tetrasubstituted centers due to lack of 
    
    
    
    -hydrogens or geometric constraints).[1]
Overcoming Steric Congestion

Creating a tetrasubstituted center requires forcing two large groups into a coplanar arrangement.

  • Ligand Choice: Standard triphenylphosphine (PPh

    
    ) ligands often fail. Dialkylbiaryl phosphines (e.g., SPhos , XPhos ) or N-Heterocyclic Carbenes (NHCs) are required to facilitate the reductive elimination step in Pd-coupling.[1]
    

Part 3: Visualization of Reaction Workflows

The following diagram illustrates the divergent pathways for utilizing this compound:

G Start This compound (E or Z Isomer) Li_Exchange Lithium-Halogen Exchange (-78°C) Start->Li_Exchange t-BuLi (2 equiv) Pd_Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Start->Pd_Coupling Pd(0), Ligand Vinyl_Li Vinyllithium Intermediate (Retained Geometry) Li_Exchange->Vinyl_Li Retention Electrophile Electrophile Trapping (Aldehydes, Ketones, Epoxides) Vinyl_Li->Electrophile E+ Addition Alcohol Allylic Alcohol (Tetrasubstituted Precursor) Electrophile->Alcohol Workup Pd_Inter Oxidative Addition Complex Pd_Coupling->Pd_Inter R-B(OH)2 / R-SnBu3 Coupled_Prod Tetrasubstituted Olefin Pd_Inter->Coupled_Prod Reductive Elimination

Caption: Divergent synthetic pathways for this compound: Nucleophilic Lithiation (top) vs. Electrophilic Cross-Coupling (bottom).[1]

Part 4: Experimental Protocols

Protocol A: Stereoselective Lithiation and Electrophile Trapping

Best for: Introducing the butene fragment into ketones/aldehydes to form allylic alcohols (e.g., Tamoxifen precursors).

Reagents:

  • (E)-2-Bromo-2-butene (1.0 equiv)[1]

  • t-Butyllithium (2.0 - 2.2 equiv, 1.7 M in pentane) [DANGER: Pyrophoric] [1]

  • Electrophile (e.g., Benzophenone derivative) (0.9 equiv)[1]

  • Anhydrous THF or Et

    
    O
    
  • Dry Ice/Acetone bath (-78 °C)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.

  • Solvent Charge: Add anhydrous THF (concentration ~0.2 M relative to bromide). Cool the solution to -78 °C .

  • Substrate Addition: Add (E)-2-Bromo-2-butene via syringe.

  • Lithiation (The Critical Step):

    • Add t-BuLi dropwise over 15–20 minutes.[1]

    • Note: Two equivalents are necessary.[2][3][4] The first performs the Li-Hal exchange; the second destroys the resulting t-butyl bromide (forming isobutene and isobutane), preventing alkylation side reactions.

    • Stir at -78 °C for 30–60 minutes. The solution typically turns yellow/orange.

  • Trapping: Dissolve the electrophile (e.g., ketone) in a minimal amount of anhydrous THF and add dropwise to the vinyllithium solution.

  • Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench carefully with saturated aqueous NH

    
    Cl.
    
  • Isolation: Extract with Et

    
    O, dry over MgSO
    
    
    
    , and concentrate.

Quantitative Expectations:

Parameter Specification
Yield Typically 75–90%
Stereoretention >98% (if T < -70°C is maintained)

| Major Byproduct | Isobutene (gas, removed during workup) |[1]

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Best for: Direct C-C bond formation to create biaryl-butene systems.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Arylboronic Acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)

    
     (2-5 mol%) + SPhos  (4-10 mol%) or Pd(dppf)Cl
    
    
    
    [1]
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, anhydrous) or Cs
    
    
    CO
    
    
    [1]
  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane[1]

Step-by-Step Methodology:

  • Degassing: Combine solvent, base, and arylboronic acid in a reaction vial. Sparge with argon for 15 minutes to remove O

    
    .
    
  • Catalyst Addition: Add the Pd source and ligand.

  • Substrate Addition: Add this compound.

  • Reaction: Seal the vessel and heat to 80–100 °C for 12–24 hours.

    • Expert Tip: For extremely hindered substrates, microwave irradiation (120 °C, 30 min) often improves yields by overcoming the activation energy barrier for reductive elimination.

  • Workup: Cool, filter through a Celite pad, and purify via silica gel chromatography.

Part 5: Troubleshooting & Optimization

ProblemRoot CauseSolution
Loss of Stereochemistry Temperature too high during lithiation; Radical mechanism in coupling.[1]Keep Li-exchange strictly at -78 °C. Use radical scavengers or switch to Pd(0) sources that avoid single-electron transfer pathways.[1]
Low Yield (Coupling) Steric bulk preventing transmetallation.Switch to Buchwald Ligands (SPhos, XPhos) designed for hindered substrates.[1] Increase catalyst loading to 5-10%.
Incomplete Lithiation Moisture in solvent; t-BuLi titer low.[1]Titrate t-BuLi before use.[1] Ensure rigorous drying of THF (Na/Benzophenone distillation).
Isomerization Acid-catalyzed isomerization during workup.[1]Use basic or neutral workup conditions. Avoid prolonged exposure to silica gel; add 1% Et

N to eluent.

Part 6: References

  • Stereoselective Synthesis of Tetrasubstituted Alkenes via Sequential Carbocupration. Source: National Institutes of Health (PMC) URL:[1][Link]

  • An Atom Efficient Synthesis of Tamoxifen. Source: Royal Society of Chemistry (Org. Biomol. Chem.) URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes. Source: MDPI (Molecules) URL:[Link][1]

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. Source: ResearchGate URL:[1][Link]

  • Stereocontrolled Synthesis of Tetrasubstituted Olefins. Source: Chemical Reviews (ACS) URL:[1][Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-2-butene from 2-Butyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-bromo-2-butene from 2-butyne. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic addition reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a higher success rate and a deeper understanding of the underlying chemical principles.

Introduction to the Synthesis

The synthesis of this compound from 2-butyne is a classic example of an electrophilic addition of a hydrogen halide to an alkyne. The reaction proceeds via the formation of a vinyl cation intermediate, leading to the desired haloalkene. However, the seemingly straightforward nature of this reaction can be complicated by the formation of several byproducts, impacting yield and purity. This guide provides in-depth technical assistance to identify, minimize, and troubleshoot the formation of these undesired compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the hydrobromination of 2-butyne?

The primary products are the (E) and (Z)-isomers of this compound. The reaction involves the addition of one equivalent of hydrogen bromide (HBr) across the triple bond of 2-butyne. Due to the formation of a vinyl cation intermediate, a mixture of stereoisomers is typically obtained.[1]

Q2: What is the primary mechanism for the formation of this compound?

The reaction proceeds through an electrophilic addition mechanism. The pi bond of the alkyne attacks the hydrogen of HBr, forming a vinyl cation intermediate and a bromide ion. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product. For symmetrical internal alkynes like 2-butyne, the initial protonation can occur at either of the sp-hybridized carbons, leading to the same secondary vinyl cation.

Q3: Can I control the stereoselectivity to favor either the (E) or (Z) isomer?

Achieving high stereoselectivity in the hydrohalogenation of internal alkynes can be challenging. The stereochemical outcome is influenced by the stability of the possible transition states and the reaction conditions. Generally, a mixture of syn and anti addition products is observed.[2] Specific protocols using certain catalysts or reaction conditions might offer some control, but a mixture is the most common outcome.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section addresses the most frequently encountered byproducts in the synthesis of this compound from 2-butyne, providing insights into their formation mechanisms and strategies for their control.

Issue 1: Formation of 2,2-Dibromobutane

Symptom: Your crude product analysis (e.g., GC-MS or NMR) shows a significant peak corresponding to a compound with a mass of 215.98 g/mol and a proton NMR spectrum lacking vinylic protons but showing characteristic alkyl signals.

Cause: The formation of 2,2-dibromobutane, a geminal dihalide, occurs when an excess of HBr is present in the reaction mixture.[1] The initially formed this compound can undergo a second electrophilic addition of HBr. This second addition follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms (C3), and the bromide ion adds to the carbon that can form the more stable carbocation (C2), which is stabilized by the adjacent bromine atom.

Mechanism of Byproduct Formation:

Caption: Formation of 2,2-dibromobutane from this compound.

Troubleshooting and Mitigation:

StrategyDescriptionRationale
Stoichiometric Control Carefully control the stoichiometry of the reactants. Use one equivalent of HBr for every equivalent of 2-butyne.Limiting the amount of HBr prevents the second addition reaction from occurring to a significant extent.
Slow Addition of HBr Add the HBr solution dropwise to the solution of 2-butyne at a controlled temperature.This maintains a low concentration of HBr in the reaction mixture at any given time, favoring the mono-addition product.
Monitoring the Reaction Monitor the reaction progress using techniques like TLC or GC. Stop the reaction once the starting material is consumed.Over-running the reaction can lead to the accumulation of the di-brominated byproduct.
Issue 2: Presence of Unreacted 2-Butyne

Symptom: Your product analysis shows a significant amount of the starting material, 2-butyne.

Cause: This is typically due to incomplete reaction, which can be caused by insufficient HBr, low reaction temperature, or short reaction time.

Troubleshooting and Mitigation:

StrategyDescriptionRationale
Ensure Stoichiometry Double-check the molar equivalents of HBr to ensure at least a 1:1 ratio with 2-butyne.A slight excess of HBr might be necessary to drive the reaction to completion, but this must be balanced with the risk of forming 2,2-dibromobutane.
Optimize Reaction Temperature If the reaction is sluggish, consider moderately increasing the temperature.Higher temperatures increase the reaction rate. However, be cautious as this can also promote side reactions.
Increase Reaction Time Allow the reaction to proceed for a longer duration, monitoring its progress periodically.This ensures that the reactants have sufficient time to interact and form the product.
Issue 3: Formation of Buta-1,2-diene (Allene)

Symptom: GC-MS analysis reveals a compound with a mass of 54.09 g/mol , and the NMR spectrum may show characteristic signals for an allene structure.

Cause: While less common for internal alkynes under these conditions, allene formation can occur through rearrangement pathways. One possibility is a dehydrobromination of the product, this compound, if a base is present, or through rearrangement of a vinyl cation intermediate, although this is less favorable for secondary vinyl cations.[3] More commonly, allenes can be formed from propargylic precursors, but their formation directly from the hydrobromination of 2-butyne is less documented and would likely be a minor byproduct.

Troubleshooting and Mitigation:

StrategyDescriptionRationale
Control Reaction Conditions Maintain acidic conditions and avoid the presence of any basic impurities.Basic conditions can promote elimination reactions.
Purification Allenes, being more volatile, can often be separated from the higher-boiling this compound by fractional distillation.The difference in boiling points allows for effective separation.

Experimental Protocols

General Protocol for the Synthesis of this compound from 2-Butyne

This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

  • 2-Butyne

  • Hydrogen bromide (33% in acetic acid or as a gas)

  • Anhydrous solvent (e.g., dichloromethane or hexane)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, dissolve 2-butyne (1 equivalent) in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath.

  • Addition of HBr: Slowly add a solution of HBr (1 equivalent) to the stirred solution of 2-butyne over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until the starting material is consumed (monitor by TLC or GC).

  • Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize any excess acid. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent used in the reaction. Combine the organic layers.

  • Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation to separate the (E) and (Z) isomers of this compound from any unreacted starting material and byproducts like 2,2-dibromobutane.

Purification and Characterization

Purification:

  • Fractional Distillation: This is the primary method for purifying this compound. The isomers have slightly different boiling points, and they can be separated from the lower-boiling 2-butyne and the higher-boiling 2,2-dibromobutane.[4][5]

  • Preparative Gas Chromatography (Prep-GC): For obtaining highly pure samples of the individual (E) and (Z) isomers, preparative GC can be employed.

Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the product mixture and determine their relative abundance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the products and byproducts. The vinylic proton signals in the ¹H NMR spectrum are characteristic of the (E) and (Z) isomers of this compound.

  • Infrared (IR) Spectroscopy: To identify the C=C double bond stretching frequency.

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Product (GC-MS, NMR) Start->Analyze Problem Identify Problem Analyze->Problem High_Dibromide High 2,2-Dibromobutane Content Problem->High_Dibromide Dibromide Detected Unreacted_Butyne Significant Unreacted 2-Butyne Problem->Unreacted_Butyne Starting Material Detected Other_Byproducts Presence of Other Byproducts (e.g., Allene) Problem->Other_Byproducts Other Peaks Detected End Pure this compound Problem->End Clean Product Optimize_Stoichiometry Optimize HBr Stoichiometry (Use 1 eq.) Slow Addition High_Dibromide->Optimize_Stoichiometry Optimize_Conditions Increase Reaction Time/Temperature Ensure 1:1 Stoichiometry Unreacted_Butyne->Optimize_Conditions Purify Purify by Fractional Distillation Other_Byproducts->Purify Optimize_Stoichiometry->End Optimize_Conditions->End Purify->End

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

  • Journal of the American Chemical Society. (Various issues). [Link]

  • The Journal of Organic Chemistry. (Various issues). [Link]

  • Tetrahedron Letters. (Various issues). [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Fahey, R. C., Payne, M. T., & Lee, D. J. (1974). Reaction of acetylenes with hydrogen chloride in acetic acid. Effect of structure upon AdR2 and Ad3 reaction rates. The Journal of Organic Chemistry, 39(8), 1124–1130.
  • LibreTexts. (2021, November 1). 11.7: Addition of Hydrogen Halides to Alkynes. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Vinyl cation. In Wikipedia. Retrieved February 7, 2026.
  • Miller, R. B., & McGarvey, G. (1977). A highly stereoselective synthesis of vinyl bromides and chlorides via disubstituted vinylsilanes. The Journal of Organic Chemistry, 42(25), 4213-4215.
  • SciSpace. (2012, October 4). Propargyl Claisen rearrangement: allene synthesis and beyond.
  • Chemistry Steps. (2020, March 15).
  • YouTube. (2013, July 10).
  • Save My Exams. (2024, August 21). Separation Techniques (Edexcel IGCSE Chemistry): Revision Note.
  • YouTube. (2024, May 26). Carbocation Rearrangements – Introduction to 1,2-Hydride and 1,2-Methyl Shifts.
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2025, March 20). 2.

Sources

Technical Support Center: Purification of 2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 2-Bromo-2-butene (CAS: 13294-71-8), typically synthesized via the dehydrobromination of 2,3-dibromobutane using alcoholic KOH.

The Challenge: The crude reaction mixture often contains unreacted starting material (2,3-dibromobutane), solvent (ethanol/methanol), water, inorganic salts (KBr), and potential polymerization byproducts. Furthermore, the product exists as a mixture of cis (


) and trans (

) isomers with distinct boiling points (

,

) [1].

Critical Quality Attributes (CQA):

  • Appearance: Clear, colorless to pale yellow liquid. (Darkening indicates radical degradation).

  • Stabilization: Must be stored over Copper (Cu) to prevent polymerization.

  • Purity: >95% (combined isomers) for general Grignard usage; >98% isomer-specific for stereoselective couplings.

Module 1: The Work-Up (Crude Isolation)

User Scenario: “My reaction is finished, but the mixture is dark brown and fuming. How do I safely isolate the organic layer?”

The Protocol

The initial work-up must aggressively remove the alkaline reaction matrix and inorganic salts without inducing polymerization of the vinyl bromide.

  • Quenching: Pour the reaction mixture into a 5-fold excess of ice-water . This dissolves the inorganic salts (KBr) and precipitates the organic bromide (which is denser than water,

    
    ).
    
  • Phase Separation: The organic layer will sink. Separation is often cleaner if you extract the aqueous layer twice with a small volume of pentane or diethyl ether to capture suspended droplets.

  • Acid Neutralization (Critical): Wash the organic layer with saturated Sodium Bicarbonate (

    
    ) .
    
    • Why? Traces of acid (HBr) catalyze the isomerization and polymerization of vinyl halides.

  • Drying: Dry over anhydrous Calcium Chloride (

    
    )  or Magnesium Sulfate (
    
    
    
    ).
    • Note:

      
       is preferred in older literature [2], but 
      
      
      
      is faster and less likely to complex with alcohols.
Visualization: Work-Up Logic Flow

WorkupFlow Reaction Crude Reaction Mixture Quench Ice-Water Quench Reaction->Quench Dissolve Salts Sep Phase Separation (Org Layer Sinks) Quench->Sep Precipitate Oil Wash NaHCO3 Wash (Remove Acid) Sep->Wash Neutralize Dry Drying Agent (CaCl2/MgSO4) Wash->Dry Remove H2O Crude Crude Product Ready for Distillation Dry->Crude

Figure 1: Standard isolation workflow for vinyl bromides from alkaline media.

Module 2: Fractional Distillation (Purification)

User Scenario: “I distilled the product, but the NMR shows a mess of peaks in the alkyl region. What went wrong?”

Diagnosis: You likely carried over unreacted 2,3-dibromobutane .

Boiling Point Differential

The separation relies on the massive boiling point gap between the product and the starting material.

CompoundBoiling Point (

)
Nature
(E)-2-Bromo-2-butene ~84°CProduct (Major)
(Z)-2-Bromo-2-butene ~94°CProduct (Minor)
2,3-Dibromobutane >158°CPrecursor (Impurity)
The Distillation Protocol
  • Apparatus: Use a short-path distillation head. If isomer separation is not required, a simple Vigreux column is sufficient.

  • Pressure: Atmospheric pressure is acceptable. Vacuum distillation is not recommended unless the product degrades, as the volatility (bp 84°C) makes vacuum trapping difficult.

  • The Cut:

    • Fore-run (<80°C): Discard. Contains residual solvent (Ethanol/Pentane) or low-boiling byproducts (2-butyne).

    • Main Fraction (82–96°C): Collect as the product. This contains both E and Z isomers.[1][2][3][4]

    • Pot Residue (>100°C): Stop heating. The brown liquid remaining is the unreacted 2,3-dibromobutane and polymers.

Module 3: Isomer Separation (Advanced)

User Scenario: “I need pure (Z)-2-Bromo-2-butene for a stereospecific coupling. Can I separate it?”

Technical Insight: Yes, but it requires high-efficiency fractionation. The boiling point difference is approximately 10°C (


: 84°C vs 

: 94°C) [1].
Separation Strategy
  • Column Selection: Use a Spinning Band Distillation Column or a packed column with >20 theoretical plates.

  • Reflux Ratio: Set a high reflux ratio (e.g., 10:1 or 20:1).

  • Collection:

    • The (E)-isomer (trans) distills first at 84°C .

    • A mixed "slop" fraction will follow (85–90°C).

    • The (Z)-isomer (cis) distills last at 94°C .

  • Verification: Check fractions via GC-MS or H-NMR. The methyl protons of the two isomers have distinct chemical shifts due to the shielding effect of the bromine atom.

Module 4: Stabilization & Storage

User Scenario: “My clear product turned brown after a week in the fridge. Is it ruined?”

Root Cause: Vinyl halides are photosensitive and prone to radical formation. The brown color is free Bromine (


), which autocatalyzes further degradation.
Stabilization Protocol
  • The Copper Trick: Add a bright, polished Copper (Cu) wire or turning to the storage vial.

    • Mechanism:[1][5][6][7][8] Copper acts as a radical scavenger and reacts with free

      
       to form 
      
      
      
      , preventing the chain reaction.
  • Container: Amber glass vial (UV protection).

  • Temperature: Store at 2–8°C (Refrigerator).

  • Headspace: Flush with Nitrogen or Argon before sealing.

Troubleshooting FAQs

Q: Can I use the mixture of isomers for Grignard formation? A: Generally, yes . If you are forming the Grignard reagent (2-buten-2-ylmagnesium bromide), the stereochemistry at the double bond is often scrambled or lost during subsequent nucleophilic attacks depending on the electrophile and mechanism. However, for Palladium-catalyzed cross-couplings (Suzuki/Stille), the stereochemistry of the starting bromide is usually retained, so isomer purity is critical [3].

Q: There is a white precipitate in my distilled product. A: This is likely polymer . This compound can polymerize upon standing if not stabilized. Filter through a plug of glass wool and redistill if necessary. Ensure Copper wire is present in the receiving flask.

Q: Why is my yield low (<50%)? A: Check your quench. If the reaction mixture was still hot when poured into water, the volatile product (bp 84°C) may have flashed off. Always cool the reaction mixture to room temperature before quenching, and use ice-cold water.

References
  • Stenutz, R. (n.d.). Data for (Z)-2-bromo-2-butene. Stenutz.eu. Retrieved February 6, 2026, from [Link]

  • Organic Syntheses. (1921). Alkyl and Alkylene Bromides. Organic Syntheses, Coll. Vol. 1, p.25. Retrieved February 6, 2026, from [Link]

Sources

Challenges in scaling up reactions with 2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Up Reactions with 2-Bromo-2-butene

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: this compound (CAS: 13294-71-8) Last Updated: February 2026

Core Directive & Scope

Welcome to the technical support hub for This compound . This guide addresses the specific challenges encountered when scaling this reagent from gram to kilogram quantities.

CRITICAL DISTINCTION: Before proceeding, confirm your starting material.

  • This compound (Vinylic Bromide):

    
    . Subject of this guide. Used for vinylic metalation and cross-coupling.
    
  • Crotyl Bromide (1-Bromo-2-butene, Allylic Bromide):

    
    . A severe lachrymator and highly reactive electrophile (
    
    
    
    ). Do not confuse these.

Physical Properties & Safety Profile

Data Table 1: Critical Physicochemical Properties

PropertyValueScale-Up Implication
Boiling Point 84-86 °CModerate volatility; requires reflux control during exothermic initiation.
Density 1.33 g/mLHigh density; phase separation in aqueous workups will be on the bottom (unless heavy solvents are used).
Isomer Ratio Typically mixture of cis (

) and trans (

)
Cis/Trans ratio affects reaction rates (especially elimination) and product stereochemistry.
Flash Point 21 °CFlammable. Static grounding is mandatory during transfer.
Reactivity Vinylic HalideInert to standard

. Requires metal-halogen exchange or Pd-catalysis.

Troubleshooting Guide: Reaction-Specific Challenges

Scenario A: Lithium-Halogen Exchange (Preparation of Vinylic Lithium)

User Issue: "My yield is low, and I see significant amounts of 2-butyne by-product."

Root Cause Analysis: The vinylic lithium species formed (


) is unstable at elevated temperatures. If the temperature rises above -45°C during the addition of n-BuLi, the intermediate undergoes 

-elimination
or dehydrohalogenation to form 2-butyne.

Technical Protocol:

  • Temperature Control: Maintain internal reactor temperature below -65°C during n-BuLi addition.

  • Dosing Rate: The exchange is exothermic. On a large scale, n-BuLi addition must be metered to match the cooling capacity of the jacket.

  • Solvent Choice: Use anhydrous THF.[1] Diethyl ether is acceptable but poses higher flammability risks at scale.

  • Quench: The electrophile must be added at temperature. Do not warm the vinylic lithium prior to reaction.

Q: Does the stereochemistry of the starting material matter here? A: Yes. Lithium-halogen exchange is generally stereoretentive at low temperatures. If you start with pure (


)-2-bromo-2-butene, you will generate (

)-2-lithio-2-butene. If you allow the reaction to warm up before quenching, the lithium species can isomerize to the thermodynamically more stable (

)-isomer.
Scenario B: Grignard Reagent Preparation

User Issue: "The reaction refuses to initiate, even with iodine. When it finally starts, it runs away."

Root Cause Analysis: Vinylic halides have a stronger C-X bond than alkyl halides, making Grignard initiation difficult (high activation energy). Once initiated, the accumulated halide reacts rapidly, causing a thermal runaway (delayed exotherm).

Technical Protocol:

  • Activation: Do not rely solely on iodine. Use Dibromoethane (DBE) entrainment. Add 5 mol% of DBE to the Mg turnings in minimal THF to etch the surface.

  • Concentration: Use a high concentration of Mg (1.1 - 1.2 equiv).

  • Heel Method: Initiate a small portion (5-10% of total volume) first. Once the exotherm is confirmed (temperature rise, color change to grey/turbid), begin the main feed of this compound.

  • Thermal Management: Keep the jacket temperature at 60°C during initiation, then lower to maintain a gentle reflux during addition.

Scenario C: Elimination to 2-Butyne

User Issue: "We are trying to synthesize 2-butyne, but we are losing mass balance."

Root Cause Analysis: 2-Butyne has a boiling point of 27°C . In a standard exothermic elimination reaction, the product will vaporize and escape through the condenser if the coolant isn't cold enough.

Technical Protocol:

  • Condenser Setup: Use a double condenser system with coolant at -10°C or lower.

  • Trapping: Connect the reactor vent to a cold trap (-78°C) to capture escaping product.

  • Base Selection:

    • (

      
      )-isomer undergoes fast anti-elimination.[2]
      
    • (

      
      )-isomer requires slow syn-elimination or isomerization.
      
    • Recommendation: Use strong bases like KOtBu or NaNH2 in high-boiling solvents (e.g., diglyme) to drive the reaction, but ensure the reactor is essentially a distillation setup to collect the 2-butyne as it forms.

Visual Workflows

Diagram 1: Reaction Pathway Decision Tree

This diagram guides you through the reactivity logic based on your target outcome.

ReactionPathways Start Starting Material: This compound Goal Select Goal Start->Goal Nucl Generate Nucleophile (C-C Bond Formation) Goal->Nucl Nucleophilic Elec Use as Electrophile (Cross-Coupling) Goal->Elec Electrophilic Elim Elimination (Synthesis of 2-Butyne) Goal->Elim Elimination Li_Exchange Lithium-Halogen Exchange (n-BuLi, -78°C) Nucl->Li_Exchange Grignard Grignard Formation (Mg, THF, Reflux) Nucl->Grignard Stereo_Ret Stereoretention (Kinetic Control) Li_Exchange->Stereo_Ret T < -60°C Scramble E/Z Equilibration (Thermodynamic) Grignard->Scramble T > 0°C Pd_Cat Pd-Catalyzed Coupling (Suzuki/Heck) Elec->Pd_Cat Isomer_Issue Issue: Isomer Purity Requires Pure Starting Material Pd_Cat->Isomer_Issue Base_Rxn Base Treatment (KOtBu/NaNH2) Elim->Base_Rxn Volatility CRITICAL: Product bp 27°C Requires Cryo-Condenser Base_Rxn->Volatility

Caption: Decision tree for selecting reaction conditions based on the desired chemical transformation of this compound.

Diagram 2: Scale-Up Process Flow for Lithiation

A specific workflow for the most sensitive operation: Lithium-Halogen Exchange.

LithiationProcess Prep 1. Reactor Prep: Dry THF, N2 Purge Cool to -70°C Add_SM 2. Charge this compound Prep->Add_SM Dose_BuLi 3. Dose n-BuLi Rate Limit: Internal T < -65°C Add_SM->Dose_BuLi Check Check: Exotherm Control Dose_BuLi->Check Check->Dose_BuLi T rising too fast Hold 4. Hold 30 min at -70°C Ensure complete exchange Check->Hold Stable T Quench 5. Add Electrophile Maintain T < -60°C Hold->Quench Warn WARNING: Warming > -45°C causes elimination to 2-butyne Hold->Warn If cooling fails

Caption: Step-by-step process flow for scaling up the lithium-halogen exchange reaction, highlighting critical temperature limits.

References

  • BenchChem. (2025).[2] Elimination Reactions of (Z)-2-bromo-2-butene. Retrieved from

  • Organic Syntheses. (1930). Preparation of Grignard Reagents from Secondary Alkyl Halides. Org. Synth. 10, 6. Retrieved from

  • Master Organic Chemistry. (2012). E2 Elimination: Regioselectivity and Stereoselectivity. Retrieved from

  • University of Windsor. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7). Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: this compound. Retrieved from

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions of Vinyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, experience-driven insights into one of the most common yet challenging issues in synthetic chemistry: catalyst poisoning in cross-coupling reactions involving vinyl bromides. Our goal is to move beyond simple procedural lists and offer a causal understanding of experimental choices, empowering you to diagnose and solve problems effectively.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Catalyst Poisoning

This section addresses the foundational concepts of catalyst poisoning to provide a solid understanding before diving into specific troubleshooting scenarios.

Q1: What is catalyst poisoning in the context of a cross-coupling reaction?

A: Catalyst poisoning is the deactivation of a catalyst, typically a transition metal complex like palladium or nickel, by a chemical substance that binds to its active sites.[1][2] This binding can be reversible or irreversible and prevents the catalyst from participating in the catalytic cycle. The result is a significant drop in reaction rate, low conversion, or complete reaction failure. Unlike other deactivation pathways like thermal decomposition, poisoning is a chemical process.[1]

Q2: Why are cross-coupling reactions of vinyl bromides particularly sensitive to catalyst poisoning?

A: Vinyl bromides are valuable substrates in cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira couplings.[3][4][5] However, their reactivity can be a double-edged sword. The C-Br bond is stronger than a C-I bond, often necessitating more reactive catalysts or higher temperatures for efficient oxidative addition.[6] These more sensitive catalytic systems can be more susceptible to deactivation by impurities that might be tolerated in less demanding reactions. Furthermore, impurities introduced during the synthesis or storage of the vinyl bromide itself can be potent catalyst poisons.

Q3: What are the most common catalyst poisons encountered in these reactions?

A: A wide range of functional groups and inorganic species can act as catalyst poisons. Common culprits include:

  • Sulfur Compounds: Thiols, sulfides, and even elemental sulfur are notorious poisons for palladium catalysts.[7][8]

  • Nitrogen-Containing Heterocycles: Pyridines, quinolines, and related structures can coordinate strongly to the metal center, inhibiting catalysis.[9][10]

  • Other Functional Groups: Nitriles, nitro compounds, and oximes can also deactivate catalysts.[1]

  • Inorganic Anions: Halides (in excess), cyanides, sulfites, and phosphates can interfere with the catalytic cycle.[1][11]

  • Solvent Impurities: Trace contaminants in solvents, such as 2,3-dihydrofuran or maleic anhydride in THF, can significantly poison the reaction.[12]

Q4: Can catalyst "poisoning" ever be beneficial?

A: Interestingly, yes. In a controlled manner, specific compounds are used to intentionally reduce a catalyst's activity to improve selectivity. A classic example is the Lindlar catalyst, where palladium on calcium carbonate is "poisoned" with lead acetate to prevent the over-reduction of alkynes to alkanes, stopping at the alkene stage.[1] Similarly, in the Rosenmund reduction, quinoline or sulfur is added to a palladium catalyst to prevent the reduction of an acyl halide beyond the aldehyde.[1][9]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This section provides a structured, question-and-answer approach to troubleshoot specific experimental failures, grounded in mechanistic reasoning.

Scenario 1: My Suzuki-Miyaura coupling of a vinyl bromide is giving low to no yield, but the starting materials are being consumed.
Q: What are the likely causes for starting material consumption without significant product formation?

A: This often points to catalyst deactivation after initial turnover or competing side reactions. A primary suspect is a poison present in one of your reagents. The initial catalytic cycles proceed, consuming some starting material, but the poison progressively binds to the active palladium species, shutting down the reaction. Another possibility is the formation of homocoupled byproducts.

Troubleshooting Workflow: Low Yield in Suzuki Coupling

Here is a logical workflow to diagnose and resolve the issue of low yield in your Suzuki coupling reaction.

G cluster_diagnosis Diagnosis cluster_investigation Investigation & Action cluster_optimization Optimization A Low Yield Observed B Analyze Crude Reaction Mixture (LCMS/NMR) A->B C Significant Starting Material Remaining? B->C D Homocoupling or Decomposition Products Present? B->D E Suspect Catalyst Poisoning C->E Yes D->E Yes F Purify Vinyl Bromide (Distillation/Chromatography) E->F G Source High-Purity Boronic Acid/Ester E->G H Use Fresh, Anhydrous Solvent E->H I Degas Reagents Thoroughly E->I J Re-run Reaction with Purified Reagents K Screen Different Ligands/Catalyst Loadings J->K If yield improves but is not optimal L Consider a Different Base or Solvent System J->L If yield improves but is not optimal

Caption: A workflow for troubleshooting low yields.

Q: How can I identify the source of the poison?

A: A systematic approach is crucial.

  • Reagent Purity Check: Run small-scale control reactions where you systematically replace one reagent at a time (vinyl bromide, boronic acid/ester, base, solvent) with a fresh or purified batch.

  • Vinyl Bromide Purification: Vinyl bromides can contain inhibitors from their synthesis or to prevent polymerization during storage.[13] Consider passing your vinyl bromide through a short plug of activated alumina or silica gel immediately before use. Distillation is also an effective purification method.[14]

  • Solvent Quality: Ensure your solvents are anhydrous and of high purity. Contaminants, even at ppm levels, can be detrimental.[12] Using freshly opened bottles of solvent is a good practice.

  • Base Quality: The quality of your base (e.g., potassium carbonate, cesium carbonate) can vary. Using a freshly opened container or a base from a reliable supplier can make a difference.

Scenario 2: My Heck or Sonogashira reaction starts well but then stalls completely.
Q: What mechanism could cause a reaction to stall after a certain conversion?

A: This is a classic sign of a poison being generated in situ or a slow-acting poison that takes time to fully deactivate the catalyst population. In Heck and Sonogashira reactions, this can sometimes be related to the stability of the catalytic species.

Catalyst Deactivation Pathway

The diagram below illustrates how a poison can intercept the active catalyst in a typical cross-coupling cycle, leading to a stalled reaction.

G Pd0 Pd(0)Ln OxAdd R-Pd(II)Ln-Br Pd0->OxAdd Oxidative Addition (R-Br) Deactivated Pd(0)Ln-P (Deactivated) Pd0->Deactivated Trans R-Pd(II)Ln-R' OxAdd->Trans Transmetalation or Carbopalladation Trans->Pd0 Reductive Elimination Product R-R' Trans->Product Poison Poison (P) Poison->Deactivated

Caption: Generalized catalytic cycle showing poison interception.

Q: How can I mitigate a stalling reaction?

A:

  • "Kicker" Charge: In some cases, adding a small, fresh portion of the palladium catalyst and ligand (a "kicker" charge) to the stalled reaction can restart it. If this is successful, it strongly suggests catalyst deactivation was the issue.[7]

  • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can stabilize the palladium center and may be more resistant to certain poisons. Experiment with different ligands if you suspect catalyst instability.

  • Copper-Free Sonogashira: In Sonogashira couplings, the copper co-catalyst can sometimes cause issues, such as promoting alkyne homocoupling (Glaser coupling).[3] If you suspect this, consider a copper-free Sonogashira protocol.[15] Numerous modern methods exist that perform well without the copper co-catalyst.[16]

Scenario 3: I am performing a Stille coupling with a vinyl bromide and vinylstannane, but the reaction is sluggish and incomplete.
Q: Are Stille reactions with vinyl bromides known to be problematic?

A: The Stille reaction is a powerful tool for forming C-C bonds.[4] However, coupling vinyl bromides can be less efficient than using vinyl iodides due to the stronger C-Br bond.[17] Furthermore, organotin reagents themselves can be a source of impurities that may interfere with the catalyst.

Q: What specific troubleshooting steps should I take for this Stille coupling?

A:

  • Purity of the Vinylstannane: Vinylstannanes can degrade upon storage or during purification, potentially releasing tin byproducts that can interfere with the reaction.[4] It is often best to use freshly prepared or purified vinylstannanes.

  • Ligand Effects: While triphenylphosphine is a common ligand for Stille couplings, more electron-rich or specialized ligands might be necessary for challenging substrates like vinyl bromides.

  • Additive Effects: The use of additives like cesium fluoride (CsF) or copper(I) salts has been shown to accelerate Stille couplings in some cases, likely by facilitating the transmetalation step.

Summary of Common Poisons and Mitigation Strategies
Poison ClassCommon SourcesSymptomsRecommended Actions
Sulfur Compounds Impurities in starting materials, reagents.[7]Rapid and complete reaction failure.Purify reagents via chromatography, distillation, or carbon treatment.[7]
Nitrogen Heterocycles Substrates, additives, or impurities.[9][10]Low conversion, stalled reaction.Increase catalyst/ligand loading; screen different, more robust ligands.
Excess Halides From reagents or side reactions.Inhibition of reductive elimination.Use stoichiometric reagents; consider halide scavengers if necessary.
Solvent Impurities Degradation of solvent, low-grade solvent.[12]Poor reproducibility, low yield.Use fresh, high-purity, anhydrous solvents. Consider passing through alumina.
Oxygen Incomplete degassing of the reaction mixture.Catalyst decomposition (e.g., Pd(0) to Pd(II) oxides).Ensure rigorous degassing (e.g., freeze-pump-thaw cycles, sparging with inert gas).

This guide provides a framework for diagnosing and resolving issues related to catalyst poisoning in cross-coupling reactions of vinyl bromides. By understanding the underlying chemical principles and adopting a systematic troubleshooting approach, researchers can significantly improve the success and reproducibility of their synthetic efforts.

References
  • Catalyst poisoning. In: Wikipedia. [Link]

  • Guzman-Martinez, A., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Matmatch. [Link]

  • Poisoning and deactivation of palladium catalysts. ResearchGate. [Link]

  • Erhardt, S., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Journal of the American Chemical Society. [Link]

  • Wasa, M., et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. [Link]

  • Catalyst Poisoning Mitigation. Energy → Sustainability Directory. [Link]

  • Sonogashira coupling. In: Wikipedia. [Link]

  • Malz, R. E., & Funke, H. (1991). A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents. Synthesis. [Link]

  • Boden, C. D. J., et al. (1996). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]

  • Methods of removing impurities from alkyl bromides during distillation and distillate produced therein.
  • Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. PubMed Central. [Link]

  • Dowlut, M., & Organ, M. G. (2009). The Stille Reaction, 38 Years Later. ACS Catalysis. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Inhibitor removal
  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

Sources

Technical Support Center: 2-Bromo-2-butene Stability & Handling

[1]

Case ID: T-BROM-2B-STAB Subject: Prevention of Degradation, Storage Protocols, and Remediation Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary

2-Bromo-2-butene (CAS: 13294-71-8) is a vinylic bromide widely used as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2] However, it is chemically labile.[1] Without rigorous environmental control, it undergoes photolytic cleavage and autocatalytic dehydrohalogenation , releasing Hydrogen Bromide (HBr) and free bromine (

11

This guide provides a self-validating system to maintain reagent integrity, ensuring your experimental yields remain reproducible.

Module 1: Critical Storage Protocols

Q: What is the "Gold Standard" for long-term storage? A: You must treat this compound as a "live" reagent.[1] It is not shelf-stable in ambient conditions.[1] Follow this non-negotiable protocol:

  • Temperature: Store at 2°C to 8°C (Refrigerated) .

    • Reasoning: Low temperature kinetically inhibits the elimination of HBr.

  • Stabilizer: Ensure Copper (Cu) turnings are present inside the bottle.

    • Mechanism: Copper acts as a radical scavenger and halogen trap.[1] If homolytic cleavage of the C-Br bond occurs, copper captures the radical species, preventing the chain reaction that leads to polymerization.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1]

    • Reasoning: Oxygen promotes radical formation.[1] A headspace of inert gas is essential after every use.[1]

  • Light Protection: Use Amber Glass or aluminum foil wrapping.[1]

    • Reasoning: Vinylic halides are photosensitive.[1] UV light induces bond fission, turning the liquid brown (liberated bromine).

Q: Can I store this in high-density polyethylene (HDPE) bottles? A: No. You must use glass.[1]

  • Risk: Halogenated alkenes can permeate plastics and leach plasticizers, contaminating your sample.[1] Furthermore, the HBr generated during minor degradation will degrade the plastic matrix.

Visualizing the Storage Logic

StorageProtocolReagentThis compoundDegradationRadical Formation& HBr ReleaseReagent->DegradationSusceptibilityLightUV LightLight->DegradationInduces FissionHeatHeat (>25°C)Heat->DegradationAcceleratesOxygenOxygenOxygen->DegradationPromotesPolymerPolymer/Tars(Irreversible)Degradation->PolymerAutocatalysisAmberAmber GlassAmber->LightBlocksColdRefrigeration(2-8°C)Cold->HeatMitigatesCopperCopper Turnings(Scavenger)Copper->DegradationTraps RadicalsInertArgon/N2 HeadspaceInert->OxygenExcludes

Figure 1: The "Defense-in-Depth" strategy.[1] Multiple barriers (Green) are required to block degradation vectors (Red).[1]

Module 2: Diagnostics & Troubleshooting

Q: My reagent has changed color. Is it still usable? A: It depends on the severity. Use the table below to grade your reagent.

Visual GradeAppearanceChemical StatusAction Required
Grade A (Optimal) Clear, Colorless to Pale YellowPurity >97%.[1] Minimal HBr.None. Proceed with reaction.
Grade B (Warning) Golden / Light AmberTrace free

or oxidation.[1]
Purification Recommended. (See Module 3).
Grade C (Critical) Dark Brown / RedSignificant decomposition.[1] High acidity.[1][3]Mandatory Distillation. Check NMR before use.
Grade F (Failed) Opaque / Viscous / PrecipitatePolymerization has occurred.[1]Discard. Do not attempt to recover.

Q: I see a solid precipitate at the bottom of the bottle. A: If you added copper turnings, this is likely the copper surface tarnishing (doing its job). If no stabilizer was added and you see a gum or solid, the material has polymerized.

  • Test: Dilute a small aliquot in dichloromethane. If the solid dissolves, it is likely oligomers (discard). If it remains metallic/shiny, it is your copper stabilizer (keep).[1]

Module 3: Remediation (Purification Protocol)

Q: How do I purify "Grade B" or "Grade C" material? A: The most effective method is Vacuum Distillation .

  • Note: Simple washing with base (NaHCO3) is risky because it can induce hydrolysis or elimination if not done rapidly at low temperatures.[1]

Protocol: Vacuum Distillation
  • Equipment: Short-path distillation head, vacuum pump, oil bath, ice-cooled receiving flask.[1]

  • Pre-requisite: Ensure the system is free of strong bases.[3][4]

  • Setup: Place the degraded this compound in a round-bottom flask. Add fresh copper turnings to the boiling flask.

  • Vacuum: Apply partial vacuum (e.g., 50–100 mbar). Do not distill at atmospheric pressure (1013 mbar) as the boiling point (~85-91°C) is high enough to accelerate thermal degradation during the process.[1]

  • Heat: Gently heat the oil bath.

  • Collection: Discard the first 5% (forerun). Collect the main fraction which should be clear/colorless.

  • Stabilize Immediately: Immediately place fresh copper turnings into the receiving flask and purge with Argon.

Purification Decision Tree

PurificationStartInspect ReagentCheckColorColor CheckStart->CheckColorClearClear/Pale YellowCheckColor->ClearAmberAmber/BrownCheckColor->AmberGummyViscous/SolidCheckColor->GummyActionUseUse ImmediatelyClear->ActionUseActionDistillVacuum Distillover CopperAmber->ActionDistillActionDiscardDiscard asHazardous WasteGummy->ActionDiscardActionDistill->ActionUseIf Distillate Clear

Figure 2: Logical workflow for determining if purification is viable.[1]

Module 4: Safety & Handling FAQs

Q: Is this compound a lachrymator? A: While not always explicitly labeled as a "lachrymator" on every SDS, vinylic and allylic bromides are potent irritants to mucous membranes and eyes.

  • Protocol: Always handle inside a functioning fume hood.

  • PPE: Nitrile gloves are generally sufficient for splash protection, but double-gloving is recommended.[1]

Q: What are the fire risks? A: this compound is Highly Flammable (Flash Point ~18-21°C).[1]

  • Warning: Storing it in a standard household fridge is a major safety violation. It must be stored in an explosion-proof refrigerator (spark-free interior) to prevent vapor ignition by the thermostat or light switch.[1]

References
  • PubChem. (n.d.).[1] Compound Summary: this compound.[1][2][4][5][6][7][8] National Library of Medicine.[1] Retrieved from [Link][1]

Preventing isomerization of 2-Bromo-2-butene during purification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Isomerization During Purification & Handling

Executive Summary & Scientific Rationale

The Challenge: 2-Bromo-2-butene exists as two geometric isomers: (Z)-2-bromo-2-butene (cis) and (E)-2-bromo-2-butene (trans). In drug development—particularly in Suzuki-Miyaura cross-couplings—the stereochemistry of the vinyl halide moiety dictates the geometry of the final olefin. Isomerization (scrambling of the E/Z ratio) leads to difficult-to-separate impurities and compromised biological activity.[1]

The Root Cause: Isomerization is not random; it is driven by three specific vectors during purification:

  • Acid Catalysis: Silica gel surface silanols (

    
    ) protonate the alkene, forming a carbocation intermediate that allows free rotation.
    
  • Thermal Stress: High distillation temperatures overcome the rotational barrier (

    
    ), particularly if radical initiators (peroxides) are present.
    
  • Photochemical Activation: The C-Br bond is photosensitive; UV light promotes homolytic cleavage and radical-mediated isomerization.[1]

This guide provides self-validating protocols to neutralize these vectors.

The Isomerization Triad (Mechanism & Prevention)

Understanding the mechanism is the first step to prevention. The diagram below illustrates the two primary pathways for stereochemical loss: the Cationic Pathway (Acid-driven) and the Radical Pathway (Light/Heat-driven).

IsomerizationPathways E_Isomer E-Isomer (Target) Cation Carbocation Intermediate (Free Rotation) E_Isomer->Cation H+ (Acidic Silica) Radical Radical Intermediate (Br• Dissociation) E_Isomer->Radical hv (UV Light) / High T Z_Isomer Z-Isomer (Impurity) Cation->E_Isomer Cation->Z_Isomer -H+ Radical->Z_Isomer Recombination

Figure 1: Mechanistic pathways for E/Z isomerization. Acidic environments promote cationic rotation, while light/heat promote radical scrambling.[1]

Protocol A: Chromatographic Purification (The "Buffered" Column)

Issue: Standard flash chromatography on untreated silica gel is the #1 cause of yield loss due to acid-catalyzed isomerization. Solution: Surface Neutralization via Triethylamine (Et


N).
Materials Required
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Buffer Agent: Triethylamine (Et

    
    N), HPLC grade.[1]
    
  • Mobile Phase: Hexanes/Ethyl Acetate (as determined by TLC).[2]

Step-by-Step Methodology
  • Slurry Preparation (The Pre-Buffer):

    • Calculate the required volume of mobile phase for packing.

    • Add 1.0% v/v Triethylamine to the mobile phase.

    • Why? The amine preferentially binds to the acidic silanol (Si-OH) sites, "capping" them and preventing protonation of the this compound.[1]

  • Column Packing:

    • Pour the silica slurry into the column.

    • Flush with at least 2 column volumes (CV) of the Et

      
      N-doped solvent.
      
  • Sample Loading:

    • Do not load the sample in pure DCM (Dichloromethane) if possible, as it can become slightly acidic over time. Use a Hexane/EtOAc mix.[1]

    • Critical Check: Ensure the sample solution is cool (room temp or below).

  • Elution:

    • Run the column using the mobile phase without further Et

      
      N (the pre-coat is usually sufficient), OR maintain 0.5% Et
      
      
      
      N if the separation is slow.
    • Collect fractions in tubes shielded from direct light (wrap rack in foil).

Validation Check: Spot a TLC plate with the crude mixture and a co-spot of the purified fraction. If the purified spot shows a "streak" or a new spot (isomer) not present in the crude, your silica was not sufficiently neutralized.

Protocol B: Distillation (Vacuum & Stabilization)

Issue: this compound has a boiling point of ~82-90°C (at 740 mmHg).[1][3] Heating to this temperature at atmospheric pressure promotes radical formation.[1] Solution: Reduced pressure distillation with radical scavengers.[1]

Quantitative Data: Boiling Point vs. Pressure
Pressure (mmHg)Estimated Boiling Point (°C)Risk Level
760 (Atm) ~90°CHigh (Thermal Isomerization)
100 ~45°CLow (Safe Zone)
10 ~15°CMinimal (Ideal)
Distillation Setup Guide
  • Stabilizer Addition:

    • Add Copper turnings or BHT (Butylated hydroxytoluene) (approx 100 ppm) to the distillation pot.

    • Why? Copper acts as a radical trap, preventing the propagation of radical chains that scramble the stereochemistry.

  • Vacuum Application:

    • Use a high-vacuum pump/manifold.[1] Target a boiling point <50°C .

    • Note: The cis and trans isomers have very similar boiling points (

      
      C). Do not attempt to separate isomers by distillation unless using a high-plate-count fractionating column.[1] The goal here is purification from non-volatile residues without scrambling the existing ratio.
      
  • Collection:

    • Receiver flask must be cooled in a dry ice/acetone bath (-78°C) to prevent re-vaporization and minimize thermal exposure.[1]

Storage & Handling

  • Container: Amber glass vials (essential to block UV).

  • Headspace: Purge with Argon or Nitrogen.[1] Oxygen can form peroxides, which initiate radical isomerization.[1]

  • Stabilizer: For long-term storage (>1 month), add a strip of copper foil to the vial.

  • Temperature: Store at 2–8°C.

Troubleshooting & FAQs

Q1: I see two spots on my TLC after the column, but only one in the crude NMR. Did I induce isomerization?

  • Diagnosis: Likely yes.[1] This indicates "on-column" isomerization.[1]

  • Fix: Repeat the purification using Neutral Alumina instead of Silica. Alumina is less acidic and often gentler on vinyl halides.[1] If you must use silica, increase the Et

    
    N concentration to 2-3% during the packing phase.
    

Q2: Can I use GC-MS to check the isomeric purity?

  • Warning: Standard GC injection port temperatures (250°C+) can cause thermal isomerization inside the injector.

  • Solution: Use a low-temperature injector method (start at 40°C, ramp slowly) or, preferably, use Reverse Phase HPLC (C18 column, Acetonitrile/Water) which operates at ambient temperature.[1]

Q3: My distillate turned yellow/brown after a few days.

  • Cause: Formation of HBr and subsequent degradation. This compound can slowly eliminate HBr.[1]

  • Fix: Store over a few pellets of anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    )
    . This acts as a base scavenger to neutralize any generated HBr, preventing autocatalysis.[1]

References

  • Isomerization Mechanisms of Alkenes

    • Topic: Thermal and acid-catalyzed isomerization kinetics.[1][4]

    • Source:Digipac.ca, "The isomerization of cis- and trans-2-butene."[1]

  • Silica Gel Deactivation Protocols

    • Topic: Use of Triethylamine to neutralize silica acidity for sensitive compounds.[5][6]

    • Source:University of Rochester, "Tips for Flash Column Chromatography."[1]

  • Vinyl Bromide Synthesis & Stability

    • Topic: General stability and synthesis of vinyl halides.
    • Source:Organic Chemistry Portal, "Vinyl bromide synthesis by bromination or substitution."[1]

  • Commercial Specifications & Stabilizers

    • Topic: Boiling points and commercial stabilizers (Copper).
    • Source:PubChem, "this compound Compound Summary."[1][7]

  • Distillation of Alkyl Bromides

    • Topic: preventing isomerization during distillation using epoxides/stabilizers.[1]

    • Source:Google Patents, "Methods of removing impurities from alkyl bromides during distillation."[1]

Sources

Analytical methods for determining the isomeric ratio of 2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris V., Senior Application Scientist, Analytical Chemistry Division Subject: Technical Guide: Determination of Isomeric Ratios for 2-Bromo-2-butene

Introduction: The Stereochemical Challenge

You are likely isolating this compound via the dehydrohalogenation of 2,3-dibromobutane or 2-bromobutane. The challenge you face is that the (E)- and (Z)- isomers of this compound possess nearly identical boiling points (~84°C) [1], rendering simple distillation ineffective for separation.

Accurate ratio determination requires exploiting the subtle differences in polarity (for Gas Chromatography) and magnetic environment (for NMR). This guide provides the protocols to quantify these isomers with precision.

Module 1: Gas Chromatography (GC) – The Quantitative Standard

Status: Primary Method for Routine Quantification

Because the boiling points are virtually indistinguishable, separation must rely on the interaction with the stationary phase (polarity) rather than volatility.

Recommended Protocol
ParameterSpecificationRationale
Column DB-624 or DB-WAX (30m x 0.25mm, 1.4µm)A standard non-polar column (DB-1/DB-5) may result in co-elution. A polar (Wax) or intermediate (624) phase separates based on dipole moments.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard flow for optimal theoretical plates.
Inlet Split (20:1 to 50:1) @ 200°CHigh split ratio prevents column overload; 200°C ensures rapid volatilization without thermal degradation.
Oven Program 40°C (hold 5 min)

10°C/min

150°C
CRITICAL: Low initial temperature is required. The compound is volatile; starting at >60°C often causes the solvent peak to swallow the analyte.
Detector FID @ 250°CFlame Ionization Detector provides a linear response for hydrocarbons/haloalkenes.
Troubleshooting Guide: GC Anomalies

Q: My chromatogram shows only one peak (excluding solvent).

  • Diagnosis: Co-elution.

  • Fix: Switch to a column with different selectivity. If you are using a DB-5 (non-polar), switch to a DB-WAX (polar). The dipole moment of the (Z)- isomer (dipoles additive) is generally higher than the (E)- isomer (dipoles opposing), leading to longer retention times on polar columns.

Q: I see no peaks for my product.

  • Diagnosis: The sample is highly volatile (~84°C). If your solvent delay is set too long (e.g., >3 mins) or the oven starts too hot, the analyte elutes with the solvent.

  • Fix: Reduce Solvent Delay to 1.5 min. Lower initial oven temp to 35°C.

Module 2: H NMR Spectroscopy – Structural Verification

Status: Definitive Method for Identity Assignment

While GC gives ratios, it cannot inherently tell you which peak is which without a standard. NMR assigns the structure based on the spatial environment of the protons.

The Diagnostic Signals

The molecule is This compound :


.[1][2][3]
There are three distinct proton environments:
  • Vinyl H: The single hydrogen on the double bond.

  • Geminal Methyl: The

    
     attached to the same carbon as Br.
    
  • Vicinal Methyl: The

    
     attached to the other carbon.
    
Differentiation Strategy

The bromine atom is an electronegative, heavy shield. Its position relative to the protons changes the chemical shift (


).
  • Step 1: 1D

    
    H NMR:  Integrate the methyl regions. You will see two sets of doublets/quartets if both isomers are present.
    
  • Step 2: NOE (Nuclear Overhauser Effect): If peaks overlap or assignment is ambiguous, use 1D-NOE to measure spatial proximity.

NOE Logic Table:

Interaction Target(E)-Isomer (Trans)(Z)-Isomer (Cis)
Vinyl H

Geminal Methyl
Strong NOE (Cis to each other)Weak/No NOE (Trans to each other)
Vinyl H

Vicinal Methyl
Weak/No NOE (Trans to each other)Strong NOE (Cis to each other)

Visual Workflow for Analytical Decision Making:

AnalyticalWorkflow Start Sample: this compound Mixture Goal Goal: Determine Isomeric Ratio Start->Goal MethodChoice Choose Method Goal->MethodChoice GC Gas Chromatography (High Throughput) MethodChoice->GC Routine NMR 1H NMR (Structural Proof) MethodChoice->NMR Validation GC_Issue Peaks Co-eluting? GC->GC_Issue NMR_Issue Peaks Overlapping? NMR->NMR_Issue GC_Fix Switch to Polar Column (DB-WAX) or Lower Temp GC_Issue->GC_Fix Yes Result Calculate Integration Ratio GC_Issue->Result No GC_Fix->Result SolventSwitch Switch Solvent (CDCl3 -> C6D6) NMR_Issue->SolventSwitch Yes NOE Run 1D NOE Experiment NMR_Issue->NOE Ambiguous Assignment SolventSwitch->Result NOE->Result

Caption: Decision matrix for selecting and optimizing the analytical method for isomeric ratio determination.

Support Center: Frequently Asked Questions (FAQs)

Q1: Can I use Refractive Index (RI) for detection? A: It is not recommended for trace analysis. While this compound has a refractive index (


) [2], RI detectors are sensitive to temperature fluctuations and lack the sensitivity of FID. Use FID for quantitative accuracy.

Q2: I see a third peak in my GC. What is it? A: Common impurities in this synthesis include:

  • 2-Bromobutane: Starting material (BP ~91°C).

  • 1,3-Butadiene: Elimination byproduct (very volatile, BP -4.4°C, usually lost).

  • 2,3-Dibromobutane: Precursor (High BP ~158°C). Action: Run a "long" GC method (ramp to 200°C) once to check for heavy precursors like 2,3-dibromobutane remaining in the mixture.

Q3: How do I report the ratio? A: Report as a molar ratio (NMR integration) or area percent (GC-FID).

  • Example: "Analysis by

    
    H NMR (400 MHz, CDCl
    
    
    
    ) indicated a Z:E ratio of 15:85 based on the integration of the vinylic proton signals at
    
    
    5.85 and
    
    
    6.05."

References

  • Sigma-Aldrich. (n.d.).[3] (E)-2-Bromo-2-butene Product Specification. Retrieved from

  • NIST Chemistry WebBook. (2023). This compound Thermophysical Properties. National Institute of Standards and Technology. Retrieved from

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Support Center: 2-Bromo-2-butene Quality & Troubleshooting

[1]

Executive Summary & Chemical Context

Commercial 2-Bromo-2-butene (CAS: 3017-68-3 for Z, 13294-71-8 for mixed) is a critical vinyl bromide building block used primarily in palladium-catalyzed cross-couplings (Suzuki, Heck) and Grignard reagent formation.[1][2]

The Critical Distinction: Users often conflate vinyl bromides with allyl bromides.[1]

  • This compound (Vinyl): Unreactive to SN2; requires metal insertion for activation.[1]

  • 1-Bromo-2-butene (Allyl - Common Impurity): Highly reactive electrophile (SN2/SN1); will alkylate nucleophiles immediately, causing "dead" catalyst or side reactions.[1]

This guide addresses the specific impurities that cause reaction failure, stereochemical erosion, and catalyst poisoning.[1]

Diagnostic Troubleshooting (Q&A)

Q1: My cross-coupling reaction (Suzuki/Heck) yield is low (<40%), and I see significant homocoupling.

Diagnosis: The reagent likely contains free Hydrogen Bromide (HBr) or Peroxides .[1] The Mechanism: Commercial vinyl halides degrade upon storage (especially if not refrigerated), releasing HBr.

  • Impact: HBr protonates basic ligands (phosphines), deactivating the Pd-catalyst cycle.[1]

  • Solution: Perform a "Base Wash" protocol (see Section 4) immediately before use.[1][3] Do not trust the bottle seal if it is older than 3 months.[1]

Q2: I am isolating a mixture of stereoisomers in my final product, but I need the (Z)-alkene.

Diagnosis: Feedstock E/Z Isomer Ratio variance. The Mechanism: Commercial "this compound" is typically sold as a mixture of cis (Z) and trans (E) isomers.[1]

  • Impact: Pd-catalyzed cross-couplings are generally stereoretentive.[1] If your starting material is 70:30 (Z:E), your product will likely mirror this ratio.[1]

  • Solution: You must characterize the specific lot via 1H NMR.[1] If stereopurity is essential, fractional distillation is required, though difficult due to close boiling points (Z: ~82°C, E: ~86°C).[1]

Q3: The reagent turned brown/dark yellow. Is it usable?

Diagnosis: Free Bromine (Br2) generation.[1] The Mechanism: Photo-oxidation or thermal decomposition releases radical bromine.[1]

  • Impact: Br2 is a potent oxidant and will destroy sensitive organometallics (Grignards/Lithio species) instantly.[1]

  • Solution: If the liquid is dark brown, discard. If pale yellow, treat with sodium thiosulfate wash or distill over copper turnings.[1]

Q4: I see an unexpected alkylated byproduct instead of the coupled product.

Diagnosis: Contamination with 1-Bromo-2-butene (Crotyl Bromide) .[1] The Mechanism: During synthesis (often from 2-butene bromination), allylic rearrangement can occur.[1]

  • Impact: Your nucleophile attacks the allylic impurity (SN2) much faster than the Pd-catalyst inserts into the vinyl bromide.[1]

  • Solution: Check NMR for a doublet signal around 3.9–4.0 ppm (allylic -CH2-).[1] If present >1%, purify via distillation.[1]

Deep Dive: Impurity Profile & Specifications

The following table summarizes common impurities found in "98%" commercial grades.

ImpurityStructure TypeOriginImpact on SynthesisDetection (1H NMR)
(E)-2-Bromo-2-butene Geometric IsomerIsomerization during synthesisStereochemical erosion of product.[1]Methyl doublets distinct from Z-isomer.
2,3-Dibromobutane Saturated DihalideIncomplete dehydrobrominationInert to Pd-coupling; lowers effective molarity.[1]Methine multiplet ~4.2-4.5 ppm.
1-Bromo-2-butene Allylic BromideAllylic rearrangementCRITICAL: Rapid SN2 alkylation of nucleophiles.[1]Doublet ~3.95 ppm (-CH2Br).[1]
HBr AcidHydrolysis/DegradationPoisons catalysts; quenches Grignards.[1]Low pH (wet pH paper); Fuming.[1]
Butadiene DieneOver-eliminationCan polymerize or coordinate strongly to Pd.[1]Multiplets 5.0-6.5 ppm (complex).[1]
Visualizing Impurity Pathways

The diagram below illustrates how synthesis routes dictate the impurity profile.

ImpurityPathwayscluster_storageStorage DegradationStartFeedstock:2,3-DibromobutaneReactionDehydrobromination(Base/Heat)Start->ReactionResidualImpurity:2,3-Dibromobutane(Unreacted)Start->ResidualIncomplete RxnProductZTarget:(Z)-2-Bromo-2-buteneReaction->ProductZMajor PathProductEImpurity:(E)-2-Bromo-2-buteneReaction->ProductEThermodynamicEquilibrationSide1Impurity:Butadiene(Over-elimination)Reaction->Side1-2 HBrSide2Impurity:2-Bromo-1-butene(Regio-elimination)Reaction->Side2Kinetic ControlHBrHBr + Br2ProductZ->HBrHydrolysis/Light

Figure 1: Genesis of impurities during the synthesis and storage of this compound.

Validated Protocols

Protocol A: Rapid Quality Check (NMR)

Use this protocol to validate the E/Z ratio and detect allylic impurities.

  • Sampling: Take 10 µL of reagent.

  • Solvent: Dissolve in 0.6 mL CDCl3.

  • Acquisition: Standard 1H parameters (16 scans).

  • Analysis:

    • Vinyl Proton (Target): Look for the quartet (q) around 5.7 - 6.0 ppm .[1]

      • (Z)-isomer typically appears slightly downfield of the (E)-isomer (solvent dependent).[1]

    • Allylic Impurity (Danger): Check 3.9 - 4.0 ppm for a doublet (d).[1] If peak integral > 0.02 (relative to vinyl proton = 1.0), purification is recommended.[1]

    • Saturation (Inert): Check 4.2 - 4.5 ppm for methine protons of dibromobutane.

Protocol B: Purification (Removal of HBr & Stabilizers)

Mandatory for Grignard formation or low-catalyst-loading couplings.[1]

  • Wash:

    • Dissolve this compound in an equal volume of pentane or hexane (optional, aids separation).[1]

    • Wash 1x with saturated NaHCO3 (removes HBr).[1]

    • Wash 1x with 10% Na2S2O3 (removes Br2).[1]

    • Wash 1x with Brine.[1]

  • Dry:

    • Dry organic layer over anhydrous MgSO4 for 15 minutes.

    • Filter into a clean, dry flask.

  • Distill (Optional but Recommended):

    • Simple distillation under weak vacuum or ambient pressure (bp ~85°C).[1]

    • Add a small piece of copper wire to the receiving flask to stabilize against radical polymerization/degradation.[1]

  • Storage:

    • Store at 4°C in the dark.

Decision Tree for Reagent Usage

DecisionTreeCheckVisual Inspection:Color?BrownDark Brown/RedCheck->BrownYellowPale Yellow/ClearCheck->YellowDiscardDiscard(High Br2 content)Brown->DiscardNMRRun 1H NMRYellow->NMRAllylCheckPeak at 3.9 ppm?NMR->AllylCheckYesAllylYes (>1%)AllylCheck->YesAllylNoAllylNoAllylCheck->NoAllylDistillFractional DistillationRequiredYesAllyl->DistillWashBase Wash (NaHCO3)OnlyNoAllyl->WashUseProceed to ReactionDistill->UseWash->Use

Figure 2: Go/No-Go decision matrix for reagent qualification.

References

  • PubChem. (2025).[1][2] (Z)-2-Bromo-2-butene Compound Summary. National Center for Biotechnology Information.[1] [Link][1]

  • Chemistry LibreTexts. (2023). The E-Z system for naming alkenes. [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of (Z)- vs. (E)-2-Bromo-2-butene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, particularly in the development of novel therapeutic agents, a nuanced understanding of isomeric reactivity is paramount. The geometric isomers of 2-bromo-2-butene, (Z) and (E), while structurally similar, exhibit remarkably different chemical behaviors that can be strategically exploited in synthesis. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental considerations, to empower researchers in making informed decisions for their synthetic strategies.

The Decisive Role of Stereochemistry in Reactivity

The fundamental difference in the reactivity of (Z)- and (E)-2-bromo-2-butene stems from the spatial arrangement of the bromine atom and the adjacent methyl and vinyl hydrogen groups around the rigid carbon-carbon double bond. This seemingly subtle variation in stereochemistry profoundly influences the accessibility of transition states for key reaction pathways, most notably in elimination reactions.

Elimination Reactions: A Tale of Two Geometries

The dehydrobromination of this compound isomers to form 2-butyne is a classic example of how stereochemistry dictates reaction kinetics. This transformation predominantly proceeds via the bimolecular elimination (E2) mechanism, which has stringent stereoelectronic requirements.

The E2 Mechanism: A Concerted Dance

The E2 reaction is a single-step process where a base abstracts a proton, and a leaving group departs simultaneously, leading to the formation of a pi bond.[1] The rate of this reaction is dependent on the concentration of both the substrate and the base.[1] For optimal orbital overlap and the lowest energy transition state, the abstracted proton and the leaving group must be in a coplanar arrangement. Two such arrangements are possible: anti-periplanar (dihedral angle of 180°) and syn-periplanar (dihedral angle of 0°).

E2_Mechanism

The anti-periplanar arrangement is significantly lower in energy as it corresponds to a staggered conformation, minimizing steric strain.[2] Conversely, the syn-periplanar arrangement necessitates an eclipsed conformation, which is energetically unfavorable due to steric repulsion between substituents.[3]

(E)-2-Bromo-2-butene: Primed for Rapid Elimination

The (E)-isomer, with the bromine and the vinyl hydrogen on opposite sides of the double bond, can readily adopt the favored anti-periplanar conformation. This allows for an efficient E2 elimination with a relatively low activation energy barrier.

(Z)-2-Bromo-2-butene: A Reluctant Participant

In stark contrast, the (Z)-isomer has the bromine and the vinyl hydrogen on the same side of the double bond. To undergo a concerted E2 reaction, it is constrained to the high-energy syn-periplanar transition state.[3][4] This results in a significantly slower reaction rate compared to its (E)-counterpart.[3][4]

Quantitative Reactivity Comparison

While precise, universally applicable rate constants are dependent on specific reaction conditions (base, solvent, temperature), experimental evidence consistently demonstrates a dramatic difference in the elimination rates of these isomers. The rate of anti-elimination from the (E)-isomer is orders of magnitude faster than the syn-elimination from the (Z)-isomer. Some studies on analogous vinylic halide systems have shown the anti-elimination to be faster by a factor of up to 10^6.

Table 1: Comparative Reactivity in E2 Elimination

IsomerRequired Geometry for E2Transition State EnergyRelative Reaction Rate
(E)-2-Bromo-2-buteneAnti-periplanarLowFast
(Z)-2-Bromo-2-buteneSyn-periplanarHighVery Slow

Experimental Protocol: Dehydrobromination of this compound Isomers

This protocol provides a framework for comparing the reactivity of the (Z) and (E) isomers in an E2 elimination reaction to form 2-butyne.

Objective: To qualitatively and quantitatively compare the rate of dehydrobromination of (Z)- and (E)-2-bromo-2-butene with sodium ethoxide in ethanol.

Materials:

  • (Z)-2-Bromo-2-butene

  • (E)-2-Bromo-2-butene

  • Sodium ethoxide solution in ethanol (e.g., 21% w/v)

  • Anhydrous ethanol

  • Internal standard for GC analysis (e.g., undecane)

  • Reaction vials with septa

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Syringes for sampling

Procedure:

  • Reaction Setup: In separate, dry reaction vials equipped with stir bars, prepare solutions of (Z)-2-bromo-2-butene and (E)-2-bromo-2-butene in anhydrous ethanol at a known concentration (e.g., 0.1 M). Add a known concentration of the internal standard.

  • Temperature Control: Place the reaction vials in a temperature-controlled bath (e.g., 50 °C) and allow them to equilibrate.

  • Initiation of Reaction: At time t=0, add a stoichiometric excess of the sodium ethoxide solution in ethanol to each vial simultaneously.

  • Sampling: At regular time intervals (e.g., every 15 minutes for the (E)-isomer and every hour for the (Z)-isomer, adjusting as necessary based on preliminary runs), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a dilute acid solution (e.g., 1 M HCl) to neutralize the base.

  • Analysis: Analyze the quenched samples by GC-FID to determine the concentration of the remaining this compound isomer relative to the internal standard.

  • Data Processing: Plot the concentration of the reactant versus time for each isomer. The slope of this line will be proportional to the initial reaction rate. Calculate the relative rate of reaction by dividing the rate constant of the (E)-isomer by that of the (Z)-isomer.

Experimental_Workflow

Substitution Reactions: A Path Less Traveled

Vinylic halides, such as the this compound isomers, are generally unreactive towards nucleophilic substitution reactions under standard SN1 and SN2 conditions.

SN2 Inactivity

The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. In the case of a vinylic halide, the C=C double bond and the substituents on the other vinylic carbon sterically hinder this backside approach.[5] Furthermore, the attacking nucleophile would be repelled by the electron-rich pi system of the double bond.[5]

SN1 Reluctance

The SN1 mechanism proceeds through a carbocation intermediate. The dissociation of the bromide from this compound would result in a highly unstable vinylic carbocation.[5] The sp-hybridized nature of this carbocation is energetically unfavorable, making its formation a high-energy process. Consequently, SN1 reactions are also extremely slow for these substrates.

While both isomers are unreactive, there is no significant experimental evidence to suggest a notable difference in their already negligible substitution reactivity under typical laboratory conditions. For all practical purposes in synthetic planning, both (Z)- and (E)-2-bromo-2-butene should be considered inert to standard SN1 and SN2 reactions.

Conclusion for the Synthetic Chemist

The choice between (Z)- and (E)-2-bromo-2-butene as a synthetic precursor is critically dependent on the desired transformation.

  • For elimination reactions to form 2-butyne, the (E)-isomer is vastly superior due to its ability to readily adopt the low-energy anti-periplanar transition state required for a rapid E2 reaction. The (Z)-isomer will react significantly slower under the same conditions, often requiring more forcing conditions and potentially leading to lower yields and more side products.

  • For applications requiring a vinylic bromide moiety to remain intact while other functional groups in the molecule react, either isomer can be used, as both are highly resistant to nucleophilic substitution.

By understanding the mechanistic underpinnings of their differential reactivity, researchers can harness the unique properties of each isomer to achieve their synthetic goals with greater efficiency and predictability.

References

  • BenchChem. (2025).
  • Clayden, J., Greeves, N., & Warren, S. (n.d.). E2 elimination from vinyl halides: how to make alkynes. ORGANIC CHEMISTRY.
  • Chemistry LibreTexts. (2021, December 15). 8.1: E2 Reaction.
  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
  • Chemistry LibreTexts. (2023, January 22).
  • Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction.
  • Master Organic Chemistry. (2012, September 12).
  • Khan Academy. (n.d.). Comparing E2, E1, Sn2, Sn1 reactions.
  • Chemistry LibreTexts. (2021, July 31). 8.9: The E2 Reaction.
  • YouTube. (2023, March 13). Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions.
  • MG Science Institute. (n.d.).
  • ResearchGate. (2025, August 7).
  • Wolfram Demonstrations Project. (n.d.).
  • YouTube. (2021, April 16). SN1 SN2 E1 E2 Reaction Mechanism - Test Review.

Sources

A Senior Application Scientist's Guide to Palladium Catalysts for 2-Bromo-2-butene Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Palladium-catalyzed cross-coupling reactions have emerged as an indispensable tool in this endeavor, offering a versatile and efficient means to forge these critical linkages. Among the various substrates, vinyl halides such as 2-bromo-2-butene present a unique set of challenges and opportunities. The selection of an appropriate palladium catalyst is paramount to the success of these transformations, directly influencing reaction yield, selectivity, and overall efficiency.

This guide provides an in-depth, objective comparison of commonly employed palladium catalysts for the cross-coupling of this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of these reactions, providing a rationale for catalyst selection and reaction optimization. The insights presented herein are grounded in established literature and practical application, aiming to empower researchers to make informed decisions in their synthetic strategies.

The Landscape of Palladium Catalysis for Vinyl Bromide Coupling

The cross-coupling of this compound, a tetrasubstituted vinyl bromide, can be approached through several well-established palladium-catalyzed methodologies, primarily the Suzuki-Miyaura, Heck, and Sonogashira reactions. The choice of reaction is dictated by the desired coupling partner: an organoboron reagent, an alkene, or a terminal alkyne, respectively. While the fundamental catalytic cycle shares common features, the optimal catalyst system can vary significantly.

The Generalized Catalytic Cycle

A foundational understanding of the catalytic cycle is crucial for appreciating the nuances of catalyst performance. Most palladium-catalyzed cross-coupling reactions are believed to proceed through a similar cycle.[1] The catalytic species can be generated in situ from a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ and a suitable ligand, or introduced as a preformed catalyst such as Pd(PPh₃)₄.[1]

Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition This compound Vinyl-Pd(II)-Br Vinyl-Pd(II)-Br Intermediate Oxidative_Addition->Vinyl-Pd(II)-Br Transmetalation Transmetalation (Suzuki/Sonogashira) or Carbopalladation (Heck) Vinyl-Pd(II)-Br->Transmetalation Coupling Partner Vinyl-Pd(II)-R Vinyl-Pd(II)-R Intermediate Transmetalation->Vinyl-Pd(II)-R Reductive_Elimination Reductive Elimination Vinyl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Benchmarking Palladium Catalysts: A Comparative Analysis

The efficacy of a palladium catalyst is intrinsically linked to the nature of its ligands and the palladium precursor. For the sterically hindered and electronically defined substrate, this compound, the choice of catalyst system is critical. We will now compare the performance of several widely used palladium catalysts, drawing on data from analogous vinyl bromide coupling reactions to provide a predictive framework.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction stands out for its mild reaction conditions and the use of generally stable and low-toxicity organoboron reagents.[2] For the coupling of a vinyl bromide like this compound with an arylboronic acid, several palladium systems are viable.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O9012Good[3]
PdCl₂(dppf)dppfK₂CO₃DME802High[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene10016High[3]
Buchwald G2 XPhosXPhosK₃PO₄Dioxane/H₂O1001>95[4]

Analysis of Suzuki-Miyaura Catalysts:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a classic, versatile, and commercially available catalyst that is effective for a wide range of cross-coupling reactions.[5] For vinyl bromides, it generally provides good to excellent yields, although it may require higher temperatures and longer reaction times compared to more modern catalysts.[4] The phosphine to palladium ratio can influence reactivity, with a lower ratio sometimes leading to a more active catalyst.[6]

  • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : This air-stable Pd(II) precatalyst is known for its high efficiency in Suzuki-Miyaura couplings, particularly with challenging substrates.[3][7] The dppf ligand's wide bite angle and electron-rich nature facilitate both oxidative addition and reductive elimination. For heteroaryl bromides, which can be electronically similar to vinyl bromides, PdCl₂(dppf) has been shown to be highly effective, often affording high yields in shorter reaction times.[3]

  • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos, XPhos) : The combination of a simple palladium(II) source like palladium acetate with bulky, electron-rich biarylphosphine ligands developed by the Buchwald group represents the state-of-the-art for many cross-coupling reactions.[8] Ligands like SPhos and XPhos are designed to promote the formation of the active monoligated Pd(0) species, which is highly reactive in the oxidative addition step.[9] For sterically hindered and electron-rich substrates, these systems often provide superior yields and faster reaction rates.[4]

  • Buchwald Palladacycle Precatalysts : These are air- and moisture-stable Pd(II) precatalysts that readily generate the active Pd(0) species under the reaction conditions.[2] They offer excellent control over the ligand-to-palladium ratio and can lead to highly active catalytic systems, often allowing for lower catalyst loadings and shorter reaction times.[2]

Catalyst Performance in Heck Coupling

The Heck reaction enables the coupling of this compound with an alkene, providing a direct route to substituted dienes. The choice of catalyst and conditions is crucial to control regioselectivity and ensure high yields.

Catalyst SystemLigandBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂NoneNa₂CO₃NMP150Excellent[10]
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-140Good-Excellent[11][12]
Herrmann's CatalystP(o-tol)₃NaOAcNMP140High[13]

Analysis of Heck Catalysts:

  • Pd(OAc)₂ (Palladium(II) Acetate) : Often used in ligandless or with simple phosphine ligands, Pd(OAc)₂ is a common and cost-effective catalyst for the Heck reaction.[12][14] For the coupling of aryl bromides with styrenes, it has shown excellent activity.[10] The addition of a phase-transfer agent like a tetraalkylammonium salt can sometimes be beneficial.[10]

  • Herrmann's Catalyst (trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium(II)) : This palladacycle is a highly stable and active precatalyst for Heck reactions, often allowing for very low catalyst loadings (down to ppm levels).[13] It has demonstrated high turnover numbers and is particularly effective for the coupling of aryl bromides.[13]

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of enynes by reacting this compound with a terminal alkyne. This reaction is typically co-catalyzed by a copper(I) salt.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NDMF100372-96
Pd(OAc)₂ / PPh₃CuIEt₃NDMF1003Moderate-Excellent

Analysis of Sonogashira Catalysts:

  • Pd(PPh₃)₂Cl₂ / CuI : The classic Sonogashira catalyst system remains highly effective for a wide range of substrates.[3] The combination of the palladium catalyst and a copper(I) co-catalyst greatly accelerates the reaction, often allowing it to proceed at room temperature.[15]

  • Pd(OAc)₂ / PPh₃ / CuI : A common and effective alternative involves the in situ generation of the active palladium catalyst from Pd(OAc)₂ and triphenylphosphine, in the presence of a copper(I) salt. This system has been successfully used for the Sonogashira coupling of various bromo-substituted heterocycles.

Experimental Protocols

To provide a practical framework for your research, the following are detailed, step-by-step methodologies for the Suzuki-Miyaura and Heck couplings of a generic vinyl bromide, which can be adapted for this compound.

Protocol 1: Suzuki-Miyaura Coupling of a Vinyl Bromide with an Arylboronic Acid

This protocol is adapted from established methodologies for the coupling of vinyl bromides using a PdCl₂(dppf) catalyst.[3]

Workflow Diagram:

Suzuki_Protocol Start Start Reagents Combine Vinyl Bromide, Arylboronic Acid, Base, and Solvent Start->Reagents Inert_Atmosphere Degas and Purge with Inert Gas Reagents->Inert_Atmosphere Add_Catalyst Add PdCl₂(dppf) Inert_Atmosphere->Add_Catalyst Reaction Heat to 80°C for 2-4 hours Add_Catalyst->Reaction Workup Cool, Dilute, Extract, and Purify Reaction->Workup End End Workup->End

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

  • Vinyl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Water (1 mL)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the vinyl bromide, arylboronic acid, and potassium carbonate.

  • Add the DME and water.

  • Seal the vessel and degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the PdCl₂(dppf) catalyst.

  • Seal the vessel tightly and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling of a Vinyl Bromide with an Alkene

This protocol is based on typical conditions for a ligand-free Heck reaction using Pd(OAc)₂.[10]

Workflow Diagram:

Heck_Protocol Start Start Reagents Combine Vinyl Bromide, Alkene, Base, and Solvent Start->Reagents Add_Catalyst Add Pd(OAc)₂ Reagents->Add_Catalyst Reaction Heat to 150°C for 12-24 hours Add_Catalyst->Reaction Workup Cool, Filter, Extract, and Purify Reaction->Workup End End Workup->End

Caption: Experimental workflow for a typical Heck coupling reaction.

Materials:

  • Vinyl bromide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Sodium carbonate (Na₂CO₃) (1.2 mmol)

  • N-Methyl-2-pyrrolidone (NMP) (5 mL)

  • Reaction vessel (e.g., sealed tube)

Procedure:

  • To the reaction vessel, add the vinyl bromide, alkene, sodium carbonate, and NMP.

  • Add the Pd(OAc)₂ catalyst.

  • Seal the vessel tightly and heat the reaction mixture to 150°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The selection of an optimal palladium catalyst for the cross-coupling of this compound is a multifaceted decision that requires careful consideration of the desired transformation, the nature of the coupling partner, and the desired reaction efficiency. For Suzuki-Miyaura couplings, modern catalyst systems based on Buchwald ligands and palladacycles often provide the highest activity and yields, although traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) remain reliable choices.[3][4] In Heck reactions, ligandless Pd(OAc)₂ or highly active palladacycles such as Herrmann's catalyst are often preferred.[10][13] For Sonogashira couplings, the classic Pd(PPh₃)₂Cl₂/CuI system continues to be a robust and effective choice.[3]

This guide has provided a comparative framework and practical protocols to aid researchers in navigating the diverse landscape of palladium catalysis. By understanding the underlying principles and leveraging the experimental data for analogous systems, scientists can confidently select and optimize catalyst systems for the successful cross-coupling of this compound and other challenging vinyl bromides, thereby accelerating the pace of innovation in drug discovery and materials science.

References

  • Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. MDPI. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • Palladium-Catalyzed Coupling of Aryl Halides and Silyl-Acetylenes Using Microwave Irradiation. MDPI. Available from: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • Dichloro[l,l/-bis(diphenylphosphino)ferrocene]palladium-(II): An Effective Catalyst for Cross-Coupling of Secondary and Primary Alkyl Grignard Reagents with Organic Halides. ElectronicsAndBooks. Available from: [Link]

  • Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. ResearchGate. Available from: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available from: [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Publications. Available from: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications. Available from: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available from: [Link]

  • The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. RSC Publishing. Available from: [Link]

  • (a) The catalytic cycle for cross‐coupling reaction of a vinylbromide... ResearchGate. Available from: [Link]

  • Palladium(II)-catalyzed Heck Reactions. Diva-Portal.org. Available from: [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Available from: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available from: [Link]

  • Palladium-Catalysed Coupling Chemistry. Johnson Matthey. Available from: [Link]

  • Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. Available from: [Link]

  • Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis. PMC. Available from: [Link]

  • Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. ACS Publications. Available from: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available from: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. Available from: [Link]

  • Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. ResearchGate. Available from: [Link]

  • 17.2. Palladium catalyzed couplings. Lumen Learning. Available from: [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available from: [Link]

  • Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study. Springer. Available from: [Link]

  • Alkene-Coordinated Palladium(0) Cross-Coupling Precatalysts: Comparing Oxidative Addition and Catalytic Reactivity for Dimethyl Fumarate and Maleic Anhydride Stabilizing Ligands. ChemRxiv. Available from: [Link]

  • The Prototype of Palladium Cross-Coupling Catalysts: Tetrakis(triphenylphosphine)palladium(0). Ascensus Specialties. Available from: [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. Available from: [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Available from: [Link]

  • Organometallics - Pd Feature. Organometallics. Available from: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available from: [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group - Princeton University. Available from: [Link]

  • Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. RSC Publishing. Available from: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Available from: [Link]

  • Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC. Available from: [Link]

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A Comparative Guide to the Synthetic Routes of 2-Bromo-2-butene for the Modern Research Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-Bromo-2-butene: A Versatile Synthetic Intermediate

This compound exists as two geometric isomers, (E)- and (Z)-2-bromo-2-butene. The stereochemistry of this molecule can significantly influence the outcome of subsequent reactions, making the selection of a stereoselective synthetic route a critical consideration. The close proximity of the proton signals in the 1H NMR spectra of the (E) and (Z) isomers makes their differentiation by standard spectroscopic means challenging, underscoring the need for well-defined synthetic protocols that deliver specific isomers.[2] This guide will dissect two principal and practical approaches to the synthesis of this compound: the hydrobromination of 2-butyne and the dehydrobromination of 2,3-dibromobutane.

Method 1: Hydrobromination of 2-Butyne

The direct addition of hydrogen bromide (HBr) to an alkyne is a classic and straightforward method for the preparation of vinyl bromides. The reaction of 2-butyne with one equivalent of HBr provides a direct route to this compound.

Mechanistic Insights

The hydrobromination of an alkyne proceeds via an electrophilic addition mechanism. The initial step involves the attack of the π-bond of the alkyne on the electrophilic hydrogen of HBr, leading to the formation of a vinyl cation intermediate. The subsequent attack of the bromide ion on the carbocation yields the vinyl bromide product. According to Markovnikov's rule, the bromine atom will add to the more substituted carbon of the double bond. In the case of the symmetrical 2-butyne, this leads to the desired this compound.[3] A second addition of HBr can occur, leading to the formation of 2,2-dibromobutane.[3]

hydrobromination 2-Butyne CH₃-C≡C-CH₃ Vinyl_Cation CH₃-C⁺=CH-CH₃ (Vinyl Cation Intermediate) 2-Butyne->Vinyl_Cation + HBr HBr H-Br This compound CH₃-C(Br)=CH-CH₃ Vinyl_Cation->this compound + Br⁻

Caption: Electrophilic addition of HBr to 2-butyne.

Experimental Protocol: Hydrobromination of 2-Butyne

Materials:

  • 2-Butyne

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous solvent (e.g., dichloromethane or pentane)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet, dissolve 2-butyne in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (typically 0 °C or below) using an ice bath or a cryostat.

  • Slowly bubble a stream of anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the formation of the monobrominated product and minimize the formation of the dibrominated byproduct.

  • Once the reaction is complete, quench the reaction by adding a cold, saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate this compound.

Discussion of Stereoselectivity

The stereochemical outcome of the hydrobromination of alkynes can be influenced by the reaction conditions. While the reaction can proceed via both syn- and anti-addition pathways, the formation of a mixture of (E)- and (Z)-isomers is common. The precise isomer ratio is dependent on factors such as the solvent, temperature, and the presence of any catalysts. For many applications, the resulting mixture of isomers may require separation, which can be challenging due to their similar boiling points.

Method 2: Dehydrobromination of 2,3-Dibromobutane

A more stereocontrolled approach to the synthesis of this compound involves the elimination of one equivalent of HBr from a 2,3-dibromobutane precursor. The stereochemistry of the starting dibromide dictates the stereochemistry of the resulting alkene product, making this a powerful method for obtaining specific isomers.

Precursor Synthesis: Bromination of 2-Butene

The necessary 2,3-dibromobutane precursors are readily synthesized by the electrophilic addition of bromine (Br₂) to either (E)- or (Z)-2-butene. This reaction proceeds through a cyclic bromonium ion intermediate, resulting in a stereospecific anti-addition of the two bromine atoms.

  • Bromination of (E)-2-butene yields meso-2,3-dibromobutane.

  • Bromination of (Z)-2-butene yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane (a d,l-pair).

bromination cluster_E From (E)-2-Butene cluster_Z From (Z)-2-Butene E-2-Butene (E)-CH₃-CH=CH-CH₃ meso-2,3-Dibromobutane meso-CH₃-CH(Br)CH(Br)-CH₃ E-2-Butene->meso-2,3-Dibromobutane + Br₂ (anti-addition) Z-2-Butene (Z)-CH₃-CH=CH-CH₃ dl-2,3-Dibromobutane (d,l)-CH₃-CH(Br)CH(Br)-CH₃ Z-2-Butene->dl-2,3-Dibromobutane + Br₂ (anti-addition) dehydrobromination cluster_meso From meso-Dibromide cluster_dl From d,l-Dibromide meso-2,3-Dibromobutane meso-CH₃-CH(Br)CH(Br)-CH₃ E-2-Bromo-2-butene (E)-CH₃-C(Br)=CH-CH₃ meso-2,3-Dibromobutane->E-2-Bromo-2-butene Base (E2 elimination) dl-2,3-Dibromobutane (d,l)-CH₃-CH(Br)CH(Br)-CH₃ Z-2-Bromo-2-butene (Z)-CH₃-C(Br)=CH-CH₃ dl-2,3-Dibromobutane->Z-2-Bromo-2-butene Base (E2 elimination)

Caption: Stereoselective dehydrobromination of 2,3-dibromobutane isomers.

Experimental Protocol: Dehydrobromination of 2,3-Dibromobutane

Materials:

  • meso- or (d,l)-2,3-Dibromobutane

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or tert-butanol)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve the 2,3-dibromobutane isomer in an anhydrous solvent.

  • Cool the solution in an ice bath.

  • Prepare a solution of the strong base in the same anhydrous solvent and add it dropwise to the stirred solution of the dibromide.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound isomer by fractional distillation.

Comparative Analysis of Synthetic Routes

FeatureHydrobromination of 2-ButyneDehydrobromination of 2,3-Dibromobutane
Starting Material 2-Butyne(E)- or (Z)-2-Butene
Number of Steps 12 (Bromination followed by dehydrobromination)
Stereoselectivity Generally low; yields a mixture of (E) and (Z) isomers.High; allows for the selective synthesis of either the (E) or (Z) isomer depending on the stereochemistry of the starting dibromide.
Key Reagents HBrBr₂, Strong base (e.g., KOtBu)
Potential Byproducts 2,2-DibromobutaneOver-elimination to 2-butyne, other isomeric butenes.
Advantages Direct, one-step procedure.High stereochemical control.
Disadvantages Difficult to control stereoselectivity; potential for over-addition.Two-step process; requires stereochemically pure starting alkenes for isomerically pure products.

Conclusion

The choice of synthetic route to this compound is contingent upon the desired stereochemical outcome and the practical constraints of the laboratory. The hydrobromination of 2-butyne offers a direct, one-pot synthesis but generally provides a mixture of (E) and (Z) isomers, which may be suitable for applications where stereochemistry is not critical.

In contrast, the dehydrobromination of stereochemically defined 2,3-dibromobutanes provides a highly stereoselective route to either (E)- or (Z)-2-bromo-2-butene. While this is a two-step process, the high degree of stereocontrol it affords makes it the superior method for applications where isomeric purity is essential. The careful selection of the starting alkene and the dehydrobromination conditions are key to the successful synthesis of the desired isomer. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

  • Myskinrecipes.com. (n.d.). This compound. Retrieved from [Link]

  • Chegg. (2022, October 12). The (E)- and (Z)-isomers of this compound (C4H7Br) are difficult to distinguish by basic 1-dimensional 1H NMR spectroscopy.... Retrieved from [Link]

  • Study.com. (n.d.). Answer to: What is the product of the reaction of 2-butyne with 2 equivalents of HBr?. Retrieved from [Link]

Sources

Green chemistry alternatives to using 2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

Green Chemistry Alternatives to 2-Bromo-2-butene

Scope Clarification: Vinyl vs. Allyl

Before selecting an alternative, it is critical to define the specific isomer of "bromobutene" required for your synthesis, as they serve fundamentally different mechanistic roles.

  • Target A: this compound (Vinylic Bromide)

    • Structure:

      
      
      
    • Role: Used in cross-coupling (Suzuki, Heck, Negishi) to introduce the but-2-en-2-yl group (a vinyl motif) onto an arene or olefin.

    • Green Challenge: Stoichiometric bromide waste, toxicity of vinyl halides, and poor atom economy.

  • Target B: 1-Bromo-2-butene (Crotyl Bromide)

    • Structure:

      
      
      
    • Role: Used in crotylation (allylation) of nucleophiles (aldehydes, ketones) to form homoallylic alcohols.

    • Green Challenge: Highly lachrymatory, toxic, and generates stoichiometric metal-salt waste (e.g., MgBr

      
      , ZnBr
      
      
      
      ).

This guide primarily addresses Target A (Vinylic) as requested, but includes a high-value section for Target B (Allylic) given its prevalence in pharmaceutical "green" redesigns.

Part 1: Vinylic Alternatives (Replacing this compound)

The traditional route uses this compound in a Palladium-catalyzed cross-coupling. The green alternatives focus on C-O activation (using enol derivatives) or Direct Addition (hydroarylation).

Comparison of Methodologies
FeatureTraditional (Vinyl Bromide)Alternative 1 (Enol Tosylates)Alternative 2 (Alkyne Hydroarylation)
Reagent This compound2-Butanone (via Enol Tosylate)2-Butyne
Atom Economy Poor (Br waste: ~80g/mol)Moderate (TsOH waste)100% (Zero Waste)
Toxicity High (Halogenated organic)Low (Ketone precursor)Low (Hydrocarbon gas/liquid)
Mechanism Substitution (Cross-Coupling)Substitution (C-O Activation)Addition (C-H Activation)
Green Score 🔴 Poor🟡 Improved🟢 Excellent
Deep Dive: Alternative 2 (Alkyne Hydroarylation)

The most elegant green alternative is to replace the vinyl bromide coupling entirely with the Ruthenium-catalyzed hydroarylation of 2-butyne . Instead of coupling a pre-functionalized bromide with an arene, this method inserts the alkyne directly into an aryl C-H bond.

  • Mechanism: The Ru catalyst directs the oxidative addition of the C-H bond, followed by insertion of 2-butyne and reductive elimination.

  • Key Benefit: No leaving group is required. The entire mass of the reagents is incorporated into the product.

Hydroarylation Start Arene (C-H) Cat Ru Catalyst (C-H Activation) Start->Cat Reagent 2-Butyne Reagent->Cat Inter Ruthenacycle Intermediate Cat->Inter Insertion Product But-2-en-2-yl Arene (100% Atom Economy) Inter->Product Reductive Elimination

Figure 1: Ruthenium-catalyzed hydroarylation pathway offering 100% atom economy.

Experimental Protocol: Ru-Catalyzed Hydroarylation

Objective: Synthesis of a but-2-en-2-yl arene without vinyl bromide.

  • Reagents:

    • Substrate: Arene (e.g., acetophenone derivative) (1.0 equiv)

    • Alkyne: 2-Butyne (1.2 equiv)

    • Catalyst: [Ru(p-cymene)Cl

      
      ]
      
      
      
      (2.5 mol%)
    • Ligand: PPh

      
       (10 mol%)
      
    • Solvent: Toluene or Green Solvent (e.g., 2-MeTHF)

  • Procedure:

    • Charge an oven-dried pressure tube with the Ru catalyst, ligand, and arene.

    • Add solvent (0.5 M concentration) and 2-butyne.

    • Seal the tube and heat to 100°C for 12 hours.

    • Validation: Monitor by GC-MS. The absence of brominated byproducts simplifies purification to a short filtration through silica.

  • Green Metrics:

    • E-Factor: < 5 (mainly solvent, recyclable).

    • Safety: Avoids handling lachrymatory vinyl bromides.

Part 2: Allylic Alternatives (Replacing Crotyl Bromide)

If your intent was to perform a crotylation (adding a 4-carbon chain to an aldehyde), this compound is the wrong isomer; you likely use crotyl bromide . The green alternative here is transformative: Iridium-Catalyzed Transfer Hydrogenation .

The "Holy Grail" of Green Allylation

Instead of using Crotyl Bromide + Zinc (Grignard/Barbier conditions), use Crotyl Alcohol .

  • Old Way: R-CHO + Crotyl-Br + Zn

    
     Product + ZnBr(OH) [Stoichiometric Waste]
    
  • Green Way: R-CH

    
    OH + Butadiene (or Crotyl Acetate) 
    
    
    
    Product [Water is the only byproduct]
Mechanism: Iridium-Catalyzed C-C Coupling

This method uses the alcohol itself as the reductant (transfer hydrogenation), coupling it with an allylic acetate or butadiene.

IrCatalysis Alcohol Primary Alcohol (R-CH2OH) Aldehyde Aldehyde (In-situ generated) Alcohol->Aldehyde Dehydrogenation (Ir Catalyst) IrH Ir-H Species Aldehyde->IrH H-Transfer Product Homoallylic Alcohol (Crotylated Product) IrH->Product AllylAc Allyl Acetate (Pronucleophile) Complex Ir-Allyl Complex AllylAc->Complex Oxidative Addn Complex->Product C-C Bond Formation + Re-hydride Transfer

Figure 2: Iridium-catalyzed transfer hydrogenation allowing direct use of alcohols.

Protocol: Ir-Catalyzed Crotylation from Alcohols

Source: Adapted from Krische et al. (See References).

  • Reagents:

    • Substrate: Primary Alcohol (1.0 equiv)

    • Pronucleophile: Allyl Acetate (2.0 equiv) or Butadiene (gas)

    • Catalyst: [Ir(cod)Cl]

      
       (2.5 mol%)
      
    • Ligand: (S)-SEGPHOS (5 mol%)

    • Base/Additive: Cs

      
      CO
      
      
      
      (20 mol%), 4-nitrobenzoic acid (10 mol%)
    • Solvent: THF or 2-MeTHF (Green alternative).[1]

  • Procedure:

    • Combine catalyst, ligand, and acid in the solvent; stir for 30 min to form the active cyclometallated complex.

    • Add the alcohol and allyl acetate.

    • Heat to 90°C in a sealed tube for 24h.

    • Workup: Concentration and flash chromatography.

  • Why it works: The catalyst "borrows" hydrogen from the alcohol to form an aldehyde, couples it with the allyl group, and returns the hydrogen to form the final alcohol product. Zero oxidation/reduction steps required.

Summary of Green Recommendations

If you need... Avoid (Toxic/Wasteful) Use (Green Alternative) Key Benefit
Vinyl Group (But-2-en-2-yl)This compound2-Butyne + Ru Cat 100% Atom Economy, no halides.
Crotyl Group (But-2-en-1-yl)Crotyl BromideCrotyl Alcohol + Ir Cat Bypasses stoichiometric metal waste.

References

  • Iridium-Catalyzed Transfer Hydrogenation: Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol Oxidation Level. Journal of the American Chemical Society.[2] Link

  • Ruthenium-Catalyzed Hydroarylation: Hydroacylation of 2-Butyne from the Alcohol or Aldehyde Oxidation Level. PMC/NIH. Link

  • Green Solvents for Cross-Coupling: Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC/NIH. Link

  • Atom Economy Principles: Atom Economy: A Measure of the Efficiency of a Reaction. University of Scranton. Link

  • Butadiene Hydrohydroxyalkylation: Enantioselective C-H Crotylation of Primary Alcohols via Hydrohydroxyalkylation of Butadiene. ResearchGate. Link

Sources

Safety Operating Guide

Mastering the Protocol: A Senior Scientist's Guide to Safely Handling 2-Bromo-2-butene

Author: BenchChem Technical Support Team. Date: February 2026

For the seasoned researcher, the introduction of a new reagent into a synthetic workflow is a balance of opportunity and due diligence. 2-Bromo-2-butene, a versatile halogenated alkene, is a key intermediate in numerous organic syntheses. However, its utility is matched by its potential hazards, primarily its high flammability and capacity to cause irritation upon contact.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe and effective handling of this compound, ensuring the integrity of your research and the safety of your laboratory personnel.

Deconstructing the Hazard: Key Physicochemical Data

A foundational understanding of a chemical's properties is the bedrock of a robust safety plan. This compound is a volatile, highly flammable liquid.[1][2][3] Its vapors can form explosive mixtures with air, and all handling procedures must rigorously exclude ignition sources.[2][4]

PropertyValueSource(s)
Molecular Formula C₄H₇Br[3][5][6]
Molecular Weight 135.00 g/mol [3][5]
Boiling Point 82-94 °C (179.6-201.2 °F)[5][7][8]
Flash Point <1 °C (34 °F)[5][7]
Density ~1.33 g/mL at 25 °C[7][8]
Vapor Density 4.66 (Air = 1.0)[3]

This data underscores the volatility and flammability of this compound, necessitating stringent controls to prevent vapor accumulation and ignition.

PART 1: The Core Directive — Personal Protective Equipment (PPE)

The selection of PPE is not a passive exercise; it is an active strategy to mitigate specific, identified risks. For this compound, the approach must be comprehensive, addressing threats from splashes, vapor inhalation, and skin contact.

Eye and Face Protection: A Non-Negotiable Barrier

Given the potential for splashes of this irritant, standard safety glasses are inadequate.

  • Chemical Splash Goggles: These are mandatory.[9] They must form a complete seal around the eyes to protect against splashes, mists, and vapors.[9][10]

  • Face Shield: For any procedure involving transfers of significant volumes or reactions with a heightened risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[11] This provides a secondary, broader layer of protection for the entire face.[11][12]

Dermal Protection: Selecting Chemically-Resistant Apparel and Gloves

Skin contact must be avoided, as this compound can cause irritation and may be absorbed.[1][11][13]

  • Lab Coat: A flame-resistant lab coat is the minimum requirement.[14] It should be kept fully buttoned with sleeves rolled down to provide maximum coverage.[14] For larger-scale work, a chemically-resistant apron provides an additional layer of protection.[10][14]

  • Gloves: Glove selection is the most critical aspect of dermal protection and must be based on chemical compatibility. Standard latex gloves offer little to no protection against organic solvents.[12]

    • Primary Recommendation: Nitrile gloves are suitable for incidental contact.[9][10]

    • Causality: For prolonged handling or potential immersion, a more robust glove material is essential. Always consult a glove compatibility chart. Given the halogenated hydrocarbon nature of this compound, heavier-duty gloves are recommended. It is best practice to double-glove, allowing for the quick and safe removal of a contaminated outer glove.

Respiratory Protection: Engineering Controls as the Primary Defense
  • Chemical Fume Hood: All manipulations of this compound must be performed inside a properly functioning and certified chemical fume hood.[4] This is the primary engineering control to prevent the accumulation of flammable and harmful vapors in the breathing zone of the user.

  • Emergency Respirator: In the event of a significant spill or failure of the fume hood, a full-face respirator with an organic vapor cartridge should be available.[1][13] All personnel who might need to use such equipment must be properly trained and fit-tested.

PART 2: Operational and Disposal Plans

A self-validating protocol anticipates risks and integrates safety checks at every stage.

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the work area within the fume hood is clear of clutter. Assemble all necessary apparatus and reagents. Verify that a compatible fire extinguisher (e.g., dry chemical, CO₂) and a spill kit are readily accessible.[2]

  • Donning PPE: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if required), and then gloves.

  • Grounding: This step is critical. To prevent ignition of flammable vapors by static electricity, ensure that the container and receiving equipment are properly grounded and bonded, especially during transfers.[1][2][3]

  • Transfer: Use non-sparking tools for all operations.[2][3] When transferring the liquid, use methods that minimize vapor release, such as a syringe or cannula. Keep the container tightly closed whenever not in use.[1][2][4]

  • Post-Handling: After use, securely seal the container and store it in a cool, well-ventilated area away from heat and ignition sources.[1][2][3] Decontaminate the work surface.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove gloves last, using a technique that avoids touching the outer surface with bare skin. Wash hands thoroughly with soap and water.

Emergency Response
  • Skin/Hair Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected area with plenty of water.[1][2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1][3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air.[1][15] If breathing is difficult, provide oxygen.[15]

  • Spill: For a small spill within a fume hood, use an inert absorbent material (e.g., sand, silica gel).[3] Do not use combustible materials. For larger spills, evacuate the area and remove all ignition sources.[11][16]

Disposal Plan

All materials contaminated with this compound, including empty containers, absorbent materials, and used PPE, must be treated as hazardous waste.[1][11]

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.[1]

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][17] Do not allow the chemical to enter drains.[13][17]

Workflow Visualization

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation cluster_emergency Contingency Prep 1. Hazard Assessment & Fume Hood Check Get_PPE 2. Assemble Correct PPE Prep->Get_PPE Handling 3. Ground Equipment & Transfer Chemical Get_PPE->Handling Proceed Cleanup 4. Secure Container & Decontaminate Area Handling->Cleanup Complete Spill Spill Occurs Handling->Spill If spill Exposure Exposure Occurs Handling->Exposure If contact Disposal 5. Segregate Hazardous Waste Cleanup->Disposal Doff 6. Doff PPE & Wash Hands Disposal->Doff

Caption: Procedural workflow for handling this compound.

References

  • SAFETY DATA SHEET - Butenes. NOVA Chemicals. [Link]

  • 2-BROMOBUTANE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Safety Data Sheet: 2-Bromobutane. Carl ROTH. [Link]

  • trans-1,4-Dibromo-2-Butene Safety Data Sheet. Harper College. [Link]

  • Chemical Properties of this compound (CAS 13294-71-8). Cheméo. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

  • Common Personal Protective Equipment. University of North Carolina at Chapel Hill Environmental Health & Safety. [Link]

  • Proper Protective Equipment. Chemistry LibreTexts. [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.